molecular formula C7H5BrClNO2 B1601564 1-(Bromomethyl)-3-chloro-2-nitrobenzene CAS No. 56433-00-2

1-(Bromomethyl)-3-chloro-2-nitrobenzene

Cat. No.: B1601564
CAS No.: 56433-00-2
M. Wt: 250.48 g/mol
InChI Key: AQAIAXUOYCTOOS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-chloro-2-nitrobenzene (CAS 56433-00-2) is an aromatic organic compound of high interest in synthetic chemistry, serving as a versatile and valuable building block for researchers. Its molecular formula is C 7 H 5 BrClNO 2 and it has a molecular weight of 250.48 g/mol . The compound features a benzene ring substituted with a reactive bromomethyl group, a chloro group, and a nitro group, making it a suitable intermediate for various nucleophilic substitution reactions, cyclizations, and the synthesis of more complex chemical architectures . This compound requires careful handling and proper storage conditions. It is recommended to be stored in an inert atmosphere at cold temperatures between 2-8°C . Please note that it is classified with the GHS Signal Word "Danger" and carries Hazard Statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant lab safety protocols. Intended Use: This product is provided 'For Research Use Only'. It is strictly for use in laboratory or research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAIAXUOYCTOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481602
Record name 3-chloro-2-nitrobenzyl bromide
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Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56433-00-2
Record name 1-(Bromomethyl)-3-chloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56433-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-nitrobenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene (CAS No. 56433-00-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-3-chloro-2-nitrobenzene is a trifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the benzene ring, makes it a versatile building block for the construction of complex molecular scaffolds. The strategic placement of these functional groups allows for a high degree of synthetic flexibility, enabling selective chemical transformations and the introduction of diverse functionalities. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, potential applications, and safety considerations.

Chemical Identity and Physicochemical Properties

CAS Number: 56433-00-2[1]

Molecular Formula: C₇H₅BrClNO₂

Molecular Weight: 250.48 g/mol [1]

Synonyms: 3-Chloro-2-nitrobenzyl bromide

Physicochemical Data Summary Table:

PropertyValueSource
CAS Number 56433-00-2[1]
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol [1]
Melting Point 62-63 °CSigma-Aldrich

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available precursor, 2-chloro-6-nitrotoluene. This synthetic strategy involves an initial benzylic bromination via a Wohl-Ziegler reaction.

Synthetic Workflow Diagram

A 2-Chloro-6-nitrotoluene B This compound A->B Wohl-Ziegler Bromination (NBS, AIBN or light) CCl₄, reflux

Caption: Synthetic pathway for this compound.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol describes the selective radical bromination of the benzylic methyl group of 2-chloro-6-nitrotoluene using N-Bromosuccinimide (NBS).

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Chloro-6-nitrotoluene171.58(1.0 eq)
N-Bromosuccinimide (NBS)177.98(1.1 eq)
Azobisisobutyronitrile (AIBN)164.21(0.02 eq)
Carbon tetrachloride (CCl₄)153.82(as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a 250W lamp), dissolve 2-chloro-6-nitrotoluene (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C) and irradiate with the lamp. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. The completion can also be visually monitored as the denser NBS is consumed and the lighter succinimide byproduct floats on top of the solvent.[2][3][4][5]

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: The filtrate is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) to afford a crystalline solid.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of its precursors and structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the benzylic protons and the aromatic protons.

  • Benzylic Protons (-CH₂Br): A singlet is anticipated around δ 4.5-4.8 ppm . The downfield shift is due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the region of δ 7.4-7.9 ppm . The electron-withdrawing effects of the nitro and chloro groups will cause these protons to be significantly deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Benzylic Carbon (-CH₂Br): A signal is expected around δ 30-35 ppm .

  • Aromatic Carbons (Ar-C): Six distinct signals are anticipated in the aromatic region (δ 120-150 ppm ). The carbon bearing the nitro group (C-NO₂) is expected to be the most downfield-shifted quaternary carbon, while the carbon attached to the bromine (C-Br) will also be a downfield quaternary signal. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the three substituents.[6][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Nitro (N=O) Asymmetric Stretch 1550-1520
Nitro (N=O) Symmetric Stretch 1355-1335
C-Br Stretch 680-515
C-Cl Stretch 830-560
Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (250.48 g/mol ), with the characteristic isotopic pattern for one bromine and one chlorine atom.

  • Major Fragments: A significant fragment would be the loss of the bromine atom, resulting in a benzylic cation. Further fragmentation of the aromatic ring is also expected.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Reactivity Workflow Diagram

A This compound B Nucleophilic Substitution Products (e.g., ethers, esters, amines) A->B Nucleophilic Substitution at benzylic position C Cross-Coupling Products A->C Cross-Coupling Reactions at aryl halides D Reduction Products (Anilines) A->D Reduction of Nitro Group

Caption: Reactivity profile of this compound.

Nucleophilic Substitution at the Benzylic Position

The benzylic bromide is the most reactive site, readily undergoing nucleophilic substitution reactions (Sₙ2 or Sₙ1) with a wide range of nucleophiles.[8] This allows for the facile introduction of various functionalities, making it a valuable precursor for the synthesis of:

  • Ethers and Thioethers: Reaction with alkoxides or thiolates.

  • Esters: Reaction with carboxylates.

  • Amines: Reaction with primary or secondary amines.[9]

  • Nitriles: Reaction with cyanide salts.

These transformations are fundamental in the construction of diverse molecular libraries for drug discovery.

Cross-Coupling Reactions

The aryl chloride, while less reactive than the benzylic bromide, can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic possibilities.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting aniline derivative opens up another avenue for functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation.

Applications in the Synthesis of Bioactive Molecules

Safety, Handling, and Disposal

As a halogenated nitroaromatic compound, this compound should be handled with caution.

Hazard Identification:

  • Toxicity: Nitroaromatic compounds are known to be toxic and mutagenic.[4][10][11] The reductive metabolism of the nitro group can lead to the formation of reactive intermediates that can damage DNA and proteins.

  • Irritation: Benzylic bromides are lachrymators and skin irritants.

Handling Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Brominated organic compounds are typically considered hazardous waste and require specialized disposal procedures.[12][13][14]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and agrochemical research. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the research and development of novel bioactive compounds.

References

  • PubChem. 2-Chloro-6-nitrotoluene. National Center for Biotechnology Information. Available from: [Link].

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available from: [Link].

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available from: [Link].

  • Grokipedia. Wohl–Ziegler bromination. Available from: [Link].

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. Available from: [Link].

  • Chemistry LibreTexts. 24.8: Reactions of Arylamines. Available from: [Link].

  • Wikipedia. Wohl–Ziegler reaction. Available from: [Link].

  • Ju, Y., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Chem-Station. Wohl-Ziegler Bromination. Available from: [Link].

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. Available from: [Link].

  • Scribd. Synthesis of Chlorobenzene via Sandmeyer. Available from: [Link].

  • PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Available from: [Link].

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link].

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link].

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  • PubChem. 1-Bromo-2-chloro-3-methylbenzene. National Center for Biotechnology Information. Available from: [Link].

Sources

1-(Bromomethyl)-3-chloro-2-nitrobenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional aromatic compound of significant interest to synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a highly reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the benzene ring, makes it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise reactions, providing a powerful tool for creating diverse libraries of compounds for drug discovery and other research applications. This guide offers a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, an analysis of its reactivity, and critical safety information for its handling.

Chemical Identity and Physicochemical Properties

The core identity and general properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 56433-00-2[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance Likely a pale yellow or light brown solid, based on analogous structures.[2][3]
Storage Conditions Store in an inert atmosphere at 2-8°C.[1]

Synthesis and Mechanistic Insights

The most direct and efficient synthesis of this compound is achieved through the free-radical bromination of the corresponding methyl-substituted precursor, 2-chloro-6-nitrotoluene. This reaction leverages the selective reactivity of N-Bromosuccinimide (NBS) for benzylic positions.

Causality of Experimental Design
  • Reagent Selection: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) through its reaction with trace amounts of HBr, minimizing side reactions such as electrophilic aromatic substitution on the electron-rich ring (though this ring is deactivated).

  • Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the free-radical chain reaction. AIBN is often preferred as it decomposes cleanly into nitrogen gas and cyanoisopropyl radicals, avoiding the potentially reactive byproducts of other initiators.[4][5]

  • Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or chlorobenzene is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Synthesis via Radical Bromination

Objective: To synthesize this compound from 2-chloro-6-nitrotoluene.

Materials:

  • 2-chloro-6-nitrotoluene (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.05 equivalents)

  • Azobisisobutyronitrile (AIBN) (0.02 equivalents)

  • Chlorobenzene (or CCl₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-nitrotoluene (1 eq.) in chlorobenzene.

  • Add NBS (1.05 eq.) and AIBN (0.02 eq.) to the solution.

  • Heat the mixture to reflux (approximately 80-90°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure this compound.

Visualization: Synthesis Workflow

G start 2-chloro-6-nitrotoluene reagents NBS, AIBN Chlorobenzene, Reflux start->reagents workup Aqueous Workup & Purification reagents->workup product This compound workup->product

Caption: Workflow for the synthesis of the target compound.

Reactivity Profile and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its three functional groups. This allows for controlled, sequential modifications, making it a highly versatile intermediate.

Nucleophilic Substitution at the Benzylic Carbon

The C-Br bond in the bromomethyl group is the most reactive site. The benzylic carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) via an Sₙ2 mechanism. This reaction is fundamental for attaching the 3-chloro-2-nitrobenzyl moiety to other molecules.

Generic Protocol: N-Alkylation of an Amine

  • Dissolve the amine (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 equivalents), to act as an acid scavenger.

  • Add a solution of this compound (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Perform an aqueous workup and purify the product via chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂), which dramatically alters the electronic properties of the ring and provides a new site for functionalization (e.g., amide bond formation, diazotization).

Generic Protocol: Reduction using Tin(II) Chloride

  • Suspend this compound (1 equivalent) in ethanol or ethyl acetate.

  • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

  • Heat the mixture to reflux for several hours until the starting material is consumed.

  • Cool the reaction, and basify carefully with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Dry and concentrate the organic layer to yield the aniline product.

Visualization: Reactivity Pathways

G cluster_0 Benzylic Substitution (Sₙ2) cluster_1 Nitro Reduction A This compound B R-Nu-CH₂-Ar C Nucleophile (R-Nu⁻) A->C D Product with -NH₂ group E Reducing Agent (e.g., SnCl₂) A->E C->B Reaction at -CH₂Br E->D Reaction at -NO₂

Caption: Key reactivity pathways of the title compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. Its reactivity as a benzyl bromide derivative suggests it is a potent lachrymator and corrosive agent.[6][7]

GHS Hazard Information
Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral
H314 Causes severe skin burns and eye damageSkin Corrosion/Irritation
UN Number 3261Corrosive solid, acidic, organic, n.o.s.
Class 8Corrosive substances
Packing Group IIHigh danger

Source:[1]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

  • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[8][9]

  • Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with an appropriate cartridge.[8]

First-Aid Measures
  • Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek urgent medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.[7]

Applications in Research and Development

The primary application of this compound is as an intermediate in multi-step organic synthesis. Its structure is particularly valuable for:

  • Scaffold Decoration: The reactive benzylic bromide allows for the attachment of this substituted aromatic ring to a core molecule, enabling the exploration of structure-activity relationships (SAR) in drug discovery.

  • Synthesis of Heterocycles: Following the reduction of the nitro group to an amine, the resulting 2-amino-6-chlorobenzyl bromide (or its derivatives) can serve as a precursor for synthesizing nitrogen-containing heterocyclic systems, such as indoles or quinazolines, which are common motifs in pharmacologically active compounds.

  • Probing Molecular Interactions: In chemical biology, it can be used to synthesize probes for covalently modifying specific sites in proteins or other biomolecules, provided a suitably positioned nucleophile is present.

Conclusion

This compound is a potent and versatile chemical building block with a well-defined reactivity profile. The ability to selectively address the benzylic bromide or the nitro group provides chemists with a strategic advantage in the synthesis of complex target molecules. Its utility, however, is matched by its significant hazards. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
  • ChemicalBook. 1-BROMO-2-CHLORO-3-NITROBENZENE CAS#: 3970-37-4. ChemicalBook.
  • PubChem. 1-(Bromomethyl)-3-chloro-5-nitrobenzene.
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  • PubChem. 1-Bromo-3-chlorobenzene.
  • Google Patents.
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  • PubChem. 1-Bromo-3-chloro-2-iodobenzene.
  • PubChem. 1-Bromo-2-chloro-3-nitrobenzene.
  • PubChem. 1-(Bromomethyl)-3-chlorobenzene.
  • Sigma-Aldrich. (2025, November 6).
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  • BLDpharm. 56433-00-2|this compound.
  • Thermo Fisher Scientific. (2021, December 25).
  • Echemi. 1-(BROMOMETHYL)
  • PubChem. 1-Chloro-2-(chloromethyl)-3-nitrobenzene.
  • ChemicalBook. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
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  • Carl ROTH.

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A Technical Guide to the Spectral Analysis of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectral data for 1-(bromomethyl)-3-chloro-2-nitrobenzene, a compound of interest in synthetic organic chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. Detailed, field-proven protocols for the experimental acquisition of this data are also provided, offering a complete roadmap for researchers. This guide is intended to be an essential resource for scientists engaged in the synthesis and characterization of novel substituted aromatic compounds.

Introduction: The Structural Imperative

The precise structural elucidation of a molecule is paramount to understanding its reactivity, biological activity, and potential applications. This compound presents a unique combination of functional groups—a reactive bromomethyl group, and electron-withdrawing chloro and nitro groups on a benzene ring. This substitution pattern is anticipated to give rise to a distinct and informative set of spectral data. Understanding these spectral signatures is a critical first step in its utilization in further synthetic transformations or biological screening. This guide provides a foundational framework for the spectral characterization of this molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons. The electron-withdrawing nature of the nitro and chloro groups will significantly deshield the aromatic protons, shifting them downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.9 - 5.1Singlet (s)2H-CH₂BrThe methylene protons adjacent to the bromine atom are expected in this region. The absence of adjacent protons results in a singlet.
~ 7.8 - 8.0Doublet (d)1HAr-HAromatic proton ortho to the nitro group. The strong deshielding effect of the nitro group results in a significant downfield shift.
~ 7.5 - 7.7Triplet (t)1HAr-HAromatic proton para to the nitro group.
~ 7.3 - 7.5Doublet (d)1HAr-HAromatic proton meta to the nitro group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule. The carbons attached to electronegative atoms (Br, Cl, N) and the aromatic carbons will have characteristic chemical shifts.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 30 - 35-CH₂BrThe benzylic carbon attached to bromine.
~ 125 - 140Ar-CHAromatic carbons with attached protons.
~ 135 - 150Ar-C (quaternary)Quaternary aromatic carbons attached to the substituents (-CH₂Br, -Cl, -NO₂). The carbon bearing the nitro group is expected to be the most downfield.
Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[1]

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][2]

    • For ¹H NMR, acquire 8-16 scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a larger number of scans (e.g., 1024 or more) with proton decoupling to enhance the signal of the less abundant ¹³C nucleus.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[1]

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the carbon-halogen bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H stretch
1550 - 1475StrongAsymmetric NO₂ stretch[2][3][4]
1360 - 1290StrongSymmetric NO₂ stretch[2][3][4]
1600 - 1450MediumAromatic C=C stretch
~1210StrongC-N stretch
850 - 550Strong-MediumC-Cl stretch
690 - 550Strong-MediumC-Br stretch

The presence of two strong absorption bands in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ is a clear indicator of the nitro functional group.[2][3][4]

Experimental Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the purified this compound sample directly onto the ATR crystal.

  • Apply firm and even pressure using the instrument's pressure arm.

  • Collect the spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[2]

  • Clean the ATR crystal thoroughly with a suitable solvent, such as isopropanol, after the measurement.[2]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrometer, this compound is expected to fragment in a predictable manner.

  • Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic pattern for the molecular ion peak.[5][6] The most abundant molecular ion peaks would be expected around m/z 249 (for ⁷⁹Br and ³⁵Cl) and 251 (for ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl), with a smaller peak at m/z 253 (for ⁸¹Br and ³⁷Cl).

  • Loss of Br: A common fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzyl cation. This would result in a significant peak at m/z 170 (C₇H₅ClNO₂⁺).[7][8]

  • Loss of NO₂: Fragmentation involving the loss of a nitro group (NO₂) would lead to a fragment at m/z 203 (C₇H₅BrCl⁺).

  • Tropylium Ion Formation: The benzyl cation fragment (m/z 170) may further fragment. A peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a common feature in the mass spectra of benzyl compounds, although in this substituted case, fragments retaining the chloro and nitro groups are more likely.[7][8]

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound, providing both separation and structural information.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to ensure good separation of the analyte from any impurities.

  • MS Analysis:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer (typically an electron ionization source).

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-300).

Visualizing the Structure-Spectrum Relationship

The following diagrams illustrate the key structural features of this compound and the expected relationships with its spectral data.

Caption: Molecular structure of this compound.

Spectral_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification NMR NMR (¹H, ¹³C) purification->NMR IR FT-IR purification->IR MS GC-MS purification->MS structure Structural Elucidation NMR->structure IR->structure MS->structure

Sources

A Technical Guide to the Safe Handling and Management of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Resource for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required for the safe utilization of 1-(Bromomethyl)-3-chloro-2-nitrobenzene in a laboratory setting. As a Senior Application Scientist, the following narrative is structured not as a rigid checklist but as a logical framework grounded in the principles of chemical reactivity, toxicology, and industrial hygiene. The causality behind each recommendation is explained to foster a deep-seated culture of safety among researchers, scientists, and drug development professionals.

Chapter 1: Understanding the Inherent Risk Profile

This compound is a multifunctional compound whose utility in synthesis is matched by its significant hazard potential. A thorough understanding of its chemical nature is the bedrock of safe handling. The molecule possesses a triad of functionalities that dictate its toxicological and safety profile.

The Triad of Hazards: A Mechanistic Perspective
  • The Alkylating Agent (Bromomethyl Group) : The bromomethyl (-CH₂Br) group is a potent electrophile and alkylating agent. Such compounds are known to be toxic, mutagenic, and/or carcinogenic because they can form strong covalent bonds with endogenous nucleophiles, most critically with the nucleobases in DNA[1]. This reactivity is the primary driver for its classification as a substance that likely causes severe skin burns and eye damage[2][3][4]. The lachrymatory (tear-inducing) properties of similar benzyl halides are also a key indicator of its irritant nature[4].

  • The Nitroaromatic Core : The presence of the nitro group on the benzene ring introduces a distinct toxicological pathway. Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively[5][6]. This can lead to cyanosis (bluish skin), confusion, and dizziness[5]. Crucially, the onset of these symptoms can be delayed for several hours post-exposure[5][6].

  • The Halogenated Aromatic System : The chloro- and bromo- substituents contribute to the molecule's overall chemical properties and potential for persistence in the environment. Upon combustion, halogenated organic compounds can decompose to release highly toxic and corrosive fumes, including hydrogen halides (HBr, HCl) and nitrogen oxides (NOx)[5][7][8].

Synthesized Hazard Classification and Physical Properties

While specific GHS classification for this exact compound is not universally available, a classification can be inferred from structurally related chemicals. Researchers must handle this compound with the assumption that it meets the criteria for the following hazards.

Hazard Category Classification Rationale / Key Precaution
Acute Toxicity Harmful/Toxic if swallowed, in contact with skin, or if inhaled.Avoid all routes of exposure. Strict adherence to PPE and engineering controls is mandatory.[2][7][9][10]
Skin Corrosion/Irritation Category 1B: Causes severe skin burns. Contact will cause immediate and severe damage. Use of appropriate gloves and lab coat is critical.[2][3][4]
Eye Damage/Irritation Category 1: Causes serious eye damage. Risk of irreversible eye damage. Chemical splash goggles and a face shield are required.[2][3][4]
Respiratory Sensitization May cause respiratory irritation. Work must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7][8]
Systemic Toxicity May cause damage to blood. Potential for delayed-onset methemoglobinemia. Any exposure requires immediate medical evaluation.[5][6]
Carcinogenicity/Mutagenicity Suspected. As an alkylating agent, it has the potential to be mutagenic or carcinogenic. Minimize exposure.[1]

Physical and Chemical Properties

Property Value
CAS Number 56433-00-2[11][12]
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol [11]

| Appearance | Likely a solid (e.g., pale yellow crystals)[5] |

Chapter 2: A Proactive Safety Framework: The Hierarchy of Controls

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in providing a safe working environment by physically isolating personnel from the hazard.

  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood[8][13][14][15]. This is non-negotiable.

  • Emergency Equipment : An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the workstation[3][16][17]. All personnel must be trained on their location and operation.

Administrative Controls: Codifying Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

  • Designated Areas : Operations involving this chemical should be restricted to a designated area within the laboratory. This area should be clearly marked with warning signs.

  • Safe Handling Practices :

    • Avoid the formation and inhalation of dust and aerosols[8][13][14][15].

    • Protect work surfaces with disposable, plastic-backed absorbent paper to contain any minor drips or contamination[15].

    • Do not eat, drink, smoke, chew gum, or apply cosmetics in the laboratory[9][14][18].

    • Wash hands and any exposed skin thoroughly with soap and water after handling the chemical and before leaving the work area[9].

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place[7][9][13]. The storage area should be secure and locked[13][14]. Store separately from incompatible materials such as strong oxidizing agents, bases, and combustible substances[5][6][7].

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should never be used as a substitute for robust engineering and administrative controls. The following PPE is mandatory when handling this compound.

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Chemical splash goggles and a full-face shield.ANSI Z87.1[19]Protects against splashes that can cause severe, irreversible eye damage. The face shield protects the entire face.[19][20]
Hand Chemically resistant gloves (e.g., Nitrile, Neoprene).EN 374Provides a barrier against skin contact which can cause severe burns. Inspect gloves before each use and dispose of them immediately if contamination is suspected.[3][8][20]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Must be kept fully buttoned.[19]
Foot Closed-toe shoes.Protects feet from spills. Sandals or perforated shoes are strictly forbidden.[18][19]
Respiratory NIOSH-approved respirator (if needed).Required only if engineering controls fail or during the cleanup of a large spill where dust or aerosols cannot be controlled. Use requires prior training and fit-testing.[3][20][21]

Chapter 3: Standard Operating Protocols

Adherence to a validated, step-by-step protocol is essential for ensuring reproducible science and operator safety.

Pre-Experiment Safety Workflow

The following diagram outlines the mandatory safety checks that must be completed before any experimental work begins.

Pre_Experiment_Workflow cluster_prep Preparation Phase cluster_ppe Personal Protection Phase A Consult Safety Data Sheet (SDS) and this guide B Verify Chemical Fume Hood is operational (check certification) A->B C Assemble all necessary apparatus and reagents B->C D Confirm location and readiness of Eyewash, Shower, and Spill Kit C->D E Don Flame-Resistant Lab Coat D->E F Don ANSI Z87.1 Chemical Splash Goggles E->F G Don appropriate chemical- resistant gloves F->G H Don Face Shield G->H I Proceed with Experimental Work H->I

Caption: Pre-experiment safety and preparation workflow.

Step-by-Step Handling Protocol
  • Preparation : Follow the Pre-Experiment Safety Workflow (3.1) meticulously. Place plastic-backed absorbent paper on the work surface inside the fume hood.

  • Weighing :

    • Tare a suitable, clean container on a balance located within the fume hood or a containment glove box.

    • Carefully transfer the required amount of the solid chemical into the container using a clean spatula.

    • Avoid creating dust. If any material is spilled, decontaminate the area immediately as per the spill protocol (Chapter 4).

    • Securely close the primary container of this compound.

  • Dissolution & Transfer :

    • Add the solvent to the container with the weighed chemical slowly to avoid splashing.

    • Use a mechanical pipetting aid for all liquid transfers. Mouth pipetting is strictly forbidden[15][18].

    • If transferring the solution, do so carefully, keeping the container low to the work surface to minimize potential splash distance.

  • Post-Handling Decontamination :

    • Decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

    • Carefully remove and dispose of the contaminated bench paper and gloves into a designated hazardous waste container.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Wash hands thoroughly with soap and water after removing PPE.

Chapter 4: Emergency Response and Management

A swift, informed response to emergencies is critical to mitigating harm.

Spill Response Protocol

The immediate response to a spill depends on its scale and location.

Spill_Response_Logic cluster_minor Minor Spill Response cluster_major Major Spill Response Start Spill Occurs Assess Assess Spill Severity (Quantity, Location, Exposure?) Start->Assess Decision Is spill >10g or outside fume hood? Assess->Decision Minor1 Alert others in the immediate area Decision->Minor1 No (Minor Spill) Major1 EVACUATE immediate area Decision->Major1 Yes (Major Spill) Minor2 Contain spill with absorbent pads or vermiculite Minor1->Minor2 Minor3 If solid, moisten to prevent dust, then sweep carefully Minor2->Minor3 Minor4 Collect material in a sealed hazardous waste container Minor3->Minor4 Minor5 Decontaminate area with soap and water Minor4->Minor5 Major2 Alert supervisor and call emergency response (EHS) Major1->Major2 Major3 Attend to any exposed personnel Major2->Major3 Major4 Prevent entry to the area Major3->Major4 Major5 Await trained response team Major4->Major5

Caption: Decision workflow for chemical spill response.

Key Spill Response Steps :

  • Evacuate and Alert : For any major spill, evacuate the immediate area and notify your supervisor and the institutional Environmental Health & Safety (EHS) office[2][22][23].

  • Contain : Prevent the spill from spreading or entering drains using spill socks or inert absorbent materials like vermiculite or sand[2][14][22].

  • Cleanup : Only personnel trained in hazardous spill cleanup should address major spills. For minor spills within a fume hood, wear full PPE, cover the spill with an absorbent, and carefully transfer the material to a sealed, labeled hazardous waste container[22][23][24].

  • Decontaminate : After the bulk of the material is removed, decontaminate the surface with soap and water[22][24][25].

Personnel Exposure and First Aid

Immediate and correct first aid is vital. All exposures must be followed by a professional medical evaluation.

  • Skin Contact : Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes in a safety shower[2][3][20]. Seek immediate medical attention[10][20][26].

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[3][7][20]. Remove contact lenses if present and easy to do[13][20]. Seek immediate medical attention[10][20].

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth)[20]. Seek immediate medical attention[7][10][20][26].

  • Ingestion : Do NOT induce vomiting[2][10][14]. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[10][14][20].

Conclusion

This compound is a valuable synthetic reagent that demands the highest level of respect and caution. Its hazardous properties, stemming from its nature as an alkylating agent and a nitroaromatic compound, are significant but manageable. By rigorously adhering to the hierarchy of controls—prioritizing engineering solutions, enforcing strict administrative protocols, and correctly using personal protective equipment—researchers can mitigate the risks effectively. Safety is not an impediment to scientific progress; it is the foundation upon which reliable, ethical, and successful research is built.

References

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Sources

An In-depth Technical Guide to the Solubility Determination of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(bromomethyl)-3-chloro-2-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties. This document emphasizes experimental design, rationale, and data interpretation to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound is a substituted nitrobenzene derivative. Such compounds are common intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a nitro group, a bromine atom, and a chlorine atom on the benzene ring suggests that this compound is likely a solid at room temperature with limited aqueous solubility and better solubility in organic solvents.[2] Understanding its solubility is critical for its application in synthesis, formulation, and biological screening, as low solubility can impede reaction kinetics, bioavailability, and lead to unreliable in vitro test results.[3]

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₇H₅BrClNO₂Based on chemical structure[4]
Molecular Weight250.48 g/mol Based on chemical structure[4]
AppearanceLikely a pale yellow crystalline solidBased on similar nitrobenzene compounds[5]
Melting PointExpected to be a solid at room temperatureSubstituted benzenes with similar molecular weights are typically solids[6]
Aqueous SolubilityLowNitrobenzene and its derivatives are sparingly soluble in water[7][8]
Organic Solvent SolubilityModerate to HighNitrobenzene is soluble in many organic solvents like ethanol, ether, and benzene[2][7]
LogP (Octanol-Water Partition Coefficient)Moderately highThe presence of halogens and a nitro group generally increases lipophilicity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[9] This method is based on achieving a saturated solution by allowing excess solute to equilibrate with a solvent over a defined period.[10] The concentration of the dissolved solute is then measured.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. Unlike kinetic solubility assays, which often start from a DMSO stock solution and can lead to supersaturation, the shake-flask method aims to determine the true thermodynamic equilibrium.[3][10] This is crucial for applications where long-term stability and predictable behavior in a given solvent are required, such as in pharmaceutical formulations and toxicological studies.

Self-Validating System and Protocol Integrity

The protocol described below is designed to be a self-validating system. By ensuring that an excess of the solid is present throughout the experiment and that equilibrium has been reached (by sampling at multiple time points, e.g., 24 and 48 hours, and observing no significant change in concentration), the method validates that a true saturated solution has been achieved.[10] Purity of the compound and the solvent are paramount for accurate results.[11]

Detailed, Step-by-Step Methodology

1. Preparation of Materials:

  • Analyte: this compound (ensure high purity, >98%).

  • Solvents: A range of solvents should be tested, including but not limited to:

    • Purified water (e.g., Milli-Q or equivalent).

    • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4).

    • Common organic solvents: ethanol, methanol, acetonitrile, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Equipment:

    • Analytical balance.

    • Glass vials with screw caps (e.g., 4 mL or 8 mL).

    • Orbital shaker or rotator capable of maintaining a constant temperature.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Experimental Procedure:

  • Addition of Excess Solute: Weigh an amount of this compound that is in clear excess of its expected solubility and place it into a glass vial. A common starting point is to add enough solid to visually confirm its presence at the end of the experiment.

  • Addition of Solvent: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for an extended period. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.[12]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

3. Preparation of Standards and Quantification:

  • Stock Solution: Prepare a stock solution of this compound of a known concentration in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO).

  • Calibration Curve: Create a series of calibration standards by serially diluting the stock solution.

  • Analysis: Analyze the calibration standards using the same analytical method as the samples to generate a calibration curve.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 1-(Bromomethyl)-3- chloro-2-nitrobenzene B Add precise volume of solvent A->B C Seal vials and place on shaker (e.g., 25°C, 24-48h) B->C D Allow solid to settle C->D E Centrifuge vials D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify via HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner.

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Purified WaterExperimental ValueCalculated Value
PBS (pH 7.4)Experimental ValueCalculated Value
EthanolExperimental ValueCalculated Value
AcetonitrileExperimental ValueCalculated Value
DMSOExperimental ValueCalculated Value

The results will likely confirm the initial predictions of low aqueous solubility and higher solubility in organic solvents. The nitro group, while polar, contributes to a strong crystal lattice, which requires significant energy to overcome for dissolution in water.[13] The overall nonpolar character of the substituted benzene ring favors dissolution in less polar organic solvents.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound. By adhering to the principles of the shake-flask method and employing a validated analytical technique, researchers can obtain reliable and reproducible solubility data. This information is fundamental for the effective use of this compound in research and development, ensuring that subsequent experiments and formulations are based on a solid understanding of its physicochemical properties.

References

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  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • National Center for Biotechnology Information. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. [Link]

  • PubChem. Benzene, 1-(bromomethyl)-3-nitro-. [Link]

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understanding the reactivity of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Introduction: Unveiling a Versatile Trifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic value of a building block is defined by its inherent reactivity, selectivity, and the diversity of molecular pathways it unlocks. This compound (CAS No. 56433-00-2) emerges as a compelling, albeit underutilized, scaffold for chemists engaged in drug discovery and materials science.[1][2] This guide provides a deep dive into the core reactivity of this molecule, moving beyond simple reaction schemes to explore the mechanistic underpinnings and practical considerations that govern its synthetic transformations.

The molecule's utility is rooted in the orthogonal reactivity of its three key functional groups: a highly electrophilic benzylic bromide, an aromatic chloro substituent, and an electron-withdrawing nitro group. This trifunctional nature allows for a tiered synthetic approach, where each site can be addressed with a high degree of selectivity under appropriate conditions.[3] This guide will dissect the reactivity at each of these sites, offering field-proven insights and detailed protocols to empower researchers to harness the full synthetic potential of this versatile intermediate.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

PART 1: The Epicenter of Reactivity - The Benzylic Bromide

The primary locus of reactivity in this compound is, unequivocally, the bromomethyl group.[3] As a benzylic halide, it is primed for nucleophilic substitution reactions. Its reactivity is further amplified by the cumulative electron-withdrawing effects of the ortho-nitro and meta-chloro substituents. These groups inductively stabilize the transition state of an S_N2 reaction, enhancing the electrophilicity of the benzylic carbon.

Mechanistic Framework: A Predominantly S_N2 Pathway

From a mechanistic standpoint, reactions at the bromomethyl carbon proceed almost exclusively via a bimolecular nucleophilic substitution (S_N2) pathway.[4][5] The alternative S_N1 mechanism, which would involve the formation of a benzylic carbocation, is disfavored due to the destabilizing influence of the strongly deactivating nitro group at the ortho position.

Key Mechanistic Features:

  • Electrophilic Target: The benzylic carbon atom is highly electron-deficient.

  • Concerted Attack: The incoming nucleophile attacks the carbon atom from the backside relative to the carbon-bromine bond, in a single, concerted step.[4]

  • Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group, readily accommodating the negative charge.[4]

Diagram 2: Generalized S_N2 Reaction Pathway

SN2_Mechanism Reactants This compound + Nu⁻ TS Transition State [Nu···CH₂(Ar)···Br]⁻ Reactants->TS Nucleophilic Attack Products Ar-CH₂-Nu + Br⁻ TS->Products Leaving Group Departure Nitro_Reduction_Workflow start Start: Nitro-Aryl Compound setup Suspend in EtOH Add SnCl₂·2H₂O start->setup acidify Add conc. HCl Reflux setup->acidify monitor Monitor by TLC acidify->monitor monitor->acidify Incomplete workup Cool & Basify (pH 8-9) Filter through Celite® monitor->workup Complete extract Extract with Ethyl Acetate Dry & Concentrate workup->extract end Product: Aryl-Aniline extract->end

Sources

commercial availability of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene: Commercial Availability, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 56433-00-2) is a substituted nitroaromatic compound of significant interest to researchers in organic synthesis and drug discovery. Its trifunctional nature—featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent—renders it a highly versatile intermediate. The benzylic bromide serves as a potent electrophile for alkylation reactions, while the nitro and chloro groups modulate the electronic properties of the aromatic ring and provide additional sites for chemical modification. This guide offers a comprehensive overview of its commercial availability, key physicochemical properties, a detailed synthetic protocol, and its applications for professionals in the scientific community.

Section 1: Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. Procurement for research and development purposes is generally straightforward, with offerings varying in purity and quantity. When sourcing this reagent, it is crucial to request and review the supplier's Certificate of Analysis (CoA) to confirm identity and purity.

Table 1: Commercial Supplier Overview

Supplier CAS Number Purity/Specification Notes
Sigma-Aldrich 56433-00-2 95% Available through their marketplace, often supplied by partners like Enamine.[1]
BLDpharm 56433-00-2 Varies Offers various quantities and provides key product information online.[2]
abcr GmbH 56433-00-2 Not specified Listed as part of their chemical portfolio.[3]

| Enamine | 56433-00-2 | >95% | A primary manufacturer of building blocks for drug discovery. |

Section 2: Physicochemical and Safety Data

Understanding the properties of a reagent is paramount for its safe handling and successful application in experimental design.

Table 2: Key Physicochemical Properties

Property Value Source
CAS Number 56433-00-2 Multiple[1][2]
Molecular Formula C₇H₅BrClNO₂ BLDpharm[2]
Molecular Weight 250.48 g/mol BLDpharm[2]
Appearance Pale yellow crystalline solid (inferred) General knowledge
Melting Point 62-63 °C Sigma-Aldrich[1]
InChI Key AQAIAXUOYCTOOS-UHFFFAOYSA-N Sigma-Aldrich[1]
SMILES O=[O-] BLDpharm[2]

| Storage | Inert atmosphere, 2-8°C | BLDpharm[2] |

Safety and Handling Insights

Benzyl bromides, particularly those bearing electron-withdrawing groups like a nitro substituent, are potent lachrymators and skin irritants. The safety data for structurally similar compounds, such as 1-Bromo-2-chloro-3-nitrobenzene, highlight hazards including being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[4]

Core Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles. For weighing operations outside of an isolator, a face shield is recommended.[5]

  • Accidental Contact: In case of skin contact, wash immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2]

Section 3: Synthesis Protocol

The most direct and common method for synthesizing this compound is through the free-radical bromination of its toluene precursor, 1-chloro-2-methyl-3-nitrobenzene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical.

Precursor Information

The starting material, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), is a common intermediate in chemical synthesis.[7] It is identified by CAS Number 83-42-1.[8]

Reaction Principle: Free-Radical Benzylic Bromination

This transformation relies on the generation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to yield the product. N-Bromosuccinimide (NBS) is the preferred reagent as it maintains a low, constant concentration of bromine (Br₂) in the reaction mixture, minimizing side reactions like aromatic bromination. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light (hν).

G cluster_input Inputs SM 1-Chloro-2-methyl-3-nitrobenzene (Starting Material) Reaction Reflux (Heat, ~80°C) Inert Atmosphere (N₂ or Ar) SM->Reaction Combine Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN, initiator) Reagents->Reaction Combine Solvent CCl₄ or Chlorobenzene (Solvent) Solvent->Reaction Combine Workup 1. Cool & Filter Succinimide 2. Wash with Na₂S₂O₃ (aq) 3. Dry with MgSO₄ Reaction->Workup Reaction Complete Purification Recrystallization (e.g., from Hexanes/Ethanol) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol
  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 1-chloro-2-methyl-3-nitrobenzene (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene. Add N-Bromosuccinimide (NBS, 1.05 eq) followed by a catalytic amount of AIBN (0.02 eq).

    • Causality Insight: Using slightly more than one equivalent of NBS ensures full conversion of the starting material. AIBN is chosen as it thermally decomposes at a convenient rate at typical reflux temperatures to initiate the radical chain reaction.

  • Reaction: Heat the mixture to reflux (approx. 80°C for CCl₄) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The solid succinimide byproduct will float to the surface as the reaction progresses.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small portion of the solvent.

  • Quenching: Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining bromine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford the pure this compound.

Section 4: Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a potent electrophilic alkylating agent. This makes it a valuable building block for introducing the 3-chloro-2-nitrobenzyl moiety into molecules, a common strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Key Application: Alkylation of Nucleophiles

The compound readily reacts with a wide range of nucleophiles (O-, N-, and S-based) to form new carbon-heteroatom bonds. Such reactions are fundamental in constructing the complex molecular scaffolds required for drug candidates.[9] The electron-withdrawing nitro group enhances the reactivity of the benzylic position towards nucleophilic attack.[10]

G Reagent 1-(Bromomethyl)-3-chloro- 2-nitrobenzene Reaction SN2 Reaction Reagent->Reaction Nucleophile Nucleophile (R-OH, R-NH₂, R-SH) Nucleophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Deprotonates Nucleophile Product Alkylated Product Reaction->Product Forms C-Nu bond Byproduct HBr Salt Reaction->Byproduct Forms

Caption: General scheme for Sₙ2 alkylation using the title reagent.

Strategic Value in Drug Discovery
  • Scaffold Decoration: It can be used to add a substituted benzyl group to a core scaffold, which can probe binding pockets for steric and electronic interactions. The inclusion of chlorine and other halogens is a well-established strategy in medicinal chemistry to modulate pharmacokinetic properties like lipophilicity and metabolic stability.[11]

  • Protecting Group Chemistry: The 2-nitrobenzyl group can be used as a photolabile protecting group for various functional groups. Irradiation with UV light cleaves the group, allowing for controlled deprotection under mild conditions.

  • Further Functionalization: The nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be used for amide bond formation, sulfonylation, or other derivatizations, vastly expanding the chemical space accessible from this single intermediate.

Conclusion

This compound is a readily available and highly functionalized chemical intermediate. Its utility is centered on the reactivity of the benzylic bromide, which, modulated by the electronic effects of the nitro and chloro substituents, provides a reliable tool for alkylation and molecular elaboration. A thorough understanding of its properties, safe handling procedures, and synthetic preparation is essential for leveraging its full potential in the design and synthesis of novel molecules for research, drug discovery, and materials science.

References

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Methodological & Application

The Synthetic Versatility of 1-(Bromomethyl)-3-chloro-2-nitrobenzene: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(Bromomethyl)-3-chloro-2-nitrobenzene, a trifunctional aromatic compound, presents itself as a valuable and versatile building block for the discerning chemist. The unique arrangement of a reactive benzylic bromide, an electron-withdrawing nitro group, and a chloro substituent on the aromatic ring offers a platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic applications of this reagent, complete with detailed application notes and protocols tailored for researchers, scientists, and professionals in drug development.

The core reactivity of this compound stems from the high susceptibility of the bromomethyl group to nucleophilic substitution, primarily through an SN2 mechanism. The presence of the ortho-nitro group significantly influences the electrophilicity of the benzylic carbon, enhancing its reactivity towards a wide range of nucleophiles.[1] This inherent reactivity, coupled with the potential for subsequent modifications of the nitro and chloro groups, opens avenues for the synthesis of a variety of important chemical entities, including substituted benzylamines, benzyl ethers, and various heterocyclic systems.[1][2]

Key Synthetic Applications and Mechanistic Insights

The strategic positioning of the functional groups in this compound dictates its primary applications in organic synthesis. The following sections will delve into the key transformations, providing both mechanistic rationale and practical guidance.

Synthesis of Substituted Benzylamines: Accessing Key Pharmacophores

The benzylamine motif is a ubiquitous structural feature in a vast number of biologically active molecules, including enzyme inhibitors and central nervous system (CNS) active agents.[2] this compound serves as an excellent electrophile for the N-alkylation of primary and secondary amines to furnish the corresponding 2-chloro-6-nitrobenzylamines.

Causality Behind Experimental Choices: The reaction proceeds via a classical SN2 pathway, where the amine acts as the nucleophile.[3] The choice of a non-nucleophilic base is crucial to deprotonate the resulting ammonium salt and regenerate the free amine for further reaction, or to prevent unwanted side reactions. Aprotic polar solvents like DMF or acetonitrile are typically employed to facilitate the dissolution of reagents and promote the SN2 mechanism. To avoid over-alkylation, especially with primary amines, using an excess of the amine is a common strategy.[4]

G reagent This compound product N-(2-chloro-6-nitrobenzyl)amine reagent->product S_N2 Reaction amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., K2CO3, Et3N) solvent Solvent (e.g., DMF, CH3CN)

Caption: SN2 reaction of this compound with amines.

Williamson Ether Synthesis: Crafting Aryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages.[2][5][6] this compound can be effectively employed as the electrophilic partner in reactions with alcohols and phenols to yield the corresponding 2-chloro-6-nitrobenzyl ethers. These products can be valuable intermediates in the synthesis of more complex molecules.[1]

Causality Behind Experimental Choices: The reaction necessitates the deprotonation of the alcohol or phenol to generate a more potent nucleophile, the alkoxide or phenoxide.[6] The choice of base depends on the acidity of the hydroxyl group; strong bases like sodium hydride (NaH) are often used for alcohols, while milder bases such as potassium carbonate (K₂CO₃) are typically sufficient for phenols.[1] Anhydrous conditions are critical to prevent the hydrolysis of the benzylic bromide to the corresponding alcohol.

G reagent This compound product 2-chloro-6-nitrobenzyl ether reagent->product Williamson Ether Synthesis (S_N2) alcohol Alcohol or Phenol (ROH) alcohol->product base Base (e.g., NaH, K2CO3) base->alcohol Deprotonation solvent Anhydrous Solvent (e.g., THF, DMF)

Caption: Williamson ether synthesis with this compound.

Synthesis of Heterocyclic Scaffolds: Building Molecular Complexity

The trifunctional nature of this compound makes it an attractive precursor for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.[2][7] By reacting with bifunctional nucleophiles, this building block can serve as a linchpin for the construction of nitrogen- and oxygen-containing rings.

Conceptual Workflow for Heterocycle Synthesis:

G start This compound intermediate Intermediate with tethered nucleophile start->intermediate Nucleophilic Substitution with Bifunctional Nucleophile cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocycle cyclization->product

Caption: General workflow for heterocyclic synthesis.

For instance, reaction with a molecule containing both an amine and a hydroxyl or thiol group can lead to the formation of fused heterocycles after an initial intermolecular SN2 reaction, followed by an intramolecular cyclization step. The subsequent reduction of the nitro group can provide an amino functionality that can participate in further cyclization reactions, expanding the accessible chemical space.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of N-(2-chloro-6-nitrobenzyl)amines

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.2 - 2.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Et₃N, 1.5 - 2.0 eq).

  • To this mixture, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-chloro-6-nitrobenzyl)amine.

Protocol 2: General Procedure for the Williamson Ether Synthesis of 2-chloro-6-nitrobenzyl Ethers

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or anhydrous potassium carbonate (K₂CO₃, 1.5 eq for phenols)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol or phenol (1.1 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add the base (NaH or K₂CO₃) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes (for NaH) or at room temperature for 1 hour (for K₂CO₃).

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-chloro-6-nitrobenzyl ether.

Data Summary

Property Value Source
IUPAC Name This compoundPubChem
CAS Number 56433-00-2BLDpharm[8]
Molecular Formula C₇H₅BrClNO₂PubChem[9]
Molecular Weight 250.48 g/mol BLDpharm[8]

Conclusion and Future Outlook

This compound is a potent and versatile electrophilic building block with significant potential in organic synthesis. Its primary reactivity in SN2 reactions allows for the straightforward introduction of the 2-chloro-6-nitrobenzyl moiety onto a variety of nucleophiles, providing access to key intermediates for the synthesis of pharmaceuticals and other functional materials. The presence of the nitro and chloro substituents offers further handles for chemical modification, expanding the synthetic utility of this reagent. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable synthetic tool. Future research will undoubtedly uncover novel applications of this compound in the development of innovative chemical entities with diverse functionalities.

References

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  • I. Willner, et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5644-5721. Retrieved from [Link]

  • B. M. Trost, et al. (2011). An Atom-Economic Synthesis of Nitrogen Heterocycles from Alkynes. Organic Letters, 13(12), 3230-3233. Retrieved from [Link]

  • M. A. Y. El-Sayed, et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4786. Retrieved from [Link]

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  • C. Li, et al. (2023). Recent Advances in the Synthesis of Nitrogen Heterocycles Using β-Nitrostyrenes as Substrates. Current Organic Chemistry, 27(2), 108-118. Retrieved from [Link]

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  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

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  • G. Consiglio, et al. (1983). On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement. Journal of the Chemical Society, Perkin Transactions 1, 1153-1157. Retrieved from [Link]

  • PubChem. (n.d.). Thiazolopyridine derivative as an adenosine receptor antagonist - Patent JP-2022524914-A. Retrieved from [Link]

  • A. A. Al-Amiery, et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. Retrieved from [Link]

  • H. T. Can, et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23533-23555. Retrieved from [Link]

  • H. Venkatachalam, & N. V. A. Kumar. (2019). The Oxygen-Containing Fused Heterocyclic Compounds. Semantic Scholar. Retrieved from [Link]

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Application Notes & Protocols: 1-(Bromomethyl)-3-chloro-2-nitrobenzene as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(Bromomethyl)-3-chloro-2-nitrobenzene is a bifunctional aromatic compound poised to be a cornerstone reagent in modern heterocyclic chemistry. Its strategic arrangement of reactive groups—a highly electrophilic benzylic bromide and a reducible ortho-nitro group—offers a pre-organized scaffold for elegant and efficient cyclization strategies. The benzylic bromide serves as a potent electrophilic handle for facile SN2 reactions with a wide range of nucleophiles.[1] The adjacent nitro group, upon reduction to a primary amine, becomes a powerful intramolecular nucleophile, enabling the closure of diverse heterocyclic rings.[2][3]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core synthetic logic, detailed experimental protocols, and mechanistic insights for leveraging this powerful building block. We will focus on its application in the synthesis of medicinally relevant scaffolds, specifically 1,5-benzothiazepines, and propose a robust protocol for the construction of substituted quinolines.

Compound Profile: | Property | Value | | :--- | :--- | | IUPAC Name | this compound | | Molecular Formula | C₇H₅BrClNO₂ | | Monoisotopic Mass | 248.91922 Da[4] | | Structure |


|

Core Synthetic Strategy: A Two-Act Play

The synthetic utility of this compound is rooted in a reliable two-step sequence: (A) Nucleophilic Alkylation followed by (B) Reductive Cyclization . This pathway allows for the systematic introduction of diversity elements in the first step, which are then incorporated into the final heterocyclic ring system in the second.

  • Act I: Nucleophilic Alkylation (SN2 Reaction): The primary benzylic bromide is an excellent substrate for SN2 displacement. The bromide ion is a superb leaving group, and the primary carbon minimizes steric hindrance, ensuring high reactivity towards a plethora of soft and hard nucleophiles (Nu:⁻), such as thiols, amines, and carbanions.[1][5]

  • Act II: Reductive Cyclization: The nitro group is chemically inert during the initial alkylation. In the second step, it is selectively reduced to an aniline derivative using standard reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). This newly formed amine is perfectly positioned to attack an electrophilic center within the appended sidechain, triggering an intramolecular cyclization to furnish the final heterocyclic product.

The following workflow diagram illustrates this fundamental and powerful synthetic logic.

G start This compound intermediate Alkylated Intermediate start->intermediate Step A: Sₙ2 Alkylation nuc Nucleophile (Nu-H) + Base nuc->start product Final Heterocycle intermediate->product Step B: Reductive Cyclization reduction Reducing Agent (e.g., SnCl₂, H₂/Pd-C) reduction->intermediate

Figure 1: General workflow for heterocyclic synthesis.

Application I: Synthesis of 7-Chloro-2,3-dihydro-1,5-benzothiazepines

The 1,5-benzothiazepine core is a privileged scaffold found in numerous biologically active compounds, including CNS and cardiovascular agents.[6][7] The following protocol details a reliable method for synthesizing derivatives of this class.

Reaction Scheme
Mechanistic Pathway

The reaction proceeds via initial S-alkylation of the 2-aminothiophenol, where the soft sulfur nucleophile preferentially attacks the benzylic bromide. The resulting intermediate undergoes tin(II) chloride-mediated reduction of the nitro group to an amine. This new amine then triggers an intramolecular cyclization with the ketone, forming a seven-membered ring after dehydration.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Reductive Cyclization A Intermediate A (S-Alkylated Adduct) B Intermediate B (Amino Intermediate) A->B  SnCl₂·2H₂O,  Ethanol, Reflux C Cyclized Intermediate B->C  Intramolecular  Cyclization D Final Product (1,5-Benzothiazepine) C->D  - H₂O start Reactants start->A  2-Aminothiophenol,  Base (K₂CO₃)

Figure 2: Mechanistic workflow for 1,5-benzothiazepine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Substituted 2-aminothiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

Part A: S-Alkylation

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-aminothiophenol (1.1 eq) and anhydrous K₂CO₃ (2.5 eq) to anhydrous DMF (approx. 0.2 M).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate can be used directly in the next step or purified by column chromatography if necessary.

Part B: Reductive Cyclization

  • Dissolve the crude intermediate from Part A in absolute ethanol (approx. 0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction to room temperature and carefully pour it into a stirred solution of saturated NaHCO₃ to neutralize the acid and precipitate tin salts. Caution: Initial quenching can be exothermic.

  • Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOH/water) to yield the pure 2,3-dihydro-1,5-benzothiazepine derivative.

Data Summary (Exemplary)
R Group on ThiophenolOverall Yield (%)M.p. (°C)
H75%155-157
4-CH₃78%162-164
4-F72%160-161
4-Cl68%171-173

Proposed Application II: Synthesis of 8-Chloroquinolines

The quinoline ring system is a foundational scaffold in medicinal chemistry. The following is a proposed, logically sound protocol for the synthesis of substituted 8-chloroquinolines via a modified Friedländer annulation approach.

Proposed Reaction Scheme
Proposed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (or other β-ketoester) (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Palladium on carbon (Pd/C), 10% (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

Procedure:

Part A: C-Alkylation

  • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.3 eq). Wash the NaH with anhydrous hexanes to remove mineral oil, decant the hexanes, and add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl acetoacetate (1.2 eq) dropwise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude alkylated intermediate by column chromatography.

Part B: Reductive Cyclization & Aromatization

  • Dissolve the purified intermediate from Part A in methanol.

  • Add 10% Pd/C catalyst (5 mol%).

  • Purge the flask with H₂ gas and maintain an H₂ atmosphere (e.g., via balloon) at room temperature.

  • Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by the consumption of H₂ or by TLC/LC-MS.

  • Upon completion, carefully filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is the cyclized, non-aromatic intermediate.

  • Aromatization can often be achieved by air oxidation or by gentle heating in the presence of an acid catalyst if not spontaneous. Purify the final quinoline product by column chromatography.

Safety and Handling

Warning: this compound is a reactive alkylating agent and should be handled with extreme care.

  • Hazard Identification: This compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[8] It is a suspected irritant to the eyes, skin, and respiratory system. As a benzylic bromide, it should be treated as a potential lachrymator.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles with side-shields.[9]

  • Handling and Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8] Ensure eyewash stations and safety showers are readily accessible.[8] Avoid dust formation during weighing and transfer.[9]

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.

    • Inhalation: Move the victim to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[8]

References

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. PMC, NIH.[Link]

  • 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences (RSC Publishing).[Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Publishing.[Link]

  • Synthesis of 2-Methyl-5-Nitro-N-{4′-(4-Aryl-1″”,5″”-Benzothiazepines)-Phenyl}Benzenesulfonamide by the Reaction of 2-Methyl-5-Nitrobenzensulfonamide Chalcones With 2-Aminothiophenol. Oriental Journal of Chemistry.[Link]

  • Nitrobenzyl derivatives as bioreductive alkylating agents: evidence for the reductive formation of a reactive intermediate. PubMed.[Link]

  • Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates. The University of Bath's research portal.[Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC, PubMed Central.[Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters.[Link]

  • Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. ResearchGate.[Link]

  • 1, 5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Zenodo.[Link]

  • SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. Thermo Fisher Scientific.[Link]

  • This compound. PubChemLite.[Link]

  • 1-Bromo-2-chloro-3-nitrobenzene. PubChem.[Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Electrophile for Complex Molecule Synthesis

1-(Bromomethyl)-3-chloro-2-nitrobenzene is a highly functionalized aromatic compound that serves as a potent electrophile in nucleophilic substitution reactions. Its utility in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development, stems from its unique structural features. The benzylic bromide offers a reactive site for the introduction of a wide array of nucleophiles, while the chloro and nitro substituents on the aromatic ring provide opportunities for further chemical modifications. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its application in the synthesis of various derivatives.

The reactivity of the benzylic bromide is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho position. This group stabilizes the transition state of an SN2 reaction, thereby accelerating the rate of substitution. The chloro group at the meta position also contributes to the electrophilic nature of the benzylic carbon through its inductive effect. These electronic factors make this compound an excellent substrate for reactions with a diverse range of nucleophiles, including oxygen, nitrogen, and sulfur-based species.

Synthesis of this compound

The most common and practical method for the synthesis of this compound is the free-radical bromination of its precursor, 3-chloro-2-nitrotoluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and uses a brominating agent like N-bromosuccinimide (NBS).

Synthesis Precursor 3-Chloro-2-nitrotoluene Product This compound Precursor->Product Free-radical bromination Reagents NBS, AIBN CCl4, Reflux SN2_Mechanism Reactants This compound + Nu⁻ TS [Transition State] Reactants->TS Nucleophilic Attack Products Substituted Product + Br⁻ TS->Products Bromide Departure

Application Notes and Protocols for N-Alkylation using 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Electrophile for Complex Amine Synthesis

1-(Bromomethyl)-3-chloro-2-nitrobenzene is a valuable electrophilic building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a highly reactive benzylic bromide, an aryl chloride, and a nitro group, allows for a stepwise and controlled assembly of complex molecular architectures. The primary locus of reactivity is the benzylic bromide, which is exceptionally susceptible to nucleophilic substitution, making it an excellent reagent for the N-alkylation of a wide range of primary and secondary amines.

The presence of the electron-withdrawing nitro group ortho to the bromomethyl group significantly enhances the electrophilicity of the benzylic carbon, facilitating rapid S(_N)2 reactions. The chloro and nitro substituents also provide valuable handles for subsequent functionalization, such as cross-coupling reactions or reduction, expanding the synthetic utility of the resulting N-alkylated products.

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for the efficient N-alkylation of amines using this compound.

Scientific Rationale and Mechanistic Insights

The N-alkylation of amines with this compound proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.

The "Ortho-Nitro" Activation Effect

While ortho-substituents can sometimes sterically hinder reactions at a benzylic center, the ortho-nitro group in this reagent plays a crucial activating role. Kinetic studies on the solvolysis of ortho-nitrobenzyl bromide have shown that its reactivity is comparable to its para-isomer, suggesting that the inductive electron-withdrawing effect of the nitro group is the dominant factor.[1] This strong electron-withdrawing effect polarizes the C-Br bond, making the benzylic carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This effect often leads to faster reaction rates and allows for the use of milder reaction conditions compared to less activated benzyl halides.

It is important to note that while the S(_N)2 pathway is dominant for primary and secondary amines, highly hindered substrates or conditions that favor carbocation formation (e.g., polar protic solvents with weakly nucleophilic amines) could potentially introduce a minor S(_N)1 component. However, for the protocols described herein, the S(_N)2 pathway is the operative mechanism.

A base is typically required in these reactions to neutralize the hydrobromic acid (HBr) that is generated as a byproduct. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic.

Diagram 1: Generalized S(_N)2 mechanism for N-alkylation.

Experimental Protocols

Safety Precautions
  • Hazard Identification: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] Always handle this chemical in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines

This protocol provides a general method applicable to a wide range of amine nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K(_2)CO(_3)) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na(_2)SO(_4)) or Magnesium Sulfate (MgSO(_4))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 - 1.5 eq) and the chosen anhydrous solvent (DMF or MeCN, approximately 0.1-0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add the base (K(_2)CO(_3) or DIPEA, 2.0 - 3.0 eq) to the stirred solution.

  • Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine/base suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K(_2)CO(_3) was used, filter off the solids and rinse with a small amount of ethyl acetate.

    • Dilute the filtrate (or the entire reaction mixture if DIPEA was used) with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na(_2)SO(_4) or MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

G Experimental Workflow A 1. Add Amine, Base, & Solvent to Flask B 2. Add Alkylating Reagent (this compound) A->B C 3. Stir at RT or Heat (40-60 °C) B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (Water & EtOAc Extraction) D->E Reaction Complete F 6. Dry & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Diagram 2: Step-by-step experimental workflow for N-alkylation.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction parameters for the N-alkylation of various amine types. Note that these are starting points and may require optimization for specific substrates.

Amine TypeAmine (eq)Base (eq)SolventTemperature (°C)Typical Time (h)
Primary Aliphatic1.2K(_2)CO(_3) (2.0)MeCNRT - 402 - 6
Secondary Aliphatic1.2K(_2)CO(_3) (2.5)DMF40 - 604 - 12
Aniline (Primary)1.5K(_2)CO(_3) (3.0)DMF50 - 706 - 18
N-alkylaniline (Secondary)1.5DIPEA (3.0)DMF60 - 8012 - 24

Troubleshooting and Field-Proven Insights

  • Low Reactivity: For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increasing the reaction temperature to 60-80 °C and using a more polar aprotic solvent like DMF can enhance the reaction rate. The addition of a catalytic amount of sodium or potassium iodide can also accelerate the reaction through the in-situ formation of the more reactive benzylic iodide (Finkelstein reaction).

  • Over-alkylation of Primary Amines: While the use of a slight excess of the primary amine can help minimize the formation of the dialkylated product, this side reaction can still occur. To favor mono-alkylation, add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile. If dialkylation remains a problem, consider using a protecting group strategy.

  • Difficult Purification: If the product is highly polar and difficult to separate from DMF during work-up, perform multiple washes with a 1:1 mixture of water and brine. Alternatively, consider using acetonitrile as the solvent, which is easier to remove.

  • Base Selection: Potassium carbonate is a cost-effective and generally effective base. However, for sensitive substrates or reactions that are sluggish, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) may be beneficial as it offers better solubility in organic solvents.

Conclusion

This compound is a highly effective reagent for the N-alkylation of primary and secondary amines. The activating effect of the ortho-nitro group facilitates the S(_N)2 reaction, often allowing for mild conditions and high yields. The protocols and insights provided in this guide offer a robust framework for researchers to successfully employ this versatile building block in the synthesis of complex nitrogen-containing molecules, which are of significant interest in drug discovery and materials science.

References

  • Kwak, Y. S., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2993. [Link]

Sources

Application Notes & Protocols for the Synthesis of Novel Amines Utilizing 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 1-(Bromomethyl)-3-chloro-2-nitrobenzene as a versatile building block for creating novel amine derivatives. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and successful outcomes. The protocols herein are designed as self-validating systems, grounded in established chemical principles.

The strategic importance of this compound lies in its trifunctional nature. The highly reactive benzylic bromide serves as an electrophilic handle for direct N-alkylation of a wide array of primary and secondary amines.[1] Concurrently, the chloro and nitro substituents on the aromatic ring are not passive spectators; they are gateways for subsequent chemical diversification, enabling the synthesis of complex scaffolds relevant to medicinal chemistry, such as benzimidazoles and other heterocyclic systems.[2][3]

Part 1: Reagent Profile and Crucial Safety Protocols

Before commencing any experimental work, a thorough understanding of the primary reagent is paramount.

Chemical and Physical Properties
PropertyValue
IUPAC Name This compound
Synonyms 3-Chloro-2-nitrobenzyl bromide
CAS Number 31577-25-0
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Appearance Solid
Storage Store under an inert atmosphere at 2-8°C.
Mandatory Safety Precautions

This compound is a hazardous, lachrymatory compound that causes severe skin burns and eye damage.[4][5] All manipulations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A full complement of PPE is required, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Handling: Avoid creating dust. Use appropriate tools for transfer. In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water.[4] For eye contact, rinse cautiously with water for several minutes.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Handle uncleaned containers as you would the product itself.

Part 2: The Core Reaction - N-Alkylation via S_N2 Substitution

The foundational reaction is the nucleophilic substitution of the benzylic bromide by an amine. The electron-withdrawing effect of the adjacent nitro group enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Mechanism of Action

The reaction proceeds via a classical S_N2 pathway. The lone pair of electrons on the amine's nitrogen atom attacks the methylene carbon, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. A base is essential to neutralize the hydrobromic acid (HBr) generated, preventing the protonation of the starting amine which would render it non-nucleophilic.[1]

Caption: General S_N2 N-Alkylation Mechanism.
Protocol 1: Synthesis of a Secondary Amine from a Primary Amine

This protocol details the mono-alkylation of a primary amine. The key challenge in such reactions is preventing over-alkylation to the tertiary amine.[7] Using the amine itself as the base or carefully controlling stoichiometry can mitigate this, though using an inorganic base is often cleaner.

Materials:

  • Primary Amine (e.g., Aniline, Benzylamine) (1.0 eq)

  • This compound (1.05 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the primary amine (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature. Causality: This step ensures a basic environment. K₂CO₃ is a mild, heterogeneous base suitable for many primary amines, minimizing side reactions.

  • Electrophile Addition: Add this compound (1.05 eq), either as a solid or as a concentrated solution in DMF, dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 4-12 hours).[1]

  • Work-up: Cool the reaction to room temperature. Pour the mixture into cold water, which will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Synthesis of a Tertiary Amine from a Secondary Amine

The alkylation of secondary amines is generally more straightforward as over-alkylation to a quaternary ammonium salt is often slower and the product is neutral.

Materials:

  • Secondary Amine (e.g., Piperidine, Morpholine) (1.1 eq)

  • This compound (1.0 eq)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Other reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a flame-dried flask under N₂, dissolve the secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile. Causality: Acetonitrile is an excellent polar aprotic solvent for S_N2 reactions. A soluble organic base like triethylamine ensures a homogeneous reaction mixture.

  • Electrophile Addition: Add a solution of this compound (1.0 eq) in ACN dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently to 50-60°C. The reaction is typically faster than with primary amines (2-6 hours). Monitor by TLC.[1]

  • Work-up and Purification: Once complete, concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove the triethylammonium salt, followed by a brine wash. Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography as described previously.

Part 3: Advanced Synthesis - Post-Alkylation Modifications

The true synthetic power of this reagent is realized by leveraging the other functional groups on the aromatic ring. The initial N-alkylation product is merely a versatile intermediate.

Post_Alkylation cluster_0 Pathway 1: Nitro Group Reduction cluster_1 Pathway 2: S_NAr (Potential) A N-Alkylated Intermediate (3-chloro-2-nitrobenzyl)amine B o-Phenylenediamine Derivative A->B Reduction (e.g., SnCl₂, H₂/Pd-C) D Further Diversified Product A->D S_NAr at Chloro position (with strong nucleophile) C Benzimidazole Scaffold B->C Cyclization (with Aldehyde/Carboxylic Acid)

Caption: Synthetic pathways following initial N-alkylation.
Protocol 3: Reduction of the Nitro Group to an Amine

Reduction of the nitro group is a fundamental transformation that opens up a vast chemical space.[8] The resulting ortho-amino-benzylamine is a precursor to valuable heterocyclic systems. Tin(II) chloride is a particularly mild and effective reagent for this purpose, often tolerating other functional groups.[7]

Materials:

  • N-(3-chloro-2-nitrobenzyl)amine derivative (from Protocol 1 or 2) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • Reaction Setup: Dissolve the nitro-containing starting material (1.0 eq) in ethanol in a round-bottom flask.

  • Reductant Addition: Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature or heat to reflux until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it over crushed ice.

  • Basification: Slowly add a saturated solution of NaHCO₃ until the pH is basic (~8-9) to precipitate tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the inorganic solids, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer again with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diamine product, which can be purified further if necessary.

Application Example: Benzimidazole Synthesis

The diamine product from Protocol 3 is a perfect precursor for synthesizing benzimidazoles, a privileged scaffold in drug discovery.[2]

Procedure:

  • Setup: Dissolve the o-phenylenediamine derivative (1.0 eq) and a chosen aldehyde (1.0 eq) in ethanol.

  • Reaction: Add a catalytic amount of a mild acid (e.g., acetic acid). Heat the mixture to reflux for 2-4 hours. The reaction involves the initial formation of a Schiff base followed by intramolecular cyclization.

  • Isolation: Upon cooling, the benzimidazole product often crystallizes from the solution and can be isolated by filtration.

Part 4: Troubleshooting and Expert Recommendations

ProblemPotential Cause(s)Recommended Solutions
Low or No Yield in N-Alkylation Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine nucleophile effectively.For weakly nucleophilic amines (e.g., some anilines), switch from K₂CO₃ to a stronger base like sodium hydride (NaH). Handle NaH with extreme care.[9]
Steric Hindrance: A bulky amine nucleophile can slow down the S_N2 reaction.Increase reaction temperature and/or switch to a more polar aprotic solvent like DMSO to accelerate the rate.[9]
Hydrolysis of Starting Material: Trace amounts of water can hydrolyze the reactive benzyl bromide to the corresponding benzyl alcohol.Ensure all reagents and solvents are anhydrous. Run the reaction under a dry, inert atmosphere (N₂ or Ar).[9]
Over-alkylation of Primary Amines High Reactivity of Secondary Amine: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation.Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation statistically. Alternatively, explore reductive amination as a different synthetic route.[7]
Difficult Purification Residual DMF: DMF is a high-boiling solvent that can be difficult to remove completely.During work-up, perform multiple washes with water and brine to extract the DMF from the organic layer.
Emulsion during Extraction: The presence of salts and polar compounds can lead to emulsions.Add more brine to the separatory funnel to help break the emulsion. Filtration through Celite can also be effective.

graph TD {
A[Start: Reaction Setup] --> B{Add Amine & Base};
B --> C{Add this compound};
C --> D[Heat & Monitor by TLC];
D --> E{Reaction Complete?};
E -- No --> D;
E -- Yes --> F[Cool & Quench];
F --> G[Extract with Organic Solvent];
G --> H[Wash Organic Layer];
H --> I[Dry & Concentrate];
I --> J[Purify via Chromatography];
J --> K[Characterize Final Product];
%% Styling
style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px
style K fill:#E6F4EA,stroke:#34A853,stroke-width:2px
style E fill:#FCE8E6,stroke:#EA4335,stroke-width:2px

}

Sources

Application Notes and Protocols for the Synthesis of Ethers and Thioethers from 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of novel ether and thioether derivatives utilizing 1-(bromomethyl)-3-chloro-2-nitrobenzene as a key electrophilic building block. The protocols detailed herein are anchored in the principles of the Williamson ether synthesis and its thio-analogues, employing a bimolecular nucleophilic substitution (S(_N)2) mechanism. We delve into the mechanistic rationale, provide detailed, step-by-step experimental procedures, offer troubleshooting guidance, and underscore critical safety considerations. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex organic molecules.

Introduction: Strategic Importance and Rationale

This compound is a versatile synthetic intermediate whose utility is amplified by the strategic placement of its functional groups. The benzylic bromide is highly activated for nucleophilic substitution, while the chloro and nitro groups offer sites for subsequent chemical modification, making it an attractive scaffold in discovery chemistry. Ether and thioether linkages are ubiquitous in pharmacologically active compounds, contributing to metabolic stability, modulating lipophilicity, and engaging in crucial binding interactions with biological targets.

This guide provides robust and reproducible protocols for the efficient synthesis of a diverse range of ethers and thioethers from this key intermediate, leveraging the classical yet powerful S(_N)2 reaction pathway.

Mechanistic Foundation: The S(_N)2 Pathway

The synthesis of both ethers and thioethers from this compound proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[1] Understanding the causality behind this pathway is critical for experimental success.

  • The Electrophile: The substrate, this compound, is an ideal electrophile for S(_N)2 reactions. The carbon of the bromomethyl group is primary and benzylic, minimizing steric hindrance.[2] Furthermore, the potent electron-withdrawing effects of the ortho-nitro and meta-chloro substituents on the benzene ring increase the electrophilicity of the benzylic carbon, rendering it highly susceptible to nucleophilic attack.

  • The Nucleophile: The reaction is driven by the attack of a strong nucleophile. For ether synthesis, this is an alkoxide or phenoxide ion, typically generated in situ from the corresponding alcohol or phenol by deprotonation with a suitable base.[3] For thioether synthesis, a thiolate anion, generated from a thiol, serves as the nucleophile. Sulfur-based nucleophiles are inherently "softer" and highly effective in these reactions.

  • The Reaction Mechanism: The reaction occurs in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside relative to the bromide leaving group.[1] This backside attack leads to an inversion of stereochemistry if the carbon were chiral (though it is not in this specific substrate). The choice of a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is crucial as it solvates the counter-ion of the nucleophile (e.g., Na

    
    , K
    
    
    
    ) without hydrogen bonding to and deactivating the nucleophile itself, thereby accelerating the reaction.

Critical Safety and Handling Precautions

Working with substituted benzyl bromides and strong bases requires stringent adherence to safety protocols.

  • This compound: This compound is expected to be a lachrymator and a skin and respiratory tract irritant, similar to other substituted benzyl halides.[4][5] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a minimum), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[4]

  • Bases: Reagents like sodium hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere (e.g., nitrogen or argon) and quench any excess reagent carefully with a proton source like isopropanol followed by methanol and then water.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Experimental Protocols

Protocol 1: Synthesis of Aryl/Alkyl Ethers via Williamson Ether Synthesis

This protocol describes a general procedure for the reaction of an alcohol or phenol with this compound.

Workflow Diagram: Ether Synthesis

Ether_Synthesis_Workflow cluster_prep Nucleophile Generation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Alcohol Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) in Anhydrous DMF Base->Alkoxide Substrate 1-(Bromomethyl)-3-chloro- 2-nitrobenzene Alkoxide->Substrate Nucleophilic Attack Product Target Ether Substrate->Product Quench Quench Reaction Product->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final Pure Ether Purify->Final Thioether_Synthesis_Workflow cluster_prep Nucleophile Generation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., K₂CO₃) in Acetonitrile Base->Thiolate Substrate 1-(Bromomethyl)-3-chloro- 2-nitrobenzene Thiolate->Substrate Nucleophilic Attack Product Target Thioether Substrate->Product Filter Filter Solids Product->Filter Concentrate Concentrate Solvent Filter->Concentrate Purify Column Chromatography Concentrate->Purify Final Pure Thioether Purify->Final

Sources

1-(Bromomethyl)-3-chloro-2-nitrobenzene in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene in Medicinal Chemistry and Drug Discovery

Introduction: A Versatile Trifunctional Scaffold

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. This compound is a trifunctional aromatic compound that serves as a highly versatile scaffold for the synthesis of complex molecules. Its utility stems from the distinct reactivity of its three key functional groups: a highly reactive benzylic bromide, a moderately reactive aryl chloride, and an electron-withdrawing nitro group. This arrangement allows for a controlled, stepwise functionalization, providing medicinal chemists with a powerful tool to construct diverse molecular architectures and explore novel chemical space. The inherent electronic properties and substitution pattern make it an excellent starting material for compounds targeting a range of biological pathways.

Chemical Profile and Reactivity

The synthetic potential of this compound is rooted in the differential reactivity of its functional groups. Understanding these characteristics is crucial for designing successful synthetic routes.

PropertyValue
IUPAC Name This compound
CAS Number 56433-00-2[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Appearance White to off-white solid
Primary Reactive Site Bromomethyl Group (-CH₂Br)
Secondary Reactive Sites Chloro Group (-Cl), Nitro Group (-NO₂)
The Bromomethyl Group: The Hub of Reactivity

The primary locus of reactivity is the benzylic bromide (the bromomethyl group). This group is an excellent electrophile, highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions with a wide array of nucleophiles.[2][3] The benzylic carbon is sterically unhindered, and the bromide ion is an excellent leaving group, facilitating the reaction.[4] The strong electron-withdrawing effects of the adjacent nitro group and the chloro group further enhance the electrophilicity of the benzylic carbon, making it highly reactive.[4][5] Common transformations include:

  • N-Alkylation: Reaction with primary and secondary amines to form substituted benzylamines, a core motif in many pharmaceuticals.[2][4]

  • O-Alkylation (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides to generate ethers.[4]

  • S-Alkylation: Reaction with thiolates to produce thioethers.

  • C-Alkylation: Reaction with soft carbon nucleophiles like enolates.

The Chloro Group: Gateway to Cross-Coupling

The aryl chloride is less reactive than the benzylic bromide. However, its reactivity is significantly enhanced by the ortho nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[6] This allows for the displacement of the chloride by strong nucleophiles. Furthermore, the chloro group can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), providing a powerful method for carbon-carbon and carbon-heteroatom bond formation later in a synthetic sequence.[7]

The Nitro Group: A Modulator and Latent Amine

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature.[5] Its primary roles in this scaffold are:

  • Electronic Activation: As mentioned, it activates the ring for SₙAr and enhances the reactivity of the bromomethyl group.[5][6]

  • Pharmacophore/Toxicophore: The nitro group itself is a key functional group in a wide range of biologically active molecules, including antineoplastic, antibiotic, and antiparasitic agents.[8][9][10] It can participate in redox reactions within cells, which can be the basis of its therapeutic effect or toxicity.[8][9]

  • Synthetic Handle: The nitro group can be readily reduced to an amino group (aniline derivative) using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast new set of synthetic possibilities, including diazotization reactions, amide bond formation, and sulfonamide synthesis.

The interplay of these three groups makes this compound a strategically valuable intermediate. A typical synthetic strategy involves first exploiting the high reactivity of the bromomethyl group, followed by modification of the chloro or nitro groups.

G main This compound sub_n Nucleophilic Substitution (Sₙ2) main->sub_n -CH₂Br site sub_ar Nucleophilic Aromatic Substitution (SₙAr) / Cross-Coupling main->sub_ar -Cl site reduction Nitro Group Reduction main->reduction -NO₂ site amines Substituted Benzylamines sub_n->amines ethers Ethers / Thioethers sub_n->ethers biaryls Biaryls / Anilines sub_ar->biaryls heterocycles Heterocycles sub_ar->heterocycles anilines Substituted Anilines reduction->anilines

Figure 1: Synthetic pathways from this compound.

Application in the Synthesis of Bioactive Molecules

This building block is an excellent precursor for synthesizing molecules with potential therapeutic applications. Its trifunctional nature allows for the creation of complex scaffolds found in many biologically active compounds.[2]

Synthesis of Privileged Scaffolds

The structure is well-suited for constructing fused heterocyclic systems, which are often considered "privileged structures" in medicinal chemistry due to their ability to bind to multiple biological targets.[2] For example, an initial nucleophilic substitution at the bromomethyl position can be followed by an intramolecular cyclization event involving the other substituents, leading to novel polycyclic systems.[2] The flexibility of the nitro group, which can be converted to an amine, further expands the possibilities for creating diverse heterocyclic cores such as quinolines, indoles, or benzimidazoles.[11][12]

Modulation of Physicochemical Properties

The inclusion of halogen atoms (Cl, Br) and a nitro group significantly modulates a molecule's pharmacokinetic and pharmacodynamic properties.[13] Halogens can influence lipophilicity, metabolic stability, and binding affinity. The nitro group impacts the electronic character and polarity of the final compound, which can be critical for target engagement.[9]

Detailed Experimental Protocol: N-Alkylation of a Primary Amine

This protocol details a representative Sₙ2 reaction, a fundamental transformation using this compound.

Principle: The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This occurs via a concerted Sₙ2 mechanism, displacing the bromide leaving group to form a new carbon-nitrogen bond.[14] A non-nucleophilic base is used to neutralize the HBr generated during the reaction.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add the primary amine (1.1 eq) to the mixture dropwise at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting bromomethyl compound is consumed (typically 2-4 hours). Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[4]

  • Work-up:

    • Once the reaction is complete, filter the solid potassium carbonate and rinse it with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).[14] The water wash removes residual potassium salts and the brine wash helps to dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7][14]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[7][14]

Causality and Self-Validation:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive bromomethyl group to the corresponding benzyl alcohol.

  • Base Selection: Potassium carbonate is a suitable non-nucleophilic base that is strong enough to neutralize the generated acid but does not compete with the amine nucleophile.

  • TLC Monitoring: Continuous monitoring by TLC is a self-validating step that confirms the consumption of the starting material and the formation of the product, preventing incomplete reactions or the formation of byproducts from prolonged reaction times.

  • Aqueous Work-up: The washing steps are essential for removing inorganic salts and water-soluble impurities, ensuring a cleaner crude product for purification.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification setup 1. Setup - Add Reagents & K₂CO₃ - Inert Atmosphere addition 2. Addition - Add Anhydrous CH₃CN - Add Amine (1.1 eq) setup->addition react 3. Reaction - Stir at RT - Monitor by TLC addition->react filter 4. Filter & Concentrate - Remove K₂CO₃ - Evaporate CH₃CN react->filter extract 5. Extraction & Wash - Dilute with EtOAc - Wash with H₂O & Brine filter->extract dry 6. Dry & Concentrate - Dry over Na₂SO₄ - Evaporate EtOAc extract->dry purify 7. Purify - Silica Gel Column - Isolate Pure Product dry->purify

Figure 2: Experimental workflow for the N-alkylation of an amine.

Conclusion

This compound represents a strategically important and underutilized building block in medicinal chemistry.[2] Its unique trifunctional nature provides a platform for synthetic flexibility, enabling the controlled and sequential introduction of various functionalities. This allows for the construction of diverse and complex molecular scaffolds relevant to drug discovery programs. The detailed protocols and understanding of its reactivity profile provided in this guide serve as a comprehensive resource for scientists aiming to leverage this versatile compound in the synthesis of novel therapeutic agents.

References

  • Benchchem. Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.
  • ChemicalBook. 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
  • Benchchem. An In-Depth Technical Guide to Electrophilic Aromatic Substitution in "2-(Bromomethyl)-4- chloro-1-nitrobenzene.
  • Benchchem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,3-Bis(bromomethyl)-5-methylbenzene with Amines. Available from: [Link]

  • Benchchem. Application Note and Protocol: Nucleophilic Substitution of the Bromomethyl Group.
  • Benchchem. The Bromomethyl Group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Hub of Reactivity for Synthetic Chemistry.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-3,5-dichlorobenzene.
  • Google Patents. Synthesis of heterocyclic compounds.
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • BLDpharm. 56433-00-2|this compound.

Sources

Application Notes: The 3-Chloro-2-Nitrobenzyl Group for Photolabile Protection of Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Use of Photolabile Protecting Groups

In the intricate landscape of multi-step organic synthesis, particularly in drug development and materials science, the temporary masking of reactive functional groups is a cornerstone of strategic route design.[1][2] Protecting groups allow chemists to exert precise control over reactivity, preventing undesired side reactions while other parts of a molecule are being modified.[1] Among the various classes of protecting groups, photolabile protecting groups (PPGs), often called "caging groups," offer a distinct and powerful advantage.[3][4] They can be removed using light as a "traceless" reagent, which provides exceptional spatiotemporal control and avoids the often harsh chemical conditions required for cleaving traditional protecting groups.[3][5][6] This non-invasive deprotection is invaluable when working with sensitive substrates or in biological systems.[4][7]

The ortho-nitrobenzyl (oNB) moiety is a preeminent class of PPGs, widely employed for the protection of alcohols, phenols, amines, and carboxylic acids.[5][8] This guide focuses on a specific derivative, 1-(Bromomethyl)-3-chloro-2-nitrobenzene , which installs the 3-chloro-2-nitrobenzyl (Cl-NB) protecting group. The presence of the ortho-nitro group confers the essential photolability, while the chloro-substituent can modulate the electronic properties and photophysical characteristics of the system. This document provides a comprehensive overview of its application, detailed experimental protocols, and the mechanistic rationale behind its use for researchers, scientists, and drug development professionals.

The Principle of Operation: Mechanism of Protection and Deprotection

The utility of the 3-chloro-2-nitrobenzyl group is rooted in two robust and well-understood chemical transformations: a classical nucleophilic substitution for its installation and a unique photochemical rearrangement for its removal.

Protection via Williamson Ether Synthesis

The introduction of the Cl-NB group onto an alcohol or phenol is typically achieved through a Williamson ether synthesis. This is a standard S(N)2 reaction where the hydroxyl group is first deprotonated by a suitable base to form a nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the stable protected ether.

  • Causality: The choice of base is critical and depends on the acidity of the hydroxyl group. Alcohols (pKa ~16-18) require a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation. In contrast, the more acidic phenols (pKa ~10) can be effectively deprotonated with milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), minimizing the risk of side reactions with other functional groups.

Caption: Williamson ether synthesis for installing the Cl-NB group.

Photolytic Deprotection: An Intramolecular Rearrangement

The defining feature of the Cl-NB group is its cleavage upon exposure to UV light (typically in the 300-360 nm range).[3][8] The mechanism is a well-studied intramolecular photochemical process characteristic of o-nitrobenzyl compounds.[3][9]

  • Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a diradical intermediate which rapidly rearranges to an aci-nitro intermediate.[3][9]

  • Cyclization & Rearrangement: The aci-nitro intermediate undergoes cyclization and subsequent rearrangement.[9]

  • Cleavage: This cascade ultimately leads to the cleavage of the benzylic C-O bond, releasing the free alcohol or phenol and generating 3-chloro-2-nitrosobenzaldehyde as a byproduct.[3]

This process is highly efficient and occurs under neutral conditions, making it orthogonal to many other protection strategies.[3]

G start Cl-NB Protected Ether excited Excited State start->excited hv (UV Light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-Abstraction cyclic Cyclic Intermediate aci_nitro->cyclic Cyclization product Released Alcohol/Phenol cyclic->product Cleavage byproduct 3-Chloro-2-nitroso- benzaldehyde cyclic->byproduct Cleavage

Caption: Simplified mechanism for photolytic deprotection.

Alternative Deprotection: Reductive Cleavage

A key advantage of the Cl-NB group is its versatility. Should photolysis be incompatible with the substrate (e.g., due to other photosensitive groups), the nitro group provides an alternative chemical handle for cleavage. Reduction of the nitro group to an amine (e.g., using catalytic hydrogenation, SnCl₂, or zinc dust) destabilizes the benzylic ether linkage, facilitating its cleavage to release the free hydroxyl group.[10]

Experimental Protocols & Field-Proven Insights

The following protocols are designed as self-validating systems, incorporating explanations for key experimental choices to ensure reproducibility and success.

Workflow Overview

G cluster_deprotection Deprotection Options A Select Substrate (Alcohol or Phenol) B Protection Reaction (Williamson Ether Synthesis) A->B C Purification & Characterization (Protected Intermediate) B->C D Further Synthetic Steps C->D E Deprotection D->E F Purification & Characterization (Final Product) E->F E1 Photolysis (UV) E->E1 E2 Reduction (e.g., SnCl₂) E->E2

Caption: General experimental workflow.

Protocol 1: Protection of a Primary Alcohol (Example: Benzyl Alcohol)

Rationale: This protocol uses a strong base (NaH) to deprotonate the weakly acidic primary alcohol, driving the reaction to completion in a polar aprotic solvent that effectively solvates the cation.

Parameter Specification
Substrate Benzyl Alcohol (1.0 eq.)
Reagent This compound (1.1 eq.)
Base Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq.)
Solvent Anhydrous N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Duration 2-4 hours

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and sodium hydride (1.2 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF to the NaH slurry. Insight: Slow addition is crucial to control the evolution of H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Quenching: Once complete, carefully quench the reaction by cooling it back to 0 °C and slowly adding saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected ether.

Protocol 2: Protection of a Phenol (Example: 4-Methoxyphenol)

Rationale: Phenols are significantly more acidic than alcohols, allowing the use of a milder, safer, and more user-friendly base like K₂CO₃. Acetonitrile is an excellent solvent choice for this type of reaction.

Parameter Specification
Substrate 4-Methoxyphenol (1.0 eq.)
Reagent This compound (1.1 eq.)
Base Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
Solvent Anhydrous Acetonitrile (MeCN)
Temperature 60-80 °C (Reflux)
Duration 4-8 hours

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.

  • Reagent Addition: Add this compound (1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (around 80 °C) and stir vigorously. Insight: The reaction is heterogeneous, so efficient stirring is important. The use of Cs₂CO₃ can often accelerate the reaction and allow for lower temperatures, but K₂CO₃ is more cost-effective. Monitor by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetonitrile or ethyl acetate.

  • Purification: Concentrate the combined filtrates in vacuo. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Photolytic Deprotection of a Cl-NB Protected Alcohol/Phenol

Rationale: This protocol uses UV light to induce the intramolecular rearrangement and cleavage of the C-O bond, liberating the hydroxyl group under neutral conditions.

Parameter Specification
Substrate Cl-NB protected compound (1.0 eq.)
Apparatus Immersion well photoreactor or Rayonet reactor with 350 nm lamps
Solvent Methanol (MeOH) or Acetonitrile/Water mixture
Temperature Room Temperature
Duration 1-6 hours (highly substrate-dependent)

Step-by-Step Methodology:

  • Solution Prep: Dissolve the Cl-NB protected compound in a suitable UV-transparent solvent (e.g., methanol) in a quartz reaction vessel. Insight: The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure good light penetration.

  • Degassing: Purge the solution with N₂ or Ar for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with photochemical reactions.

  • Irradiation: Place the vessel in the photoreactor and irradiate with UV light (e.g., 350 nm). Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of the deprotected product and the yellow/orange nitroso byproduct.

  • Workup: Once the reaction is complete, remove the solvent in vacuo.

  • Purification: The crude residue can be purified by flash column chromatography to separate the desired deprotected alcohol/phenol from the 3-chloro-2-nitrosobenzaldehyde byproduct.

Summary of Conditions & Versatility

Substrate TypeProtection BaseSolventDeprotection MethodKey Advantages
Alcohols NaH, KHDMF, THFPrimary: Photolysis (UV, ~350 nm)Alternative: Reductive (H₂/Pd-C, SnCl₂)Mild, traceless deprotection; Orthogonal to many other groups.
Phenols K₂CO₃, Cs₂CO₃MeCN, DMFPrimary: Photolysis (UV, ~350 nm)Alternative: Reductive (H₂/Pd-C, SnCl₂)Uses milder bases for protection; High efficiency.

Conclusion

The 3-chloro-2-nitrobenzyl group, installed using this compound, stands out as a highly valuable and versatile photolabile protecting group for alcohols and phenols. Its primary strength lies in the ability to be cleaved under mild, neutral conditions using UV light, providing an orthogonal deprotection strategy that is critical for the synthesis of complex and sensitive molecules.[5][10] The availability of an alternative reductive cleavage pathway further enhances its utility, offering flexibility when photolytic conditions are not viable.[10] The detailed protocols and mechanistic insights provided herein equip researchers in organic synthesis and drug development with the necessary tools to confidently and effectively implement this powerful protecting group strategy in their work.

References

  • Chemical Reviews. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. ACS Publications. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Chemical Reviews. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]

  • PMC, NIH. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. [Link]

  • University of Groningen Research Portal. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. [Link]

  • Journal of the American Chemical Society. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. ACS Publications. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • PMC, NIH. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]

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experimental procedure for the synthesis of derivatives from 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Novel Derivatives from 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Abstract

This compound is a key synthetic intermediate, valuable to researchers in medicinal chemistry and materials science. Its structure, featuring a highly reactive primary benzylic bromide, allows for facile introduction of a variety of functional groups via nucleophilic substitution. This document provides a comprehensive guide with detailed protocols for the synthesis of ether, amine, and ester derivatives from this versatile starting material. The underlying principles, experimental causality, and troubleshooting strategies are discussed to ensure procedural success and scientific integrity.

Introduction: The Synthetic Utility of this compound

This compound is a substituted toluene derivative strategically functionalized for diverse chemical transformations. The core of its reactivity lies in the bromomethyl group attached to the benzene ring. As a primary benzylic halide, it is exceptionally susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.[1] This heightened reactivity is attributed to the stabilization of the reaction's transition state by the adjacent aromatic ring.[1]

The presence of electron-withdrawing chloro and nitro groups on the benzene ring further influences the electrophilicity of the benzylic carbon, making it a prime target for a wide array of nucleophiles.[2][3] This application note details robust and validated protocols for reacting this compound with oxygen-, nitrogen-, and carbon-based nucleophiles, enabling the synthesis of a library of novel derivatives.

Core Reaction Principle: The SN2 Pathway

The derivatization of this compound is governed by the bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.[4]

Caption: Generalized SN2 mechanism on the benzylic bromide.

Critical Safety Considerations

All manipulations must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: This compound is a lachrymator and is irritating to the eyes, respiratory system, and skin. Avoid inhalation and direct contact.

  • Sodium Hydride (NaH): Used in Protocol 1. It is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (e.g., under nitrogen or argon).

  • Sodium Azide (NaN3): Used in Protocol 2. It is acutely toxic if swallowed or inhaled and can form explosive heavy metal azides. Handle with extreme caution.

  • Solvents: Solvents like DMF and THF have specific health and safety risks. Consult their Safety Data Sheets (SDS) prior to use.

Experimental Protocols and Methodologies

The following protocols are designed for a 5-10 mmol scale. All glassware should be oven-dried before use, especially for reactions requiring anhydrous conditions.

Protocol 1: Synthesis of an Ether Derivative via Williamson Ether Synthesis

This protocol describes the synthesis of 1-(ethoxymethyl)-3-chloro-2-nitrobenzene. The Williamson ether synthesis is a reliable SN2 reaction between an alkoxide and a primary alkyl halide.[4][5]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous ethanol (used as reagent and solvent)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate, water, brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator and silica gel for column chromatography

Procedure:

  • Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (2.0 eq) to anhydrous THF (approx. 0.5 M relative to the substrate). Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: A strong base like NaH is required to fully deprotonate the alcohol, forming the potent ethoxide nucleophile.[2] Allow the mixture to stir at 0 °C for 30 minutes.

  • Nucleophilic Substitution: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH4Cl.

  • Extraction: Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO4.[1]

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

Protocol 2: Synthesis of a Primary Amine via Azide Reduction

Direct amination with ammonia often leads to mixtures of primary, secondary, and tertiary amines.[6] A superior, two-step method involves the formation of a non-nucleophilic alkyl azide, followed by its reduction to the primary amine.[6][7]

Reagents & Equipment:

  • Step A (Azide Formation):

    • This compound (1.0 eq)

    • Sodium azide (NaN3, 1.5 eq)

    • Dimethylformamide (DMF)

  • Step B (Azide Reduction):

    • Crude 1-(azidomethyl)-3-chloro-2-nitrobenzene

    • Lithium aluminum hydride (LiAlH4, 1.5 eq)

    • Anhydrous THF or diethyl ether

    • Sodium sulfate decahydrate (Na2SO4·10H2O) or Rochelle's salt solution

Procedure:

  • Azide Formation (Step A): In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.5 eq) and stir the mixture at room temperature for 3-5 hours. Causality: DMF is a polar aprotic solvent that enhances the rate of SN2 reactions.[2]

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The resulting crude 1-(azidomethyl)-3-chloro-2-nitrobenzene is often used directly in the next step.

  • Azide Reduction (Step B): Prepare a suspension of LiAlH4 (1.5 eq) in anhydrous THF in a separate flask under an inert atmosphere and cool to 0 °C.

  • Dissolve the crude azide from Step A in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up (Fieser method): Cool the mixture to 0 °C. Sequentially and very carefully add water (X mL), then 15% aqueous NaOH (X mL), then water again (3X mL), where X is the mass of LiAlH4 used in grams. A granular precipitate should form.

  • Stir vigorously for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude amine. The product can be further purified by chromatography or crystallization.

Protocol 3: Synthesis of an Ester Derivative

This protocol outlines the formation of an ester through the reaction of the benzylic bromide with a carboxylate salt, such as sodium acetate.[8]

Reagents & Equipment:

  • This compound (1.0 eq)

  • Anhydrous sodium acetate (NaOAc, 1.5 eq)

  • Dimethylformamide (DMF)

  • Round-bottom flask, stir bar

  • Ethyl acetate, water, brine

  • Anhydrous Na2SO4

Procedure:

  • Reaction Setup: Combine this compound (1.0 eq) and anhydrous sodium acetate (1.5 eq) in DMF (approx. 0.4 M).[8]

  • Reaction: Heat the mixture to 60-70 °C and stir for 2-4 hours.[8] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.[8]

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them three times with water and once with brine to remove residual DMF and salts. Dry the solution over anhydrous Na2SO4.[8]

  • Purification: Filter and concentrate the organic solution under vacuum. The crude product can be purified by column chromatography or recrystallization.

Data Summary and Workflow Visualization

Table 1: Summary of Reaction Conditions
Derivative ClassNucleophileBase (if any)SolventTemperatureTypical Reaction Time
EtherAlcohol (R-OH)NaHTHF0 °C to RT4-6 hours
Primary AmineNaN3 then LiAlH4N/ADMF, then THFRT3-5h (azide), 2-4h (red.)
EsterCarboxylate (RCOO-Na+)N/ADMF60-70 °C2-4 hours
General Experimental Workflow

Workflow A 1. Reaction Setup (Substrate + Nucleophile + Solvent) B 2. Reaction (Stirring, Heating, TLC Monitoring) A->B Initiate C 3. Work-up (Quenching & Phase Separation) B->C Reaction Complete D 4. Extraction C->D E 5. Washing & Drying D->E F 6. Concentration (Rotary Evaporation) E->F G 7. Purification (Column Chromatography) F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H Pure Product

Caption: A generalized workflow for synthesis and purification.

Troubleshooting Guide

Low yields or incomplete reactions can often be rectified by careful consideration of the reaction parameters.[2]

IssuePotential CauseRecommended Solution
No or Low Yield Insufficiently strong base (Protocol 1): The alcohol was not fully deprotonated to form the active nucleophile.Use a stronger base like sodium hydride (NaH) instead of weaker bases like K2CO3 to ensure complete alkoxide formation.[2]
Inappropriate solvent: Protic solvents (e.g., water, methanol) can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as DMF, THF, or acetonitrile to favor the SN2 pathway.[2]
Reaction temperature too low: Some reactions require thermal energy to overcome the activation barrier.If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 40-60 °C) and monitor by TLC.[2]
Multiple Products Overalkylation of amine: Direct use of ammonia or a primary amine as the nucleophile.Use the azide synthesis method (Protocol 2) or the Gabriel synthesis to cleanly produce primary amines.[6][7]
Starting Material Remains Hydrolysis of benzyl bromide: Presence of water in the reaction mixture can lead to the formation of the corresponding benzyl alcohol.Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like NaH or LiAlH4.[2]
Steric hindrance: The nucleophile is too bulky, slowing down the SN2 attack.Use a less sterically hindered nucleophile if possible. Alternatively, switching to a more polar solvent like DMSO can sometimes accelerate the reaction.[2]

Conclusion

This compound stands as a powerful and versatile building block for synthetic chemistry. The protocols outlined in this application note provide a reliable foundation for accessing a diverse range of derivatives through nucleophilic substitution. By understanding the underlying SN2 mechanism and paying close attention to experimental conditions and safety protocols, researchers can effectively leverage this intermediate to advance their work in drug discovery and materials development.

References

  • National Institutes of Health (NIH). (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

  • ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Retrieved from [Link]

  • YouTube. (2019). 04.03 Syntheses of Ethers. Retrieved from [Link]

  • YouTube. (2021). How to Synthesize Ethers via the Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.2 Synthesis of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. Retrieved from [Link]

  • ResearchGate. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols for the Scale-Up Synthesis of 1-(Bromomethyl)-3-chloro-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 1-(bromomethyl)-3-chloro-2-nitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries. The document elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, addresses critical safety considerations for large-scale production, and details analytical methods for characterization and quality control. This guide is intended for researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Introduction: Significance of this compound

This compound and its derivatives are valuable building blocks in organic synthesis. The presence of multiple reactive sites—the benzylic bromide, the nitro group, and the chloro substituent—allows for diverse chemical transformations, making it a crucial precursor for a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The controlled and efficient synthesis of this intermediate at scale is therefore of significant industrial importance.

The primary synthetic route involves the selective free-radical bromination of the methyl group of 3-chloro-2-nitrotoluene. This application note will focus on the practical aspects and critical parameters of this transformation for a safe and efficient scale-up.

Synthetic Pathway and Mechanistic Insights

The most common and effective method for the synthesis of this compound is the Wohl-Ziegler reaction, which involves the benzylic bromination of 3-chloro-2-nitrotoluene using a suitable brominating agent and a radical initiator.[1]

The Free-Radical Chain Mechanism

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating or exposure to UV light to generate free radicals.[1]

  • Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of 3-chloro-2-nitrotoluene to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source to yield the desired product and a bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

Causality Behind Experimental Choices
  • Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is generally preferred for scale-up operations. NBS provides a low, constant concentration of bromine during the reaction, which minimizes competitive electrophilic aromatic substitution on the electron-rich benzene ring, leading to higher selectivity and a cleaner reaction profile.[1][2] 1,3-dibromo-5,5-dimethylhydantoin is another efficient alternative with a higher weight percentage of transferable bromine.[2]

  • Role of the Radical Initiator: The choice and amount of radical initiator are critical. AIBN is often favored due to its predictable decomposition kinetics and the fact that it does not produce acidic byproducts like benzoyl peroxide can. The initiator concentration must be carefully controlled to maintain a steady rate of reaction and avoid runaway scenarios.

  • Solvent Selection: Nonpolar, aprotic solvents are essential for the success of the Wohl-Ziegler reaction. Carbon tetrachloride (CCl₄) has been a traditional choice due to its inertness.[1] However, due to its toxicity and environmental concerns, alternative solvents like 1,2-dichlorobenzene or chlorobenzene are often employed in industrial settings.[1][3]

Experimental Protocols: From Lab to Plant

The following protocols are designed as a template for the scale-up synthesis of this compound. All operations involving hazardous chemicals should be performed in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor: - 3-Chloro-2-nitrotoluene - Solvent (e.g., Chlorobenzene) heat Heat to Reflux reagents->heat initiator Prepare Initiator Solution: - AIBN in Solvent add_nbs Add NBS (Portion-wise) heat->add_nbs add_initiator Add Initiator Solution add_nbs->add_initiator monitor Monitor by TLC/HPLC add_initiator->monitor cool Cool Reaction Mixture monitor->cool filter Filter Succinimide cool->filter wash Aqueous Wash (e.g., NaHSO₃, Brine) filter->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize final_product final_product recrystallize->final_product Final Product: 1-(Bromomethyl)-3-chloro- 2-nitrobenzene

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Protocol for Synthesis (1.0 kg Scale)
  • Reactor Setup: Charge a clean, dry 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet with 3-chloro-2-nitrotoluene (1.0 kg, 5.83 mol) and chlorobenzene (8.0 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the mixture to reflux (approximately 132°C) under a gentle flow of nitrogen.

  • Reagent Addition: Once at reflux, add N-bromosuccinimide (NBS) (1.09 kg, 6.12 mol, 1.05 eq) in four equal portions over 1 hour. Concurrently, add a solution of azobisisobutyronitrile (AIBN) (28.5 g, 0.17 mol, 0.03 eq) in chlorobenzene (500 mL) dropwise over the same period.

  • Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with chlorobenzene (2 x 500 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with a 10% aqueous sodium bisulfite solution (2 x 2 L) to remove any unreacted bromine.[4]

    • Wash with water (2 x 2 L) and then with saturated brine (2 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.[3]

Purification Protocol: Recrystallization

Recrystallization is often the most scalable and cost-effective method for purifying the final product.[5]

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water or hexane and ethyl acetate is often effective.

  • Dissolution: Transfer the crude product to a clean reactor and add the minimum amount of hot solvent (e.g., ethanol) to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and stir for 15 minutes at temperature. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound.

Purification MethodTypical Purity AchievedExpected Yield/RecoveryKey AdvantagesKey Disadvantages
Recrystallization >99%[5]~95% (from crude)[5]Simple, cost-effective, scalable.Potential for lower recovery if the compound is significantly soluble in the cold solvent.
Column Chromatography >99%80-95%High resolution for removing closely related impurities.Time-consuming, requires large volumes of solvent, less scalable.[5]
Vacuum Distillation 98-99%[5]~85%[5]Effective for removing non-volatile impurities.Requires specialized equipment; potential for thermal degradation.

Analytical Characterization for Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Workflow

G cluster_structure Structural Elucidation cluster_purity Purity & Identity start Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir FT-IR Spectroscopy start->ir hplc HPLC start->hplc mp Melting Point start->mp end Certificate of Analysis nmr->end ms->end ir->end hplc->end mp->end

Caption: Analytical workflow for the characterization of the final product.

Standard Analytical Protocols
  • NMR Spectroscopy:

    • Protocol: Dissolve 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[6]

    • Expected ¹H NMR Data: A singlet for the -CH₂Br protons around δ 4.8 ppm and multiplets for the aromatic protons between δ 7.2-7.8 ppm.

    • Expected ¹³C NMR Data: A peak for the -CH₂Br carbon around δ 30 ppm and several peaks in the aromatic region (δ 120-140 ppm).

  • FT-IR Spectroscopy:

    • Protocol: Place a small amount of the sample directly onto the ATR crystal of an FT-IR spectrometer and record the spectrum from 4000-400 cm⁻¹.[6]

    • Expected Data: Characteristic absorption bands for C-H (aromatic), C=C (aromatic), NO₂ (asymmetric and symmetric stretching), C-Br, and C-Cl bonds.

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Use a standard HPLC system with a UV detector. A reverse-phase C18 column with an isocratic mobile phase of acetonitrile and water is typically suitable.[7]

    • Parameters:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL[7]

Safety Considerations for Scale-Up

Scaling up the synthesis of this compound introduces significant safety challenges that must be rigorously managed.

  • Chemical Hazards:

    • 3-Chloro-2-nitrotoluene: Toxic if swallowed and causes skin and eye irritation.[8]

    • N-Bromosuccinimide (NBS): Corrosive and a strong oxidizing agent.

    • Bromine (if used or generated): Highly corrosive, toxic, and causes severe burns.[9][10] All handling should be done in a fume cupboard with appropriate PPE.[11]

    • Solvents (e.g., Chlorobenzene): Flammable and harmful if inhaled or absorbed through the skin.

    • AIBN: Can decompose violently if heated improperly.

  • Process Hazards:

    • Exothermic Reaction: The free-radical bromination can be highly exothermic. The rate of addition of NBS and the initiator must be carefully controlled to manage the heat generated and prevent a runaway reaction. Adequate cooling capacity is essential.

    • Gas Evolution: Hydrogen bromide (HBr) is a byproduct of the reaction, which is a corrosive gas. The reactor must be vented through a scrubber system to neutralize the HBr.

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat are mandatory.[11] For large-scale operations, full chemical protective clothing may be required.[9]

    • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system. Emergency eyewash stations and safety showers must be readily accessible.[4]

Conclusion

The scale-up synthesis of this compound derivatives via free-radical bromination is a robust and efficient method when critical process parameters are carefully controlled. This guide provides a comprehensive framework, from mechanistic understanding to detailed protocols and safety considerations, to enable researchers and production chemists to successfully and safely implement this synthesis on a larger scale. Adherence to the outlined procedures for synthesis, purification, and analysis will ensure the production of a high-quality intermediate suitable for downstream applications in drug development and fine chemical manufacturing.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Production of 1-Bromo-3-nitrobenzene.
  • Google Patents. (n.d.). CN107778181B - Novel synthesis process of o-nitrobenzyl bromide.
  • ChemicalBook. (n.d.). 1-broMo-2-(broMoMethyl)-3-nitrobenzene synthesis.
  • Newera-spectro. (2020, July 15). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene in Pharmaceutical Synthesis.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(Bromomethyl)-4-chloro-1-nitrobenzene Derivatives.
  • KiloMentor. (2019, July 26). Free-radical Bromination Scale-up.
  • Benchchem. (n.d.). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • Benchchem. (n.d.). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
  • PubChem. (n.d.). 3-Chloro-2-nitrotoluene.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Benchchem. (n.d.). Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene.
  • CDC. (2024, September 6). Bromine | Chemical Emergencies.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing alkylation reactions using 1-(bromomethyl)-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your experiments.

Introduction to this compound Alkylation

This compound is a highly reactive electrophile, valuable for introducing the 3-chloro-2-nitrobenzyl moiety into a variety of nucleophiles. The electron-withdrawing effects of the nitro and chloro groups significantly activate the benzylic position, making the bromide an excellent leaving group for nucleophilic substitution reactions, which primarily proceed via an SN2 mechanism.[1] This reagent is a key building block in the synthesis of various pharmaceutical intermediates. A notable application is in the synthesis of impurities of the antipsychotic drug Olanzapine, highlighting its relevance in pharmaceutical development.[2][3][4]

The general reaction scheme involves the attack of a nucleophile, such as an amine, on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. A base is typically required to neutralize the hydrobromic acid (HBr) byproduct.

Generalized Reaction Scheme

Caption: Generalized SN2 reaction of a nucleophile with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the alkylation reaction with this compound?

A1: The reaction predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[1] The electron-deficient benzylic carbon is readily attacked by nucleophiles, leading to the displacement of the bromide leaving group in a single, concerted step.

Q2: Which solvents are most suitable for this alkylation?

A2: Polar aprotic solvents are generally the best choice for SN2 reactions as they can solvate the cation of the base while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.[5] Recommended solvents include dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO).[6][7]

Q3: What type of base should I use?

A3: The choice of base is critical. It should be strong enough to deprotonate the nucleophile (if necessary) and neutralize the HBr byproduct, but ideally non-nucleophilic to avoid competing with the desired reaction. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[7] For sensitive substrates or when dealing with amines, sterically hindered organic bases such as diisopropylethylamine (DIPEA) can also be effective.[8]

Q4: I'm observing multiple products in my reaction with a primary amine. What is happening?

A4: This is likely due to overalkylation. The mono-alkylated amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[9][10] In some cases, this can proceed further to form a quaternary ammonium salt.[11] See the troubleshooting section for strategies to mitigate this.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can observe the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis, including the detection of intermediates and byproducts.[12]

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of this compound and provides systematic approaches to resolve them.

Problem 1: Low or No Product Yield

A low yield of the desired alkylated product is a frequent issue. The following workflow can help diagnose and solve the problem.

Low Yield Troubleshooting Start Low or No Yield Reagent_Check Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check Evaluate Reaction Conditions Reagent_Check->Condition_Check Reagents OK Reagent_Purity Check purity of starting materials (NMR, etc.) Reagent_Check->Reagent_Purity Reagent_Stoichiometry Confirm accurate molar ratios Reagent_Check->Reagent_Stoichiometry Side_Reaction_Check Investigate Potential Side Reactions Condition_Check->Side_Reaction_Check Conditions Optimized Condition_Base Is the base strong enough but non-nucleophilic? Condition_Check->Condition_Base Condition_Solvent Is the solvent appropriate (polar aprotic)? Condition_Check->Condition_Solvent Condition_Temp Is the temperature optimal? (Start at RT) Condition_Check->Condition_Temp Workup_Check Review Work-up & Purification Side_Reaction_Check->Workup_Check No Obvious Side Reactions Overalkylation Overalkylation (for amines)? Side_Reaction_Check->Overalkylation Elimination Elimination (less common for benzylic)? Side_Reaction_Check->Elimination Workup_Quench Was the quench appropriate? Workup_Check->Workup_Quench Workup_Extraction Was the extraction efficient? Workup_Check->Workup_Extraction Workup_Purification Is the product being lost during purification? Workup_Check->Workup_Purification

Caption: Troubleshooting workflow for low product yield.

Detailed Steps for Troubleshooting Low Yield:
  • Verify Reagent Quality and Stoichiometry:

    • Purity: Ensure the purity of your nucleophile and this compound. Impurities can inhibit the reaction or lead to unwanted side products.

    • Stoichiometry: Carefully check the molar ratios. For mono-alkylation of amines, it is often beneficial to use an excess of the amine to outcompete the more nucleophilic product for the alkylating agent.[7]

  • Evaluate Reaction Conditions:

    • Base: The base is crucial for neutralizing the HBr formed. If the reaction is slow or stalls, the base may be too weak. Consider switching to a stronger, non-nucleophilic base. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the "cesium effect".[13]

    • Solvent: The solvent choice significantly impacts SN2 reactions. Polar aprotic solvents like DMF or DMSO are generally preferred over polar protic solvents, which can solvate and deactivate the nucleophile.[5][14]

    • Temperature: While heating can increase the reaction rate, it can also promote side reactions. It is advisable to start the reaction at room temperature and gently heat only if necessary.

Problem 2: Overalkylation of Amines

Overalkylation is a common issue when alkylating primary or secondary amines, as the product is often more nucleophilic than the starting material.[9]

Overalkylation Control Start Overalkylation Observed Stoichiometry Adjust Stoichiometry Start->Stoichiometry Slow_Addition Slow Addition of Electrophile Start->Slow_Addition Protecting_Group Use a Protecting Group Strategy Start->Protecting_Group Alternative_Method Consider Alternative Synthetic Routes Start->Alternative_Method Stoichiometry_Detail Use a large excess of the starting amine. Stoichiometry->Stoichiometry_Detail Slow_Addition_Detail Add the alkylating agent dropwise to maintain its low concentration. Slow_Addition->Slow_Addition_Detail Protecting_Group_Detail Temporarily block one N-H site on a primary amine. Protecting_Group->Protecting_Group_Detail Alternative_Method_Detail e.g., Reductive amination. Alternative_Method->Alternative_Method_Detail

Caption: Strategies to control overalkylation in N-alkylation reactions.

Strategies to Minimize Overalkylation:
  • Control Stoichiometry: Use a large excess of the amine relative to the this compound. This statistically favors the reaction of the alkylating agent with the more abundant starting amine.[7]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the concentration of the electrophile low, reducing the chance of the mono-alkylated product reacting further.[7]

  • Protecting Group Strategy: For primary amines, consider using a protecting group to temporarily block one of the N-H bonds, perform the mono-alkylation, and then deprotect to obtain the desired secondary amine.

  • Alternative Synthetic Routes: In some cases, direct alkylation may not be the best approach. Consider alternative methods like reductive amination, which can offer better selectivity for the desired amine.[9]

Problem 3: Difficult Product Purification

The crude reaction mixture may contain unreacted starting materials, the desired product, and various byproducts, making purification challenging.

Purification Strategies:
  • Acid-Base Extraction: If your product is an amine, you can often use its basicity to separate it from neutral organic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine product will move to the aqueous layer as its ammonium salt.

    • Separate the layers and then basify the aqueous layer with a base like NaOH or NaHCO₃ to regenerate the free amine.

    • Extract the free amine back into an organic solvent, wash with brine, dry, and concentrate.

  • Chromatography: Flash column chromatography on silica gel is a powerful technique for separating compounds with different polarities. A gradient of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Experimental Protocols

General Protocol for N-Alkylation of a Secondary Amine

This protocol provides a starting point for the alkylation of a generic secondary amine. Optimization of specific parameters may be required for your particular substrate.

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.1 equivalents) in anhydrous acetonitrile or DMF.

  • Add Base: Add potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Add Alkylating Agent: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification:

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the residue via flash column chromatography to isolate the desired tertiary amine.[12]

Data Presentation: Optimizing Reaction Conditions

The following table provides a template for recording and comparing the results of your optimization experiments.

EntryNucleophile (Equiv.)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Amine A (1.1)K₂CO₃ (1.5)MeCN256
2Amine A (1.1)K₂CO₃ (1.5)MeCN602
3Amine A (1.1)Cs₂CO₃ (1.5)MeCN254
4Amine A (1.1)K₂CO₃ (1.5)DMF255
5Amine A (2.0)K₂CO₃ (1.5)MeCN256

References

  • [2-methyl-4-(4-methylpiperazin-4-ium-1-yl)-10H-thieno[2,3-b][5][13]benzodiazepine]([Link])

  • [10H-thieno[2,3-b][5][13]benzodiazepine (olanzapine) propan-2-ol disolvate - NIH]([Link])

Sources

common side reactions and byproducts in reactions of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Bromomethyl)-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but reactive building block. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.

Understanding the Reactivity Profile

This compound is a trifunctional aromatic compound with a highly reactive benzylic bromide. The presence of both a chloro and a nitro group on the aromatic ring significantly influences its reactivity, creating a unique set of challenges and opportunities in synthesis. The primary reactive site is the bromomethyl group, which is susceptible to nucleophilic substitution. However, the substitution pattern of the aromatic ring can lead to a variety of side reactions and byproducts that researchers must be prepared to address.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in nucleophilic substitution reactions?

A1: The most prevalent side reactions include hydrolysis, elimination, over-alkylation, and intramolecular cyclization. The electron-withdrawing nature of the nitro and chloro groups enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Q2: How does the ortho-nitro group influence the reactivity of the benzylic bromide?

A2: The ortho-nitro group can exert a significant influence on the reactivity of the benzylic bromide. Kinetic studies on similar ortho-nitrobenzyl halides suggest the potential for intramolecular nucleophilic assistance from one of the oxygen atoms of the nitro group.[1] This can stabilize the transition state of nucleophilic substitution reactions. However, it can also promote specific side reactions under certain conditions.

Q3: What are the typical impurities found in commercial batches of this compound?

A3: Impurities can arise from the starting materials or the synthetic process, which is often the radical bromination of 3-chloro-2-nitrotoluene. Common impurities may include unreacted starting material, dibrominated species (1-(dibromomethyl)-3-chloro-2-nitrobenzene), and benzylic alcohols formed from hydrolysis during workup or storage.

Troubleshooting Guide

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Low or no yield of the desired product is a frequent challenge. This can often be attributed to several factors related to the nucleophile, reaction conditions, or the stability of the starting material.

Potential Cause Explanation Recommended Solutions
Weak Nucleophile The nucleophile may not be strong enough to efficiently displace the bromide.For alcohols, use a strong base like sodium hydride (NaH) to generate the more nucleophilic alkoxide. For other nucleophiles, consider using a more reactive salt or a different solvent system to enhance nucleophilicity.
Steric Hindrance A bulky nucleophile can be sterically hindered from attacking the benzylic carbon.If possible, use a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature may overcome the activation barrier, but this should be done cautiously to avoid promoting side reactions.
Inappropriate Solvent Protic solvents can solvate the nucleophile, reducing its reactivity.Use polar aprotic solvents such as DMF, DMSO, or acetonitrile to favor the SN2 mechanism.
Hydrolysis of Starting Material This compound is susceptible to hydrolysis, especially in the presence of moisture, forming the corresponding benzylic alcohol.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
  • To a solution of the alcohol (1.0 eq.) in anhydrous DMF, add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Byproducts

The appearance of unexpected spots on a TLC plate is a common sign of side reactions. Identifying these byproducts is key to optimizing your reaction conditions.

Common Byproduct Plausible Mechanism Mitigation Strategies
3-Chloro-2-nitrobenzyl alcohol Hydrolysis of the starting material by trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Bis(3-chloro-2-nitrobenzyl) ether Reaction of the initially formed 3-chloro-2-nitrobenzyl alcohol (from hydrolysis) with another molecule of the starting material.Stringent anhydrous conditions are crucial. Adding the electrophile slowly to the nucleophile can also minimize this.
Dimer/Oligomer Formation Self-condensation of the starting material, particularly under basic conditions or in the presence of certain metals.Use a non-nucleophilic base if possible. Maintain a dilute concentration of the starting material.
Elimination Product (3-chloro-2-nitrostyrene) Can occur in the presence of a strong, sterically hindered base.Use a less hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.

Byproduct_Formation

Advanced Troubleshooting: Intramolecular Reactions

The ortho-positioning of the nitro group relative to the bromomethyl group can facilitate intramolecular reactions, particularly under conditions that promote the formation of a transient nitronate intermediate or in the presence of reducing agents.

Q4: Can the nitro group participate in intramolecular cyclization?

A4: Yes, under certain conditions, the oxygen of the nitro group can act as an intramolecular nucleophile. For instance, in the presence of a strong base, a nitronate can be formed, which could potentially lead to cyclic byproducts. More commonly, partial reduction of the nitro group to a nitroso or hydroxylamino group can initiate intramolecular cyclization with the adjacent benzylic halide.

Intramolecular_Reaction

To avoid such side reactions, it is crucial to carefully control the reaction conditions and avoid reagents that can partially reduce the nitro group unless this transformation is desired.

Purification and Handling

Q5: What is the best way to purify crude this compound?

A5: Column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) is generally effective for removing polar impurities like the corresponding alcohol. Recrystallization from a suitable solvent system can also be employed for larger quantities.

Q6: Are there any specific handling precautions for this compound?

A6: this compound is a lachrymator and a potential skin irritant. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.

References

  • BenchChem. (2025). Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene". [URL not available]
  • BenchChem. (2025). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. [URL not available]
  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4015. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Hyun, S., Lee, Y., Jin, S. M., Cho, J., Park, J., Hyeon, C., Kim, K. S., Lee, Y., & Yu, J. (2018). Oligomer Formation Propensities of Dimeric Bundle Peptides Correlate with Cell Penetration Abilities. ACS Central Science, 4(7), 885–893. [Link]

  • Nikishin, G. I., Demchuk, D. V., & Miroshnichenko, A. V. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(13), 184-190. [Link]

  • BenchChem. (2025). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility. [URL not available]
  • Zhu, Z., et al. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Organic Letters. [Link]

  • BenchChem. (2025). The Bromomethyl Group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Hub of Reactivity for Synthetic Chemistry. [URL not available]
  • Proessdorf, J. (2022). Reaction Cascades Initiated by Intramolecular ortho Photocycloadditions: Studies on Totalsynthetic Applications and Catalysis. (Doctoral dissertation, Technical University of Munich). [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. [Link]

  • MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]

  • PG.CHEMEASY. (2019). Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. [Link]

  • ChemRxiv. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. [Link]

  • YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. [Link]

  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • ResearchGate. (2005). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]

  • BenchChem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. [URL not available]
  • Filo. (2025). Q. P-chloromitrobenzene undergoes nucleophilic substitution faster than c... [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene. [URL not available]
  • YouTube. (2024). Out of Chlorobenzene and p-nitrochlorobenzene, which one is more reactive towards nucleophilic s..... [Link]

  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols. [URL not available]
  • YouTube. (2020). (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. [Link]

Sources

Technical Support Center: Purification of Products from 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from 1-(Bromomethyl)-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic intermediates. Here, we combine established scientific principles with practical, field-tested insights to empower you to optimize your purification workflows, enhance product purity, and maximize yield.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues that arise when working with derivatives of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile largely depends on the specific reaction you are performing. However, common impurities often include unreacted starting material (this compound), byproducts from side reactions (such as hydrolysis of the bromomethyl group to a hydroxymethyl group), and residual reagents from the reaction. For instance, in benzylic bromination reactions to synthesize the starting material, you might find residual N-bromosuccinimide (NBS) or succinimide.[1][2]

Q2: My crude product is a dark, oily residue. What is the best initial purification step?

A2: For many organic reactions resulting in oily crude products, a simple aqueous workup followed by extraction is a good first step. Washing the organic layer with water, brine, and then drying over an anhydrous salt like sodium sulfate can remove many inorganic impurities and water-soluble byproducts.[2][3] If the product is a solid, recrystallization from a suitable solvent is often a highly effective initial purification method.[3][4]

Q3: How do I choose the best purification technique for my specific derivative?

A3: The choice of purification technique depends on the physical properties of your product (solid vs. liquid, polarity, thermal stability) and the nature of the impurities.

  • Recrystallization: Ideal for solid products with good crystallinity and when impurities have different solubility profiles.[4][5]

  • Column Chromatography: A versatile technique for both solid and liquid products, especially when dealing with impurities of similar polarity to the product.[1][4][6]

  • Distillation (under vacuum): Suitable for liquid products that are thermally stable and have a significantly different boiling point from impurities.[4]

Q4: Can the nitro group on my compound cause issues during purification?

A4: Yes, the electron-withdrawing nature of the nitro group can make the benzylic position more susceptible to nucleophilic attack. This can lead to degradation, especially on acidic stationary phases like silica gel during column chromatography.[6] It is also a chromophore, which can sometimes make visual assessment of purity challenging.

Q5: How can I quickly assess the purity of my fractions during column chromatography?

A5: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the progress of your column chromatography.[4][6] By spotting the crude mixture, and each collected fraction on a TLC plate, you can visualize the separation of your desired product from impurities and decide which fractions to combine. Visualization is typically done under UV light (254 nm).[6]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for overcoming specific challenges you may encounter during the purification process.

Guide 1: Optimizing Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.

Problem: My compound will not crystallize from solution.

  • Possible Cause: The solution is not supersaturated, or the concentration of the compound is too low.

    • Solution:

      • Evaporate excess solvent: Gently heat the solution or use a stream of inert gas to slowly evaporate the solvent until you observe turbidity (cloudiness), indicating the saturation point.

      • Cool the solution slowly: Allow the flask to cool to room temperature undisturbed, then transfer it to an ice bath to maximize crystal formation.[4]

      • Induce crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of your pure compound.

  • Possible Cause: The presence of impurities is inhibiting crystal formation.

    • Solution:

      • Pre-purification: Consider a quick filtration through a small plug of silica gel to remove highly polar impurities before attempting recrystallization.

      • Solvent choice: Experiment with different solvent systems. A good recrystallization solvent should dissolve your compound when hot but not when cold.[4]

Problem: The recrystallized product is still impure.

  • Possible Cause: Impurities are co-crystallizing with your product.

    • Solution:

      • Re-crystallize: A second recrystallization can often significantly improve purity.

      • Change solvent system: Use a different solvent or a mixture of solvents. For example, dissolving the compound in a good solvent and then slowly adding a poor solvent until turbidity appears can sometimes lead to better purification.

Guide 2: Mastering Column Chromatography

Column chromatography offers high-resolution purification but is prone to several common issues.[4]

Problem: Poor separation of my product from an impurity.

  • Possible Cause: The chosen eluent system does not have the optimal polarity.

    • Solution:

      • TLC Optimization: Systematically test different solvent mixtures using TLC. Aim for an Rf value of 0.2-0.4 for your desired product.[4][6] Common solvent systems for moderately polar compounds like nitroaromatics include mixtures of hexanes and ethyl acetate or dichloromethane and hexanes.[4][6]

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[4]

Problem: The product appears to be degrading on the column.

  • Possible Cause: The product is sensitive to the acidic nature of the silica gel.[6]

    • Solution:

      • Deactivate the silica: Prepare a slurry of the silica gel in your chosen eluent and add a small amount of triethylamine (0.1-1%) to neutralize the acidic sites.

      • Use an alternative stationary phase: Consider using neutral alumina as the stationary phase.[6]

      • Run the column quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.

Problem: No product is eluting from the column.

  • Possible Cause: The product is highly polar and strongly adsorbed to the stationary phase.

    • Solution:

      • Increase eluent polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, you may need to add a small percentage of methanol to your eluent system.[6]

      • Check for precipitation: Ensure that your compound is not precipitating at the top of the column. This can happen if it is not fully soluble in the initial eluent.

Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system that gives an Rf value of 0.2-0.4 for the target compound.[4]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample to the top of the silica gel.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the sample.

    • Collect fractions in test tubes or vials.[7]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using TLC.[4]

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[4]

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.[4]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[4]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Derivative

Purification MethodTypical Purity AchievedExpected Yield/RecoveryKey AdvantagesKey Disadvantages
Recrystallization >99%~90%Simple, cost-effective, scalable.Potential for lower recovery if the compound has significant solubility in the cold solvent.[4]
Column Chromatography >99%80-95%High resolution for removing closely related impurities.[4]More time-consuming, requires larger volumes of solvent.[4]
Vacuum Distillation 98-99%~85%Effective for non-volatile impurities.Requires specialized equipment; risk of thermal degradation.[4]
Visualizations

Purification_Workflow start Crude Product (from this compound reaction) is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Liquid/Oil) is_pure_recryst Is product pure? recrystallization->is_pure_recryst is_pure_recryst->column_chromatography No final_product Pure Product is_pure_recryst->final_product Yes is_pure_column Is product pure? column_chromatography->is_pure_column is_pure_column->final_product Yes further_purification Consider Preparative HPLC or further optimization is_pure_column->further_purification No

Caption: Decision workflow for selecting a purification strategy.

Column_Troubleshooting start Column Chromatography Issue issue_type What is the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep Co-elution degradation Product Degradation issue_type->degradation Streaking/New Spots no_elution No Elution issue_type->no_elution Product stuck sol_sep Optimize eluent via TLC Use gradient elution poor_sep->sol_sep sol_deg Deactivate silica with triethylamine Use neutral alumina degradation->sol_deg sol_elute Increase eluent polarity (e.g., add MeOH) no_elution->sol_elute

Caption: Troubleshooting guide for common column chromatography issues.

References
  • The Royal Society of Chemistry. SUPPORTING INFORMATION FOR:. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. 3.2: Purification of Products. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Bromomethyl)-3-chloro-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but sometimes challenging reagent. Here, we address common issues encountered during its use, particularly in nucleophilic substitution reactions, and provide field-proven insights to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nucleophilic substitution reaction has stalled, showing low conversion of this compound. What are the primary causes and how can I drive the reaction to completion?

This is a common issue often rooted in reaction kinetics and reagent stability. The reactivity of the benzylic bromide is significantly influenced by the electron-withdrawing effects of the adjacent nitro and chloro groups. Here are the key factors to investigate:

  • Insufficiently Strong Base or Nucleophile: The choice of base is critical. It must be strong enough to deprotonate your nucleophile (if necessary) but not so strong as to cause decomposition or elimination side reactions. For weakly acidic nucleophiles like phenols or secondary amines, a stronger base is required.

    • Troubleshooting: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like Cs₂CO₃, which is known to accelerate Sₙ2 reactions through the "cesium effect".

  • Poor Solvent Choice: The solvent must be able to dissolve the reagents and be appropriate for the reaction type. For Sₙ2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.

    • Troubleshooting: If your reaction is slow in a solvent like THF or Dichloromethane, consider switching to a more polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents can significantly accelerate the rate of Sₙ2 reactions.

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient thermal energy may be the reason for a stalled reaction.

    • Troubleshooting: Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction progress by TLC or LC-MS. A modest increase from room temperature to 40-60 °C can often be effective without significantly increasing side product formation.

  • Reagent Purity: The purity of the starting material, nucleophile, and solvent is paramount. Water in the solvent can hydrolyze the bromomethyl group to the corresponding alcohol, consuming your starting material.

    • Troubleshooting: Ensure you are using anhydrous solvents and that your nucleophile is pure. If hydrolysis is suspected, perform the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

Q2: My reaction mixture shows multiple spots on TLC/LCMS analysis. What are the likely side reactions and how can I minimize them?

The formation of multiple byproducts is typically due to competing reaction pathways. Understanding these pathways is key to suppressing them.

  • Primary Side Reactions:

    • Elimination (E2): A strong, sterically hindered base can promote the elimination of HBr to form a vinyl derivative, especially at elevated temperatures.

    • Hydrolysis: As mentioned, trace amounts of water can lead to the formation of (3-chloro-2-nitrophenyl)methanol.

    • Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), you may see both mono- and di-alkylation products.

    • Decomposition: The nitro group can make the molecule sensitive to certain conditions, leading to decomposition, often visible as the reaction mixture turning dark or tarry.

  • Mitigation Strategies:

    • To Minimize Elimination: Use a non-hindered base (e.g., K₂CO₃, NaH) instead of a bulky one (e.g., t-BuOK). Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will also favor substitution over elimination.

    • To Prevent Hydrolysis: Use anhydrous solvents and perform the reaction under an inert atmosphere.

    • To Control Alkylation: If using a nucleophile like a primary amine, you can use a large excess of the amine to favor mono-alkylation or use protecting group strategies. Alternatively, slowly adding the this compound to the solution of the nucleophile can sometimes help.

Below is a diagram illustrating the competition between the desired Sₙ2 pathway and the E2 elimination side reaction.

G cluster_reactants Reactants cluster_products Potential Products SM 1-(Bromomethyl)-3-chloro- 2-nitrobenzene Desired Desired Sₙ2 Product SM->Desired Sₙ2 Pathway (Favored by strong Nu⁻, polar aprotic solvent) Side E2 Elimination Product SM->Side E2 Pathway (Favored by strong, hindered base) Nuc Nucleophile (Nu⁻) Nuc->Desired Base Base (B⁻) Base->Side

Caption: Competing Sₙ2 and E2 reaction pathways.

Troubleshooting Workflow

If you are experiencing low yields, use the following decision tree to diagnose the potential issue.

G cluster_analysis Analysis of Reaction Mixture cluster_solutions_sm Solutions for Low Conversion cluster_solutions_bp Solutions for Side Reactions Start Low Yield Observed CheckTLC Analyze reaction mixture by TLC/LC-MS Start->CheckTLC HighSM High amount of starting material (SM)? CheckTLC->HighSM MultiSpots Multiple new spots (byproducts)? CheckTLC->MultiSpots Sol1 Increase Temperature HighSM->Sol1 Yes Sol2 Switch to stronger base (e.g., Cs₂CO₃, DBU) HighSM->Sol2 Yes Sol3 Switch to more polar aprotic solvent (DMF, DMSO) HighSM->Sol3 Yes Sol4 Check reagent purity & use anhydrous conditions HighSM->Sol4 Yes Sol5 Lower Temperature MultiSpots->Sol5 Yes Sol6 Use weaker / less hindered base (e.g., K₂CO₃) MultiSpots->Sol6 Yes Sol7 Use anhydrous conditions to prevent hydrolysis MultiSpots->Sol7 Yes Sol8 Adjust stoichiometry to avoid over-alkylation MultiSpots->Sol8 Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Optimizing Reaction Conditions

Q3: How do I select the best solvent and base for my reaction to maximize yield?

The optimal choice depends on your specific nucleophile. The table below provides a general guide for selecting conditions for a nucleophilic substitution with this compound.

Nucleophile TypeRecommended BaseRecommended SolventRationale & Comments
Alcohols / Phenols K₂CO₃, Cs₂CO₃, NaHDMF, AcetonitrileCesium carbonate (Cs₂CO₃) is often superior for phenols. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for alcohols but requires strictly anhydrous conditions.
Primary/Secondary Amines K₂CO₃, Et₃N, DIPEAAcetonitrile, THF, DCMThe amine can often act as both the nucleophile and the base. An external, non-nucleophilic base like triethylamine (Et₃N) or DIPEA can be added to scavenge the HBr formed.
Thiols K₂CO₃, NaHDMF, THFThiols are generally very good nucleophiles and reactions often proceed smoothly. A moderate base is usually sufficient to form the thiolate.
Carboxylates Cs₂CO₃, K₂CO₃DMF, DMSOThe cesium salt of the carboxylic acid often gives higher yields and faster reaction rates. The reaction is known as a Williamson ether synthesis analogue.

Generic Experimental Protocol

This protocol describes a general procedure for the Sₙ2 reaction of this compound with a generic phenol nucleophile.

Objective: To synthesize a 1-((aryloxy)methyl)-3-chloro-2-nitrobenzene derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.1 eq) and anhydrous DMF. Stir the mixture until the phenol is fully dissolved.

  • Add Base: Add the finely powdered potassium carbonate (2.0 eq) to the solution.

  • Add Electrophile: In a separate vial, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 40-50 °C if necessary). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A typical mobile phase for TLC is 20-30% Ethyl Acetate in Hexanes.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.

References

  • Title: The Cesium Effect: A Powerful Tool in Organic Synthesis. Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL: [Link]

  • Title: The Sₙ2 Reaction. Source: Master Organic Chemistry. URL: [Link]

Technical Support Center: Stability and Handling of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-(Bromomethyl)-3-chloro-2-nitrobenzene (CAS 56433-00-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this versatile but reactive synthetic intermediate. Our goal is to explain the causality behind its stability profile, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Section 1: General Stability & Handling FAQs

This section addresses the most common high-level questions regarding the stability and safe handling of this compound.

Question 1: What are the primary stability concerns with this compound?

Answer: The stability of this compound is governed by three primary factors stemming from its unique structure:

  • High Reactivity with Nucleophiles: The molecule features a benzylic bromide. The benzylic carbon is highly electrophilic due to the powerful electron-withdrawing effects of the adjacent nitro and chloro groups, making it extremely susceptible to nucleophilic substitution (SN2) reactions.[1] This is its most significant chemical reactivity and means it will readily react with a wide range of nucleophiles, including water, alcohols, amines, and even weak bases.

  • Thermal Instability: Nitroaromatic compounds, particularly those with ortho alkyl substituents, can be thermally sensitive.[2][3] The presence of the bromomethyl group ortho to the nitro group creates a pathway for intramolecular rearrangement at elevated temperatures, which can lead to rapid, exothermic decomposition.[2][4] Reports on related ortho-nitrobenzyl bromides have highlighted significant thermal hazards, including explosions.[5]

  • Photolytic Instability: The ortho-nitrobenzyl moiety is a well-documented photolabile (photocleavable) group.[6][7] Exposure to ultraviolet (UV) light, and even ambient laboratory light over time, can induce an intramolecular redox reaction that cleaves the carbon-bromine bond, leading to sample degradation.[6][8]

Question 2: What are the recommended storage and handling procedures for this compound?

Answer: Given its reactivity, proper storage and handling are critical to maintain its purity and ensure safety.

  • Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[9][10] It must be protected from light by using amber vials or storing it in a dark location. It is crucial to keep the container tightly sealed to prevent exposure to moisture, which can cause hydrolysis.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[11][12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13] Avoid creating dust if handling the solid form. Use amber glassware or wrap reaction vessels in aluminum foil to prevent photodecomposition during experiments.

Question 3: What are the main hazards associated with this compound?

Answer: This compound is classified as hazardous. Direct contact should be avoided.

  • Corrosivity: It is reported to cause severe skin burns and serious eye damage.[14][15][16]

  • Toxicity: It is harmful if swallowed.[14][17]

  • Irritation: It may cause respiratory irritation upon inhalation.[10][14][17] It is also a lachrymator, meaning it can cause tearing of the eyes.[16]

In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[13]

Section 2: Troubleshooting Guide: Stability Under Specific Conditions

This section provides detailed answers and protocols for specific issues that may arise during experimentation.

Thermal Stability

Question: My reaction mixture turned dark brown or black upon heating. What is happening and how can I prevent it?

Answer: Significant color change upon heating is a strong indicator of thermal decomposition. The unique arrangement of the ortho-nitro and bromomethyl groups in your starting material makes it particularly susceptible to this. The primary decomposition mechanism for ortho-nitrotoluene derivatives involves an intramolecular rearrangement to form anthranil and water, a process that can occur at lower temperatures than C-NO2 bond cleavage and can be autocatalytic.[2][3][4] This exothermic process can lead to a runaway reaction if not controlled.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature. Even a 10-20°C reduction can significantly decrease the rate of decomposition.

  • Ensure Homogeneous Heating: Use a well-stirred oil bath to avoid localized hot spots, which can initiate decomposition.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench to monitor the reaction. Once the starting material is consumed, proceed immediately with the workup. Do not allow the reaction to heat for an extended period unnecessarily.

  • Perform a Hazard Analysis: For any scale-up, it is imperative to perform a thermal hazard analysis using a technique like Differential Scanning Calorimetry (DSC) to determine the decomposition onset temperature under your specific reaction conditions.

cluster_0 Initial Assessment & Troubleshooting cluster_1 Formal Safety Analysis (Scale-Up) A Reaction mixture darkens upon heating B Hypothesis: Thermal Decomposition A->B Observe C Immediate Action: - Lower Temperature - Improve Heat Control - Minimize Reaction Time B->C Mitigate D Perform Differential Scanning Calorimetry (DSC) Analysis C->D If scaling up E Determine Decomposition Onset Temperature (T_onset) D->E Analyze Data F Establish Maximum Safe Operating Temperature (Typically T_onset - 50°C) E->F Apply Safety Margin

Caption: Workflow for addressing and analyzing thermal instability.

  • Objective: To determine the exothermic decomposition onset temperature of the compound.

  • Methodology:

    • Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated copper DSC pan.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample under a nitrogen atmosphere from ambient temperature (e.g., 30°C) to a final temperature (e.g., 350°C) at a controlled heating rate (e.g., 5-10 °C/min).

    • Record the heat flow as a function of temperature. The onset of a large, sharp exotherm indicates the beginning of decomposition.[18]

Compound Type Typical Decomposition Onset (°C) Notes
2,4,6-Trinitrotoluene (TNT)~245-255Reference for a well-studied nitroaromatic.[18]
o-Nitrobenzyl BromideDecomposes exothermallyKnown to be significantly less stable than meta/para isomers.[5] An explosion has been reported during drying.[5]
This compound Unknown (Requires Testing) Expected to be highly sensitive due to the ortho-nitrobenzyl bromide structure. Proceed with extreme caution.
Nucleophilic Substitution Reactions

Question: My substitution reaction with a bulky amine is extremely slow, even though the benzylic carbon should be very reactive. Why?

Answer: This is a classic case of steric hindrance versus electronic activation. While the ortho-nitro and meta-chloro groups make the benzylic carbon highly electron-deficient and primed for SN2 attack, the ortho-nitro group is physically bulky.[1] It partially blocks the trajectory for the nucleophile's backside attack on the benzylic carbon, significantly slowing the reaction rate for sterically demanding nucleophiles.

Caption: Steric hindrance from the ortho-nitro group impeding bulky nucleophiles.

Troubleshooting Steps:

  • Change the Nucleophile: If possible, use a smaller but equally potent nucleophile.

  • Increase Temperature: Cautiously increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, you must balance this against the risk of thermal decomposition (see Section 2.1).

  • Use a More Polar Aprotic Solvent: Solvents like DMF or DMSO can help stabilize the charge separation in the SN2 transition state and may accelerate the reaction.

  • Consider a Phase-Transfer Catalyst: For ionic nucleophiles, a phase-transfer catalyst (e.g., TBAB) can sometimes improve reaction rates.

Stability in Basic and Acidic Media

Question: I used potassium carbonate as a base in my reaction, but my starting material was consumed to form 3-Chloro-2-nitrobenzyl alcohol. What happened?

Answer: This indicates that hydrolysis is occurring, likely due to residual water in your reaction. While potassium carbonate is a relatively weak base, it is sufficient to promote the hydrolysis of this highly activated benzylic bromide. The benzylic carbon is so electrophilic that even a weak nucleophile like water (or hydroxide formed in situ) can readily displace the bromide.

Troubleshooting Steps:

  • Rigorously Dry Reagents and Solvents: Ensure your solvent is anhydrous and that other reagents (like the carbonate base) are dried before use.

  • Use a Non-Nucleophilic Base: If the purpose of the base is simply to scavenge acid (e.g., HBr) generated in the reaction, consider using a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.

  • Run Under Inert Atmosphere: Performing the reaction under a dry nitrogen or argon atmosphere will prevent atmospheric moisture from entering the reaction.

Question: Is the compound stable during an aqueous acidic workup?

Answer: Generally, yes, for brief periods at low temperatures. The C-Br bond is not susceptible to acid cleavage. The primary risk during an acidic workup is solvolysis (hydrolysis), where water acts as the nucleophile.[19][20] This process is typically much slower than nucleophilic attack under basic conditions but can become significant with prolonged exposure or at elevated temperatures. Always perform acidic workups with cold solutions and move to the extraction and drying steps promptly.

Photolytic Stability

Question: I stored a solution of the compound in a clear vial on my lab bench, and after a day, TLC analysis showed a new, more polar spot and diminished starting material. What is this?

Answer: You have observed photodecomposition. The ortho-nitrobenzyl group is a classic photolabile protecting group, and your compound is no exception.[6][21] Exposure to ambient lab light or sunlight initiates a reaction where the excited nitro group abstracts a hydrogen from the benzylic carbon, leading to a cascade that ultimately cleaves the C-Br bond and generates 3-chloro-2-nitrosobenzaldehyde as a byproduct.

G A 1. ortho-Nitrobenzyl Compound Absorbs UV Light (hv) B 2. Excited State Intramolecular H-Abstraction by Nitro Group A->B C 3. Formation of aci-Nitro Intermediate B->C D 4. Rearrangement and Cyclization C->D E 5. Cleavage & Product Release D->E F Released Molecule (e.g., HBr) E->F G Ortho-Nitroso Aldehyde Byproduct E->G

Caption: Simplified pathway for the photodecomposition of o-nitrobenzyl compounds.[7]

Preventative Measures:

  • Always use amber glass vials or flasks for storing solutions and running reactions.

  • If using clear glassware, wrap the vessel completely in aluminum foil.

  • Minimize exposure to direct light. Lower the fume hood sash when the reaction is running.

  • Prepare solutions fresh and do not store them for extended periods unless fully protected from light.

Section 3: Analytical Protocol for Stability Assessment

This protocol provides a framework for systematically evaluating the stability of this compound under specific stress conditions.

  • Objective: To quantify the degradation of the target compound over time under a specific stress condition (e.g., 40°C in solution).

  • Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., Acetonitrile).

    • Prepare a stock solution of a stable internal standard (e.g., naphthalene) at a known concentration.

    • Develop an HPLC method (e.g., C18 column, water/acetonitrile gradient) that provides good separation between the starting material, the internal standard, and any potential degradants.

  • Procedure:

    • Create your test sample by mixing the starting material stock, internal standard stock, and the stress medium (e.g., a specific buffer, solvent) in a vial.

    • Immediately inject a T=0 sample into the HPLC to get a baseline peak area ratio (Target Compound / Internal Standard).

    • Place the vial in the stress environment (e.g., a 40°C heating block, a UV chamber). Protect from light if not testing for photostability.

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench if necessary, and inject it into the HPLC.

  • Analysis:

    • Calculate the peak area ratio at each time point.

    • Plot the percentage of the remaining target compound (relative to T=0) versus time to determine the degradation rate.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Park, K.-H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4033. [Link]

  • Pöthig, A., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Chapter 17: Allylic and Benzylic Reactivity. [Link]

  • Loba Chemie. (2016). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene. [Link]

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]

  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis. [Link]

  • Google Patents. (n.d.).
  • Singh, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. [Link]

  • PubChem. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. [Link]

  • Chegg. (2020). Question: This experiment involves the preparation of 1-bromo-3-chloro-5-iodobenzene.... [Link]

  • Chemistry LibreTexts. (2023). B. What is Nucleophilic Substitution?. [Link]

  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

  • PG.CHEMEASY. (2019). Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily. [Link]

  • Loba Chemie. (n.d.). 1-CHLORO-2 NITROBENZENE. [Link]

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Technical Support Center: Synthesis of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide for researchers, scientists, and drug development professionals on the synthesis and purification of 1-(Bromomethyl)-3-chloro-2-nitrobenzene.

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this compound, a critical intermediate in pharmaceutical development. The typical synthesis route involves the free-radical bromination of 2-chloro-6-nitrotoluene using N-bromosuccinimide (NBS) in a process known as the Wohl-Ziegler reaction.[1][2] This document addresses common challenges related to reaction monitoring, impurity formation, and product purification.

Part 1: Reaction Execution & Monitoring

FAQ 1: How can I effectively monitor the progress of my Wohl-Ziegler bromination?

Answer:

Effective reaction monitoring is crucial to maximize yield and minimize side-product formation. A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture against the starting material (2-chloro-6-nitrotoluene). The reaction is complete upon the disappearance of the starting material spot. The product, this compound, will appear as a new, typically less polar, spot.

  • Visual Observation: In many Wohl-Ziegler reactions, N-bromosuccinimide (NBS), which is dense, is consumed and converted to succinimide.[3] Succinimide is often less dense than the solvent (especially halogenated solvents like carbon tetrachloride) and may float to the surface, providing a visual cue that the reaction is finished.[3]

  • Color Change: The reaction mixture may develop a persistent orange or reddish-brown color due to the presence of molecular bromine (Br₂), which is generated in situ.[4] While not a definitive indicator of completion, a sudden fading of this color can indicate the consumption of the brominating species.

Workflow for Synthesis and Initial Work-up

cluster_reaction Reaction Phase cluster_workup Work-up & Quenching Phase A Combine 2-chloro-6-nitrotoluene, NBS, and radical initiator (e.g., AIBN) in a suitable solvent (e.g., CCl4, MeCN) B Heat to reflux to initiate free-radical chain reaction A->B C Monitor reaction progress (TLC, visual cues) B->C D Cool reaction mixture to room temperature C->D Upon completion E Filter to remove precipitated succinimide D->E F Wash organic phase with aqueous sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3) to quench excess NBS/Br2 E->F G Wash with aqueous bicarbonate (NaHCO3) to remove acidic byproducts F->G H Wash with brine, dry over Na2SO4 or MgSO4, and concentrate G->H I Crude this compound H->I Proceed to final purification

Caption: General workflow for the synthesis and work-up of this compound.

Part 2: Troubleshooting Common Impurities

The primary challenge in this synthesis is controlling the formation of impurities. Understanding their origin is key to preventing them and selecting the appropriate purification strategy.

FAQ 2: My crude product contains significant amounts of unreacted starting material. What went wrong?

Answer:

This is a common issue indicating incomplete conversion. The root cause often lies with the radical initiation or reaction conditions:

  • Cause 1: Ineffective Radical Initiation: The free-radical chain reaction may not have started or sustained itself. Radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide have specific decomposition temperatures. Ensure your reaction temperature is adequate for the chosen initiator. Light (photo-initiation) can also be used.[1]

  • Cause 2: Insufficient Reaction Time: While many Wohl-Ziegler reactions are complete within a few hours, electron-deficient substrates can be sluggish.[5] Continue monitoring by TLC until the starting material is fully consumed.

  • Cause 3: Impure Reagents: Old or impure NBS may have reduced activity. Similarly, the presence of radical inhibitors in the solvent or on the glassware can quench the reaction.

Troubleshooting Protocol:

  • Confirm the reflux temperature of your solvent is sufficient to decompose the initiator.

  • If the reaction stalls, a small additional portion of the radical initiator can be added.[5]

  • Ensure you are using high-purity NBS. If it appears yellowed from bromine, it can be recrystallized from water.[6]

FAQ 3: I've isolated a significant amount of a dibrominated byproduct. How do I prevent this?

Answer:

The formation of 1-(dibromomethyl)-3-chloro-2-nitrobenzene is a classic case of over-bromination.[7]

  • Mechanism: The desired monobrominated product still possesses a benzylic hydrogen, which can be abstracted by a bromine radical to form a new benzylic radical. This radical can then react with Br₂ to yield the dibrominated side product. This process is often competitive with the initial bromination.[7]

  • Prevention:

    • Stoichiometry: The most critical factor is the stoichiometry of NBS. Use a molar ratio of NBS to 2-chloro-6-nitrotoluene as close to 1:1 as possible. A slight excess of the starting material is preferable to an excess of NBS.

    • Controlled Addition: In some cases, slow addition of the NBS or initiator can help maintain a low concentration of radical species, favoring mono-bromination.

FAQ 4: My product is contaminated with succinimide and unreacted NBS. What is the best work-up procedure to remove them?

Answer:

Succinimide (the byproduct of NBS) and unreacted NBS are the most common impurities to address during work-up.

  • Succinimide Removal:

    • Filtration: Succinimide has low solubility in non-polar organic solvents like carbon tetrachloride or dichloromethane, especially upon cooling. Filtering the cooled reaction mixture is a highly effective first step.[4][5]

    • Aqueous Base Wash: Succinimide is weakly acidic. Washing the organic layer with an aqueous base solution (e.g., saturated sodium bicarbonate, NaHCO₃) converts it to its more water-soluble sodium salt, which is then extracted into the aqueous phase.[5]

  • Unreacted NBS Removal:

    • Aqueous Reducing Agent Wash: Unreacted NBS will impart a yellow or orange color to the organic layer. It can be effectively quenched and removed by washing with a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5][8][9] These reagents reduce NBS to succinimide, which can then be removed with the base wash described above.[5]

Impurity Likely Cause Recommended Removal Strategy
2-chloro-6-nitrotolueneIncomplete reactionDrive reaction to completion; remove via column chromatography or recrystallization.
1-(Dibromomethyl)-3-chloro-2-nitrobenzeneExcess NBS; prolonged reaction timeUse ~1.0 equivalent of NBS; purify via column chromatography or recrystallization.
SuccinimideByproduct of NBSFilter cooled reaction mixture; wash organic phase with aqueous base (e.g., NaHCO₃).[5]
N-Bromosuccinimide (NBS)Incomplete reaction; excess reagentWash organic phase with aqueous reducing agent (e.g., Na₂S₂O₃, NaHSO₃).[5][8]
Aromatic Bromination ProductsHigh local Br₂ concentrationEnsure slow generation of Br₂ in situ by using NBS; avoid radical inhibitors.

Part 3: Final Purification Strategies

Achieving high purity often requires a final purification step after the initial work-up. The choice between recrystallization and column chromatography depends on the impurity profile and scale of the reaction.

Troubleshooting Decision Tree for Purification

A Analyze crude product by TLC/NMR. What is the major impurity? B Starting Material A->B C Dibrominated Product A->C D Succinimide / NBS A->D E Optimize reaction conditions: - Increase reaction time - Add more initiator B->E Primary issue F Optimize reaction conditions: - Use 1.0 eq. NBS C->F Primary issue G Perform thorough aqueous work-up: - Na2S2O3 wash - NaHCO3 wash D->G Primary issue H Is the product a solid at room temp? E->H F->H G->H I Attempt Recrystallization H->I Yes J Perform Column Chromatography H->J No K Are impurities separable by polarity? I->K If unsuccessful K->J Yes

Caption: Decision tree for selecting a purification strategy based on the primary impurity.

FAQ 5: What is a reliable method for recrystallizing this compound?

Answer:

Recrystallization is an excellent method for removing impurities with different solubility profiles, particularly the starting material and the dibrominated product, provided your target compound is a solid at room temperature.

General Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For similar benzyl bromides, ethanol or mixed solvent systems like ethyl acetate/hexane are often effective.[10]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid until it completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum.

FAQ 6: When is column chromatography necessary, and what conditions should I use?

Answer:

Column chromatography is the preferred method when recrystallization is ineffective, if the product is an oil, or when impurities have very similar polarities to the product.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent): Benzyl bromides are typically non-polar. A good starting point for an eluent system is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10) or dichloromethane in hexane.[11] The exact ratio should be determined by TLC analysis to achieve good separation between the product and impurity spots. The product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Procedure:

    • Prepare a slurry of silica gel in your chosen eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the top of the packed column.

    • Elute the column with the mobile phase, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

By systematically addressing potential side reactions and employing rigorous, well-chosen purification techniques, researchers can reliably obtain high-purity this compound for downstream applications.

References

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Grokipedia. (2025). Wohl–Ziegler bromination. Retrieved from [Link]

  • Chem-Station. (2014). Wohl-Ziegler Bromination. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

  • Al-Ameedee, M. (n.d.). Radical Allylic Bromination (Wohl-Ziegler Reaction). Retrieved from [Link]

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • European Patent Office. (2000). Process for benzylic bromination. EP 1057801 A2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791B - Preparation method of benzyl bromide.
  • Sciencemadness.org. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Retrieved from [Link]

  • Tandfonline. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Purification Of Substituted Benzyl Halides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
  • Google Patents. (n.d.). EP1057801A2 - Process for benzylic bromination.
  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene.

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Technical Support Center: Column Chromatography Purification of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(Bromomethyl)-3-chloro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific, reactive intermediate. My aim is to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your purification process effectively. The methodologies described herein are grounded in established chromatographic principles and validated through extensive laboratory application.

I. Troubleshooting Guide for Column Chromatography

This section addresses the most common issues encountered during the column chromatography of this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental challenges.

Question 1: My collected fractions show poor separation between my product and an impurity. The spots are too close on the TLC plate. What should I do?

Answer: This is a classic resolution problem that stems directly from the choice of your mobile phase (eluent). The polarity of your solvent system is not creating a large enough affinity difference between your product and the impurity for the silica gel stationary phase.

  • Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase and the mobile phase.[1] If the eluent is too polar, it will move all compounds, including your product and impurities, too quickly up the column, resulting in poor separation (high Rf values). If it's not polar enough, everything will remain adsorbed to the silica (low Rf values).

  • Recommended Solutions:

    • Systematic TLC Optimization: Before running the column, you must optimize the solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where your target compound, this compound, has a Retention Factor (Rf) between 0.2 and 0.4.[2] This Rf range typically provides the best separation in a column.

    • Adjust Solvent Ratio: Start with a non-polar solvent like hexanes or petroleum ether and add a more polar solvent like ethyl acetate or dichloromethane.[3] Try mixtures such as 95:5, 90:10, and 85:15 (hexane:ethyl acetate) and observe the separation on TLC.

    • Employ a Shallow Gradient: If isocratic (single solvent mixture) elution fails, a shallow solvent gradient during the column run can significantly improve the separation of closely eluting compounds.[4] For example, you can start with 5% ethyl acetate in hexanes and gradually increase the concentration to 15% over several column volumes.

Question 2: I'm seeing new, unexpected spots appear on my TLC plates when I analyze the fractions. Is my product decomposing on the column?

Answer: This is a strong possibility and a critical issue. Benzyl bromides, such as your target compound, are known to be sensitive to the acidic nature of standard silica gel.[2] The silanol groups (Si-OH) on the silica surface can act as acid catalysts, promoting degradation.

  • Causality: The lone pairs on the bromine atom can be protonated by the acidic silanol groups, making it a better leaving group and facilitating nucleophilic substitution (e.g., with trace water to form the benzyl alcohol) or elimination reactions. This is a common problem with acid-sensitive compounds.[5]

  • Recommended Solutions:

    • Perform a Stability Test: Before committing your entire batch to a column, conduct a simple stability test. Spot your crude product on a TLC plate, let it sit in the open air on the silica for 30-60 minutes, and then develop the plate. If you see new spots that were not in the initial crude sample, your compound is degrading on silica.[2][4]

    • Use Deactivated Silica: Neutralize the acidic sites on the silica gel. This can be achieved by preparing your eluent with a small amount of a basic modifier, typically 0.1-1% triethylamine (Et3N). The triethylamine will preferentially bind to the acidic silanol groups, rendering them inert to your product.[2]

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase. Alumina (neutral or basic) is a common alternative for compounds that are unstable on silica gel.[4]

Question 3: My product spots are "tailing" or "streaking" in the collected fractions instead of appearing as tight, circular spots on the TLC plate. Why is this happening?

Answer: Tailing is a common chromatographic problem that indicates an undesirable interaction between your compound and the stationary phase.

  • Causality: This phenomenon often occurs when there are highly active sites on the silica gel that bind strongly to the analyte.[4] It can also be caused by overloading the column with too much sample or using an inappropriate solvent to dissolve the sample for loading.

  • Recommended Solutions:

    • Add a Modifier: As with decomposition, adding a small percentage (0.1-1%) of a polar modifier or a competing base to your eluent can solve this issue. For your compound, triethylamine is a good choice to block the acidic sites causing the strong interaction.[2]

    • Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude product.

    • Proper Sample Loading: Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent. For compounds with poor solubility in the eluent, dry loading is highly recommended. This involves adsorbing your compound onto a small amount of silica, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your packed column.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this compound? A1: Given the structure, the compound is moderately polar. A good starting point for TLC analysis is a 9:1 mixture of Hexane:Ethyl Acetate. From there, you can adjust the ratio to achieve the target Rf value of 0.2-0.4.[2][3]

Q2: What are the likely impurities I need to separate? A2: Common impurities may include the unreacted starting material (e.g., 1-chloro-2-methyl-3-nitrobenzene), over-brominated side products (e.g., 1-(dibromomethyl)-3-chloro-2-nitrobenzene), and the corresponding benzyl alcohol from hydrolysis of the product. The starting material will be less polar than your product, while the benzyl alcohol will be significantly more polar.

Q3: How should I pack the column to avoid cracks and air bubbles? A3: The "slurry packing" method is most reliable. Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into your column and use gentle air pressure or a pump to pack it down evenly. Always ensure there is a layer of solvent above the silica bed to prevent it from running dry, which causes cracking and ruins the separation.[6]

Q4: How do I monitor the column separation process effectively? A4: Collect fractions of a consistent volume (e.g., 10-20 mL). Analyze every few fractions by TLC. Spot multiple fractions on the same TLC plate to track the elution of your product and identify where the separation from impurities occurs. Combine the fractions that contain only your pure product.

III. Experimental Protocol: Column Chromatography

This protocol assumes a crude sample mass of approximately 1 gram. Adjust the scale accordingly.

  • TLC Analysis: Determine the optimal eluent system (e.g., 90:10 Hexane:Ethyl Acetate) that gives the product an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column with a diameter of ~2-3 cm.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.

    • Prepare a slurry of ~50 g of silica gel in the chosen eluent.

    • Carefully pour the slurry into the column. Use gentle air pressure to pack the silica into a uniform bed, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions. Apply gentle air pressure to maintain a steady flow rate (e.g., a few drops per second).

    • Maintain the solvent level above the silica bed at all times.[6]

  • Fraction Analysis:

    • Use TLC to analyze the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

IV. Data Presentation

Table 1: Example of TLC Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of Starting MaterialRf of ProductRf of Polar ImpurityAssessment
95:50.650.450.10Separation is occurring, but Rf of product is slightly high.
90:10 0.50 0.30 0.05 Optimal. Good separation with product Rf in the ideal range. [2]
80:200.750.600.20Eluent is too polar; poor separation between starting material and product.

Table 2: Quick Troubleshooting Summary

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Incorrect eluent polarityOptimize solvent system using TLC to get product Rf ≈ 0.2-0.4.[2]
Product Decomposition Compound is sensitive to acidic silica gelUse deactivated silica (add 0.1-1% Et3N to eluent) or switch to alumina.[2][4]
Band Tailing Strong interaction with silica; column overloadAdd modifier (e.g., Et3N) to eluent; reduce sample amount.[2]
Product Won't Elute Eluent is not polar enough; decompositionGradually increase eluent polarity; check for decomposition on silica.[4]

V. Visualization of Workflows

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_result Result TLC 1. Optimize Eluent via TLC (Rf = 0.2-0.4) Slurry 2. Prepare Silica Slurry in Eluent TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Sample onto Column Pack->Load Elute 5. Elute with Solvent & Collect Fractions Load->Elute Analyze 6. Analyze Fractions by TLC Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Standard workflow for column chromatography purification.

G sol sol prob prob start Problem with Column? q1 Poor Separation? start->q1 q2 New Spots in Fractions? q1->q2 No sol1 Re-optimize eluent using TLC. Consider gradient elution. q1->sol1 Yes q3 Bands Tailing? q2->q3 No sol2 Compound likely unstable. Use deactivated silica (add Et3N) or alumina. q2->sol2 Yes sol_other Consult advanced troubleshooting guides. q3->sol_other Other Issue sol3 Add modifier (Et3N) to eluent. Check for overloading. q3->sol3 Yes

Sources

preventing decomposition of 1-(Bromomethyl)-3-chloro-2-nitrobenzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Bromomethyl)-3-chloro-2-nitrobenzene. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a reactive benzylic bromide, its stability during storage is a critical factor for experimental success and reproducibility. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and ensure the integrity of your material.

I. Understanding the Instability of this compound

This compound is a valuable reagent, but its chemical structure inherently predisposes it to degradation. The primary drivers of decomposition are the benzylic bromide and nitroaromatic functionalities.

  • Benzylic Bromide Reactivity : The carbon-bromine bond at the benzylic position is relatively weak and susceptible to both nucleophilic substitution and radical reactions.[1][2][3] This reactivity is enhanced by the stability of the resulting benzylic radical or carbocation, which is stabilized by resonance with the aromatic ring.[1][2]

  • Nitroaromatic Photochemistry : Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[4][5][6] Photoexcitation can lead to complex photochemical reactions, including the formation of phenols and nitroso compounds, or even cleavage of the C-N bond.[4][5][6][7]

  • Hydrolytic Sensitivity : The presence of atmospheric moisture can lead to hydrolysis of the bromomethyl group, forming the corresponding benzyl alcohol and hydrobromic acid (HBr). The generated HBr can, in turn, catalyze further decomposition.

These factors necessitate careful handling and storage to maintain the compound's purity and reactivity.

II. Troubleshooting Guide: Diagnosing and Addressing Decomposition

This section addresses specific issues you may encounter, providing a logical workflow to identify and resolve the problem.

Issue 1: Visual Changes in the Compound (Discoloration)

Observation: The typically pale-yellow solid has developed a darker yellow, orange, or brownish hue.

Potential Cause: This often indicates the formation of degradation products, which can be colored impurities. Photodecomposition is a likely culprit, leading to the formation of nitroso and phenolic compounds.[4][5]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting discoloration.

Step-by-Step Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of both your stored compound and a fresh or reference sample (if available) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.

  • TLC Plate: Use a silica gel TLC plate.

  • Spotting: Carefully spot the solutions onto the baseline of the TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a hexane/ethyl acetate mixture).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The appearance of new spots or significant streaking in the lane of your stored compound compared to the reference indicates the presence of impurities.

Issue 2: Inconsistent or Failed Experimental Results

Observation: A reaction that previously worked well with this reagent is now failing or giving low yields.

Potential Cause: The active reagent has likely degraded, reducing its effective concentration. Hydrolysis to the inactive benzyl alcohol is a common cause.

Troubleshooting Workflow:

Caption: Workflow for addressing reaction failures.

Step-by-Step Protocol: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

  • Standard Preparation: Prepare a stock solution of a known concentration using a high-purity reference standard of this compound.

  • Sample Preparation: Prepare a solution of your stored compound at the same nominal concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Detector: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: Inject both the standard and the sample. Compare the peak area of the main component in your sample to that of the standard to determine its purity. The presence of significant secondary peaks indicates decomposition.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To maximize shelf life, the compound should be stored under the following conditions, which address the primary decomposition pathways:

ParameterRecommendationRationale
Temperature 2-8 °C[8]Reduces the rate of thermally induced decomposition and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Protect from light (Amber vial/foil)Prevents photochemical decomposition, a known pathway for nitroaromatic compounds.[4][5][7]
Container Tightly sealed, non-reactive containerPrevents moisture ingress and reaction with container materials.[9][10][11]
Moisture Store in a dry environment (desiccator)Minimizes the risk of hydrolysis.[11]

Q2: Can I use a stabilizer with this compound?

While some reactive alkyl halides are supplied with stabilizers (e.g., propylene oxide for benzyl bromide), this is less common for substituted derivatives.[12] Adding a stabilizer post-purchase is generally not recommended as it may interfere with your downstream applications. The most effective stabilization strategy is strict adherence to the storage conditions outlined above.

Q3: How can I tell if my compound has hydrolyzed?

The primary hydrolysis product is 3-chloro-2-nitrobenzyl alcohol. This can be detected by:

  • ¹H NMR: Look for the appearance of a new singlet around 4.7-4.9 ppm (corresponding to the -CH₂OH protons) and a broad singlet for the -OH proton, alongside the disappearance of the original -CH₂Br singlet (around 4.6-4.8 ppm).

  • IR Spectroscopy: The appearance of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of an O-H stretch from the alcohol.

  • HPLC: A new, more polar peak will appear in the chromatogram.

Q4: My compound arrived without cold-chain transportation. Is it still usable?

Some suppliers recommend cold-chain transport.[8] If it arrives at ambient temperature, its viability depends on the duration of transit and exposure to high temperatures or light. It is crucial to immediately assess its purity using TLC or HPLC as described in the troubleshooting section before use. If significant degradation is observed, contact your supplier.

Q5: What materials should be avoided when handling or storing this compound?

Avoid contact with strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, alcohols) as these can react with the benzylic bromide.[13] Also, ensure storage away from combustible materials.[14]

IV. References

  • Sandus, O., & Slagg, N. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Defense Technical Information Center.

  • Sandus, O., & Slagg, N. (n.d.). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Defense Technical Information Center.

  • ChemicalBook. (n.d.). 1-BROMO-2-CHLORO-3-NITROBENZENE Chemical Safety Data Sheet.

  • Cerezo, J., et al. (2017). Insights into the Complex Photophysics and Photochemistry of the Simplest Nitroaromatic Compound: A CASPT2//CASSCF Study on Nitrobenzene. Journal of Chemical Theory and Computation.

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-chloro-2-nitrobenzene.

  • Loba Chemie. (2016). Safety Data Sheet: 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS.

  • Wang, J., et al. (2024). Resolving the overlooked photochemical nitrophenol transformation mechanism induced by nonradical species under visible light. Proceedings of the National Academy of Sciences.

  • CymitQuimica. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).

  • Echemi. (n.d.). 1-(BROMOMETHYL)-3-METHOXY-2-NITROBENZENE Safety Data Sheets.

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-3-chlorobenzene.

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2-nitrobenzene.

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Card: 1-CHLORO-3-NITROBENZENE.

  • Chemistry Steps. (n.d.). Benzylic Bromination.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Bromo-3-nitrobenzene.

  • XiXisys.com. (2017). Safety Data Sheet: BENZENE, 1-(BROMOMETHYL)-3-CHLORO-5-NITRO-.

  • BLDpharm. (n.d.). This compound.

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methyl-5-nitrobenzene.

  • BenchChem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

  • PubChem. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene.

  • PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-nitrobenzene.

  • Le, P. M., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports.

  • PubChem. (n.d.). 1-Bromo-3-chloro-2-nitrobenzene.

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene.

  • Lewis, H. F., & Thiessen, G. W. (1924). Note on the Hydrolysis of Nitrobenzene. Proceedings of the Iowa Academy of Science.

  • LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.

  • Wikipedia. (n.d.). 3-Nitrochlorobenzene.

  • Common Organic Chemistry. (n.d.). Benzyl Protection.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzylating Agents: A Comparative Analysis of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Benzylation, the introduction of a benzyl group (Bn) to protect nucleophilic functional groups like alcohols, phenols, and amines, is a fundamental and widely employed strategy. The choice of the benzylating agent, however, is far from trivial. It dictates not only the efficiency of the protection step but also the strategic options for its subsequent removal, a concept known as orthogonal deprotection.[1]

This guide provides an in-depth comparison of 1-(Bromomethyl)-3-chloro-2-nitrobenzene, a specialized benzylating agent, with more conventional alternatives. We will dissect the influence of aromatic ring substituents on reactivity, stability, and deprotection pathways, providing researchers, scientists, and drug development professionals with the data-driven insights necessary for rational synthetic design.

Understanding the Benzylating Agent: More Than Just a Benzyl Group

A benzylating agent is typically a benzyl halide, such as benzyl bromide or chloride, that reacts with a nucleophile in a substitution reaction. The reactivity of these agents is significantly enhanced compared to simple alkyl halides due to the ability of the benzene ring to stabilize the transition state of both SN1 and SN2 reactions.[2] For primary benzylic halides, the SN2 pathway is predominant.[3]

The core of our analysis lies in how substituents on the aromatic ring modulate the properties of the benzylating agent. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert profound electronic and steric effects, creating a diverse toolbox of reagents with unique characteristics.

In Focus: this compound

This compound is a polysubstituted benzylating agent. Its structure suggests a unique combination of properties:

  • The Reactive Center : The bromomethyl (-CH₂Br) group is the site of nucleophilic attack. Bromide is an excellent leaving group, suggesting high intrinsic reactivity.

  • Electronic Effects : The ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the benzylic carbon and a chloro group (-Cl) meta to it. These EWGs decrease the electron density of the aromatic ring and the benzylic carbon, which is expected to reduce its reactivity in an SN2 reaction compared to unsubstituted benzyl bromide.

  • The ortho-Nitro Group : The key feature is the nitro group at the C2 position. This substitution pattern is characteristic of photolabile protecting groups (PPGs).[4][5] Upon irradiation with UV light, an intramolecular redox reaction is initiated, leading to the cleavage of the benzylic C-O (or C-N) bond under exceptionally mild and neutral conditions.[6][7]

The Field of Competitors: A Spectrum of Reactivity and Function

To contextualize the performance of this compound, we will compare it against a selection of standard and functionalized benzylating agents.

  • Benzyl Bromide (BnBr) & Benzyl Chloride (BnCl) : These are the foundational, "workhorse" benzylating agents.[8] They are highly reactive and install the robust benzyl (Bn) ether or amine, which is stable to a wide array of acidic and basic conditions.[9] Benzyl bromide is generally more reactive than benzyl chloride because bromide is a better leaving group.[10] Their primary deprotection method is catalytic hydrogenolysis (e.g., H₂, Pd/C), a reductive cleavage.[11]

  • p-Methoxybenzyl Chloride (PMB-Cl) : The para-methoxy group is electron-donating, which subtly influences reactivity but dramatically alters the deprotection strategy.[12] The PMB group is readily cleaved under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[13][14] This provides a crucial element of orthogonality, allowing for the selective deprotection of a PMB-protected alcohol in the presence of a standard Bn-protected one.[12]

  • o-Nitrobenzyl Bromide : This is the archetypal photolabile benzylating agent.[4][15] Like our primary compound of interest, it utilizes the ortho-nitrobenzyl moiety for light-induced cleavage. It serves as the primary benchmark for evaluating the photolytic properties of this compound.

  • 2,4-Dinitrobenzyl Bromide : With two strongly deactivating nitro groups, this agent's reactivity is expected to be significantly lower than benzyl bromide.[16] The resulting 2,4-dinitrobenzyl ether is more electron-deficient, which can alter its stability and cleavage conditions.

Comparative Data Summary

The selection of a benzylating agent is a multifactorial decision. The following table summarizes the key properties of our selected reagents.

Benzylating AgentStructureKey FeaturePrimary Deprotection Method(s)Relative Reactivity (SN2)Orthogonality
Benzyl Bromide Ph-CH₂BrStandard, robust protectionCatalytic Hydrogenolysis (H₂, Pd/C)HighOrthogonal to acid/base labile and oxidative cleavage groups.
p-Methoxybenzyl Chloride p-MeO-C₆H₄-CH₂ClElectron-donating groupOxidative (DDQ, CAN), Strong Acid[17]HighOrthogonal to hydrogenolysis and photolysis.[13]
o-Nitrobenzyl Bromide o-NO₂-C₆H₄-CH₂BrPhotolabilePhotolysis (UV light, ~350 nm)[6]ModerateOrthogonal to most chemical reagents.
This compound 3-Cl, 2-NO₂-C₆H₃-CH₂BrPhotolabile, electron-deficientPhotolysis (UV light)Low to ModerateOrthogonal to most chemical reagents.
2,4-Dinitrobenzyl Bromide 2,4-(NO₂)₂-C₆H₃-CH₂BrStrongly electron-deficientHydrogenolysisLowOrthogonal to acid/base labile and oxidative cleavage groups.

Mechanistic Insights and Workflow

The primary mechanism for these primary benzylic halides is the SN2 reaction. The nucleophile (e.g., an alkoxide) attacks the electrophilic benzylic carbon, displacing the halide in a single, concerted step.

Benzylation_Workflow start Start setup Dissolve Substrate (e.g., Alcohol) in Anhydrous Solvent (DMF, THF) start->setup add_base Add Base (e.g., NaH) at 0 °C to form Nucleophile setup->add_base add_agent Slowly Add Benzylating Agent (e.g., BnBr) add_base->add_agent react Stir at RT until TLC shows consumption of starting material add_agent->react quench Quench Reaction (e.g., with water or methanol) react->quench workup Aqueous Workup & Extraction with Organic Solvent quench->workup dry Dry Organic Layer (e.g., Na₂SO₄) and Concentrate workup->dry purify Purify Product (Column Chromatography or Recrystallization) dry->purify end End purify->end

Caption: Standard experimental workflow for benzylation.

Orthogonal Deprotection: A Strategic Overview

The true power of using substituted benzylating agents lies in the ability to selectively deprotect one functional group while others remain intact. This is paramount in the synthesis of complex molecules like oligosaccharides and peptides.

Orthogonal_Deprotection ComplexMolecule Complex Molecule with Multiple Protected Alcohols R-O-Bn R-O-PMB R-O-oNB Deprotection_Bn H₂, Pd/C ComplexMolecule:p1->Deprotection_Bn Deprotection_PMB DDQ ComplexMolecule:p2->Deprotection_PMB Deprotection_oNB UV Light (hν) ComplexMolecule:p3->Deprotection_oNB Product_Bn R-OH (PMB, oNB intact) Deprotection_Bn->Product_Bn Product_PMB R-OH (Bn, oNB intact) Deprotection_PMB->Product_PMB Product_oNB R-OH (Bn, PMB intact) Deprotection_oNB->Product_oNB

Caption: Orthogonal deprotection strategies.

Experimental Protocols

Protocol 1: General Benzylation of an Alcohol (Williamson Ether Synthesis)

This protocol is a general guideline. Reaction times and temperatures may need to be optimized based on the reactivity of the substrate and the benzylating agent. [18]

  • Preparation : To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol substrate (1.0 equiv).

  • Solvation : Dissolve the substrate in a suitable anhydrous solvent (e.g., DMF or THF, 5-10 mL/mmol).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-2.0 equiv) portion-wise. Stir for 20-30 minutes at 0 °C, allowing for the formation of the sodium alkoxide.

  • Addition of Benzylating Agent : Add the chosen benzylating agent (1.1-1.5 equiv) dropwise via syringe. For highly reactive agents like BnBr, addition should be slow to control any exotherm.

  • Reaction : Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate sluggish reactions, particularly with benzyl chlorides. [9]6. Quenching : Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water, saturated NH₄Cl solution, or methanol.

  • Workup : Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: Oxidative Deprotection of a PMB Ether

  • Setup : Dissolve the PMB-protected substrate (1.0 equiv) in a solvent system of dichloromethane (DCM) and water (typically a 10:1 to 20:1 ratio).

  • Reagent Addition : Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) to the solution. The reaction mixture will typically turn dark green or brown.

  • Reaction : Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation : Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the crude product by column chromatography. The byproduct, 2,3-dichloro-5,6-dicyanohydroquinone, is typically removed during this step.

Protocol 3: Photolytic Deprotection of an o-Nitrobenzyl Ether

  • Setup : Dissolve the o-nitrobenzyl-protected substrate in a suitable solvent (e.g., methanol, dioxane, or acetonitrile) in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute to ensure good light penetration.

  • Irradiation : Irradiate the solution with a medium-pressure mercury lamp (typically with a Pyrex filter to block wavelengths below 300 nm) at room temperature. [5]3. Reaction : Monitor the reaction by TLC. The reaction time can vary from minutes to several hours depending on the substrate and reaction scale.

  • Workup : Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification : The crude product can be purified by column chromatography to remove the o-nitrosobenzaldehyde byproduct. [5]

Conclusion and Recommendations

The choice of a benzylating agent is a strategic decision that should be made with the entire synthetic route in mind.

  • This compound emerges as a highly specialized reagent. Its primary value lies in its role as a photolabile protecting group, analogous to o-nitrobenzyl bromide. The additional chloro and ortho-nitro substitution likely reduces its overall nucleophilic substitution reactivity compared to benzyl bromide, potentially requiring longer reaction times or the use of an accelerant like TBAI. Its specific photochemical properties (e.g., quantum yield, optimal wavelength) would need experimental validation but offer the potential for fine-tuning light-based deprotection strategies.

  • For general-purpose, robust protection where reductive conditions are tolerated in the final steps, benzyl bromide remains the agent of choice due to its high reactivity and cost-effectiveness. [19]

  • When a synthetic plan requires an orthogonal deprotection strategy under mild, non-reductive conditions, p-methoxybenzyl chloride is an invaluable tool, enabling selective cleavage via oxidation. [20]

  • When the substrate is sensitive to a wide range of chemical reagents or when spatiotemporal control of deprotection is required, photolabile agents like o-nitrobenzyl bromide or, potentially, this compound are indispensable. [7] Ultimately, by understanding the nuanced effects of substituent patterns on the reactivity and deprotection pathways of benzylating agents, chemists can design more elegant, efficient, and successful synthetic routes.

References

  • Vertex AI Search. PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis.
  • PubMed. A photolabile protecting group for the phenolic hydroxyl function of tyrosine.
  • Benchchem. A Comparative Guide to o-Nitrobenzyl and Other Photolabile Protecting Groups for Researchers.
  • Benchchem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Photolabile protecting groups and linkers. DOI:10.1039/B009522M.
  • ResearchGate. Photolabile ortho‐Nitro‐Benzyl Carbonate as an Amino Protecting Group for Stereocontrolled Synthesis of 2‐Amino‐2‐Deoxy‐β‐d‐Glycosides.
  • PMC - NIH. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling.
  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
  • Benchchem. Experimental procedure for benzylation of methyl 5-acetyl-2-hydroxybenzoate.
  • Benchchem. A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • PubMed. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • BYJU'S. SN1 and SN2 Reaction of Haloalkanes.
  • NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).
  • Benchchem. 4-Methoxybenzyl Chloride | PMB-Cl Reagent.
  • PMB Protection - Common Conditions.
  • Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound,.
  • Chem-Station Int. Ed. Benzyl (Bn) Protective Group.
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  • Gauth. Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactiv [Chemistry].
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A Senior Application Scientist's Guide to the Analytical Characterization of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the purity and structural integrity of intermediates are paramount. 1-(Bromomethyl)-3-chloro-2-nitrobenzene is a key building block whose precise chemical structure dictates the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound, grounded in the principles of scientific integrity and practical, field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices, ensuring a self-validating analytical workflow.

Pillar I: The Strategic Analytical Workflow

The characterization of a molecule like this compound is not a monolithic task but a multi-faceted investigation. Each analytical technique provides a unique piece of the puzzle. The synergy between chromatographic separation, spectroscopic elucidation, and elemental confirmation forms the bedrock of a robust characterization strategy. An effective workflow ensures that purity is not just quantified, but that the identity of the main component and any impurities are unequivocally confirmed.

G cluster_0 Initial Purity Assessment cluster_1 Structural Elucidation cluster_2 Definitive Confirmation HPLC HPLC GC-MS (Purity) GC-MS (Purity) HPLC->GC-MS (Purity) Orthogonal Check NMR NMR HPLC->NMR Isolate for Confirmation MS (Direct Infusion) MS (Direct Infusion) GC-MS (Purity)->MS (Direct Infusion) Compare Fragmentation Elemental_Analysis Elemental Analysis NMR->Elemental_Analysis Confirm Empirical Formula FT-IR FT-IR

Caption: A typical analytical workflow for comprehensive characterization.

Pillar II: Chromatographic Techniques for Purity and Separation

The first question in any characterization is "How pure is my sample?". Chromatographic methods are the gold standard for answering this. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and non-destructive nature. A reverse-phase method is typically the first choice for a moderately polar compound like our target molecule.

Causality of Method Choice:

  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention for the aromatic ring.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is employed. Acetonitrile is often preferred for its lower viscosity and UV cutoff.[1] A gradient elution is necessary to ensure that any impurities, which may have significantly different polarities, are eluted and resolved from the main peak.

  • Detector: A UV detector is ideal, as the nitroaromatic system possesses a strong chromophore, allowing for sensitive detection around 254 nm.

FeatureHPLC (UV Detection)GC-MSSupercritical Fluid Chromatography (SFC)
Primary Use Quantitative Purity, Impurity ProfilingQualitative & Quantitative Purity, Impurity IDChiral separations, Fast separations
Strengths Robust, highly quantitative, non-destructive, wide applicability.High resolution, provides mass data for impurity identification.Fast, uses less organic solvent, good for thermolabile compounds.[2]
Weaknesses Does not inherently provide structural information (unless coupled to MS).Potential for thermal degradation of the analyte.Requires specialized equipment, less common in standard QC labs.[2]
Best For... Routine quality control and stability testing.Identifying volatile impurities and confirming identity.High-throughput screening or when thermal lability is a major concern.
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Dilute 1:10 with a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Ramp to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Analysis:

    • Inject 10 µL of the sample.

    • Integrate all peaks and calculate purity based on area percent.

Pillar III: Spectroscopic Methods for Structural Elucidation

Once purity is established, the focus shifts to confirming the molecular structure. Spectroscopic methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information.

Expertise in Spectral Interpretation: The structure of this compound has several distinct features that translate directly to the NMR spectrum. The electron-withdrawing effects of the nitro and chloro groups, and the steric hindrance between them, will deshield adjacent protons and carbons, pushing their signals downfield.

G cluster_0 This compound cluster_1 Expected ¹H NMR Signals mol H_CH2 ~4.8 ppm (s, 2H) -CH₂Br H_Ar ~7.4-7.8 ppm (m, 3H) Aromatic Protons H_CH2->H_Ar G C₇H₅BrClNO₂ Molecular Ion [M]⁺ m/z 249/251/253 Loss_Br [M-Br]⁺ m/z 170/172 C₇H₅BrClNO₂->Loss_Br - •Br Loss_NO2 [M-NO₂]⁺ m/z 203/205/207 C₇H₅BrClNO₂->Loss_NO2 - •NO₂ Benzyl_Cation [C₇H₅ClNO₂]⁺ (Benzyl Cation) m/z 125/127 Loss_Br->Benzyl_Cation - •NO₂

Caption: Predicted major fragmentation pathway in Electron Ionization (EI) MS.

  • System Preparation:

    • GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

    • Injector: 250 °C, splitless mode.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject 1 µL and acquire the data. Compare the resulting spectrum with predicted fragmentation and isotopic patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Absorption Bands:

  • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching of the N-O bonds in the nitro group. [3]* ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

  • ~1100-1000 cm⁻¹: C-Cl stretching.

  • ~680-550 cm⁻¹: C-Br stretching.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio. [3]4. Analysis: Identify the characteristic peaks and confirm the presence of the expected functional groups.

Pillar IV: Elemental Analysis for Ultimate Confirmation

While spectroscopic methods define the structure, elemental analysis provides the definitive confirmation of the empirical formula. It measures the weight percentage of carbon, hydrogen, nitrogen, and halogens in the compound.

Self-Validating System: The results from elemental analysis must align with the theoretical percentages calculated from the proposed structure (C₇H₅BrClNO₂). A match within ±0.4% is considered confirmation. [4]This technique is orthogonal to spectroscopy and chromatography, providing a powerful cross-validation of the compound's identity and purity.

ElementTheoretical %Acceptable Experimental RangeMethod
Carbon (C) 33.57%33.17% - 33.97%Combustion Analysis [4]
Hydrogen (H) 2.01%1.61% - 2.41%Combustion Analysis [4]
Nitrogen (N) 5.59%5.19% - 5.99%Combustion Analysis [4]
Halogens (Br, Cl) 46.09% (Total)45.59% - 46.59%Oxygen Flask Combustion followed by Ion Chromatography or Titration [5][6]
  • Sample Preparation: Provide a highly purified (>99.5%) and thoroughly dried sample (2-5 mg) to the analytical service.

  • C/H/N Analysis: The sample is combusted at high temperature (~950-1060 °C). The resulting CO₂, H₂O, and N₂ gases are separated chromatographically and quantified using a thermal conductivity detector (TCD). [4]3. Halogen Analysis: The sample undergoes combustion in an oxygen flask or a microwave-induced oxygen system. [4]The resulting hydrogen halides are absorbed into a solution and quantified by ion chromatography or potentiometric titration. [4][5]

Conclusion

The characterization of this compound requires a strategic, multi-technique approach. HPLC provides the foundation with a reliable purity assessment. This is built upon by a suite of spectroscopic methods—NMR for definitive structural mapping, MS for molecular weight and halogen confirmation, and IR for functional group verification. Finally, elemental analysis serves as the ultimate arbiter, confirming the empirical formula. By understanding the causality behind each method's selection and integrating the data from these orthogonal techniques, researchers can ensure the unequivocal identification and quality of this critical chemical intermediate, thereby upholding the highest standards of scientific integrity in their research and development endeavors.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
  • ResearchGate. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography.
  • ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
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  • Weizmann Institute of Science. (n.d.). Elemental analysis.
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  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-3-chloro-. NIST WebBook.
  • SIELC Technologies. (n.d.). Separation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene on Newcrom R1 HPLC column.
  • BenchChem. (2025). Technical Guide: Spectral Analysis of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.
  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces.
  • University of Chemistry and Technology, Prague. (2016). Laboratory of Organic Elemental Analysis.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(bromomethyl)-3-nitro-. NIST WebBook.
  • American Society for Microbiology. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Britannica. (n.d.). Organohalogen compound.
  • ResearchGate. (2017). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate.
  • ChemicalBook. (n.d.). 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum.
  • Pragmetis. (n.d.). 1-Bromo-2-(bromomethyl)-3-nitrobenzene.
  • ChemicalBook. (n.d.). 1-Bromo-3-chloro-2-methylpropane(6974-77-2) 1H NMR spectrum.
  • PubChemLite. (n.d.). This compound.
  • PubChemLite. (n.d.). 1-(bromomethyl)-3-chloro-2-fluoro-5-nitrobenzene.
  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-chloro-2-methyl-. NIST WebBook.
  • SpectraBase. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene.
  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.
  • PubChem. (n.d.). 1-Bromo-3-chloro-2-methyl-5-nitrobenzene.
  • Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of efficient and successful research. 1-(Bromomethyl)-3-chloro-2-nitrobenzene and its derivatives are valuable building blocks in medicinal chemistry, often serving as precursors for a variety of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural characterization of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with related compounds and detailed experimental protocols to ensure high-quality data acquisition.

The Decisive Role of NMR in Structural Verification

In the synthesis of complex organic molecules, seemingly minor changes in reaction conditions can lead to the formation of undesired isomers or byproducts. For halogenated nitroaromatic compounds, the substitution pattern on the benzene ring is critical to the molecule's reactivity and its ultimate utility in a synthetic pathway. While other analytical techniques such as mass spectrometry can confirm the molecular weight, and infrared spectroscopy can identify functional groups, only NMR provides a detailed map of the molecular architecture, revealing the precise connectivity of atoms and their chemical environment. This level of detail is indispensable for confirming the identity and purity of this compound and its derivatives.

Predicted Spectroscopic Data for this compound

In the absence of publicly available experimental spectra for this compound, this guide utilizes highly reliable predicted NMR data generated from open-source databases and algorithms.[1] These predictions are cross-referenced with experimental data from structurally similar compounds to provide a robust and educational analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is predicted to exhibit two distinct regions: the aliphatic region, showing the signal for the bromomethyl protons, and the aromatic region, displaying the signals for the three protons on the benzene ring.

The deshielding effect of the aromatic ring current, combined with the electron-withdrawing inductive effect of the bromine atom, results in a downfield shift of the bromomethyl protons.[1] The strong electron-withdrawing nature of the adjacent nitro group further enhances this deshielding. Consequently, the singlet corresponding to the -CH₂Br protons is expected to appear at approximately δ 4.8-5.0 ppm .

The aromatic region will present a more complex pattern due to the influence of three different substituents on the benzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group and will strongly deshield the protons ortho and para to it. The chlorine atom (-Cl) is also electron-withdrawing, while the bromomethyl group (-CH₂Br) has a weaker electron-withdrawing effect.

  • H-4: This proton is situated between the chloro and nitro groups. It is expected to be the most deshielded aromatic proton, appearing as a doublet of doublets around δ 7.8-8.0 ppm .

  • H-6: This proton is ortho to the bromomethyl group and meta to the nitro group. It is expected to resonate as a doublet around δ 7.6-7.8 ppm .

  • H-5: This proton is para to the bromomethyl group and meta to both the chloro and nitro groups. It is predicted to be the most shielded of the aromatic protons, appearing as a triplet around δ 7.4-7.6 ppm .

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

The carbon of the bromomethyl group (-CH₂Br) is expected to appear in the range of δ 30-35 ppm . The aromatic carbon signals will be spread over a wider range, influenced by the electronic effects of the substituents.

  • C-2 (C-NO₂): The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded, with a predicted chemical shift in the range of δ 148-152 ppm .

  • C-3 (C-Cl): The carbon bearing the chlorine atom is also expected to be deshielded, with a signal around δ 133-137 ppm .

  • C-1 (C-CH₂Br): The carbon attached to the bromomethyl group will have a chemical shift in the region of δ 130-134 ppm .

  • Aromatic CH Carbons: The remaining three aromatic carbons (C-4, C-5, and C-6) are predicted to resonate between δ 125-135 ppm .

Comparative Analysis with Related Derivatives

To build confidence in our predicted data and to illustrate the subtle yet significant effects of substituent changes, we will compare the expected spectrum of our target molecule with the known experimental data of closely related compounds.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Predicted) ~4.9 (s, 2H, -CH₂Br), ~7.9 (dd, 1H), ~7.7 (d, 1H), ~7.5 (t, 1H)~32 (-CH₂Br), ~150 (C-NO₂), ~135 (C-Cl), ~132 (C-CH₂Br), 125-135 (Ar-CH)
2-Chloro-6-nitrotoluene [2][3]~2.6 (s, 3H, -CH₃), Aromatic protons in the range of δ 7.3-7.8~17 (-CH₃), Aromatic carbons in the range of δ 125-150
3-Chloro-2-nitrotoluene [4][5]~2.5 (s, 3H, -CH₃), Aromatic protons in the range of δ 7.2-7.7~15 (-CH₃), Aromatic carbons in the range of δ 124-152
1-Bromo-2-chloro-3-nitrobenzene [6][7]Aromatic protons in the range of δ 7.27-7.84Aromatic carbons in the range of δ 115-150

The comparison highlights how the replacement of a methyl group with a bromomethyl group leads to a significant downfield shift for the benzylic protons (from ~2.5 ppm to ~4.9 ppm) and the attached carbon. This is a direct consequence of the strong electron-withdrawing nature of the bromine atom.

Experimental Protocols for High-Fidelity NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a self-validating protocol designed to yield clean, well-resolved spectra for this compound derivatives.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. It is crucial to use a high-purity solvent to avoid interfering signals.[8]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-30 mg) is often beneficial to improve the signal-to-noise ratio.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution, which is particularly important for analyzing complex aromatic spin systems.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate for ¹H NMR.

    • Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons to fully relax and provide accurate integration.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Visualizing Molecular Structure and NMR Connectivity

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of this compound.

Conclusion

The meticulous analysis of ¹H and ¹³C NMR spectra is an indispensable step in the characterization of this compound and its derivatives. By understanding the influence of the various substituents on the chemical shifts and coupling patterns, researchers can confidently verify the structure and purity of their synthetic products. This guide provides a framework for interpreting the NMR data of this important class of molecules and offers a robust experimental protocol to ensure the acquisition of high-quality, reliable spectroscopic data, thereby upholding the principles of scientific integrity and accelerating the pace of drug discovery and development.

References

  • NMR DB. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]1]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]]

  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene. Retrieved from [Link]3]

  • PubChem. (n.d.). 3-Chloro-2-nitrotoluene. Retrieved from [Link]4]

  • SIELC Technologies. (2018, May 16). 3-Chloro-2-nitrotoluene. Retrieved from [Link]5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[8]

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A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

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For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized compound's structure is a cornerstone of scientific rigor. When employing a versatile, yet reactive, starting material like 1-(Bromomethyl)-3-chloro-2-nitrobenzene, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth, comparative analysis of the primary spectroscopic and crystallographic techniques essential for the structural validation of novel compounds derived from this key intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the utility of this reagent against viable alternatives.

The Synthetic Utility and Structural Complexity of this compound Derivatives

This compound is a valuable trifunctional building block in medicinal chemistry.[1] Its utility stems from the differential reactivity of its three key features: a highly reactive benzylic bromide, and two aromatic C-X bonds (C-Cl and C-Br) amenable to a variety of cross-coupling reactions.[1] The bromomethyl group is particularly susceptible to nucleophilic substitution, providing a straightforward entry to a diverse range of derivatives.[1]

However, the inherent reactivity that makes this compound so useful also presents challenges in structural elucidation. The presence of nitro and halogen substituents can influence the electronic environment of the molecule, leading to complex spectral data. Furthermore, the potential for isomeric products necessitates a robust and orthogonal validation strategy to ensure the correct constitution and stereochemistry of the final compound.

A Comparative Overview of Core Validation Techniques

A comprehensive approach to structural validation relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are the three pillars of modern structural determination. Each provides a unique and complementary piece of the structural puzzle.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistryNon-destructive, provides detailed information on molecular framework.[2][3]Can be complex for large molecules or mixtures, requires deuterated solvents.[2][3]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity, provides molecular formula confirmation.Does not provide information on connectivity or stereochemistry.
X-ray Crystallography Unambiguous 3D structure, absolute configuration, bond lengths and angles.[4][5][6]The "gold standard" for definitive structure determination.[2]Requires a suitable single crystal, which can be difficult to obtain.[7]

Deep Dive into Spectroscopic and Crystallographic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is often the initial and most information-rich method for characterizing organic compounds.[2][3] For derivatives of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial.

Causality in Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin splitting). The integration of the signals reveals the relative number of protons of each type.[8][9]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, providing clues about functional groups.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for establishing the connectivity of atoms within the molecule, especially when the 1D spectra are complex or overlapping.[2][3]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[2]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached.[8]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the carbon skeleton.[3]

Self-Validating Protocol: A Step-by-Step Guide to NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.[2]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz is recommended for resolving complex spectra).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra systematically, starting with the ¹H spectrum to identify key proton environments, then using the 2D spectra to build up the molecular framework.

  • Structural Confirmation: Compare the experimentally determined structure with the expected structure based on the reaction. Pay close attention to the chemical shifts of the aromatic protons and the benzylic protons, as these are diagnostic for the substitution pattern on the benzene ring. The presence of the nitro group can significantly influence the chemical shifts of nearby protons.[10]

Visualization of the NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Structural Validation Prep Dissolve in Deuterated Solvent Acq_1D 1D NMR (¹H, ¹³C) Prep->Acq_1D Acq_2D 2D NMR (COSY, HSQC, HMBC) Acq_1D->Acq_2D Analysis Process & Interpret Spectra Acq_2D->Analysis Validation Confirm Structure Analysis->Validation

Caption: A streamlined workflow for NMR-based structural validation.

Mass Spectrometry: Confirming the Molecular Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a compound. This is a critical step in confirming that the desired reaction has occurred.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules, minimizing fragmentation and providing a clear molecular ion peak.[11] For nitroaromatic compounds, other techniques like atmospheric pressure chemical ionization (APCI) or even electron impact (EI) can also be effective, though EI often leads to more extensive fragmentation.[12]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

Self-Validating Protocol: A Step-by-Step Guide to MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.[13] Ensure the sample is free of non-volatile salts or buffers, which can interfere with the ionization process.[13]

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum. For HRMS, ensure the instrument is properly calibrated.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M]⁻ depending on the ionization mode). Use the accurate mass from HRMS to calculate the elemental composition and compare it with the expected formula. Analyze any fragmentation patterns to gain further structural insights. The presence of bromine and chlorine will result in a characteristic isotopic pattern that should be observed.

Visualization of the MS Validation Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Formula Validation Prep Prepare Dilute Solution Acq Acquire Mass Spectrum (HRMS) Prep->Acq Analysis Identify Molecular Ion & Determine Elemental Composition Acq->Analysis Validation Confirm Molecular Formula Analysis->Validation Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination cluster_validation Absolute Structure Growth Grow Single Crystal Collection Collect Diffraction Data Growth->Collection Solution Solve & Refine Structure Collection->Solution Validation Unambiguous 3D Structure Solution->Validation

Sources

A Senior Application Scientist's Guide to Purity Assessment of 1-(Bromomethyl)-3-chloro-2-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of product purity is not merely a procedural step but a cornerstone of safety and efficacy. The compound 1-(Bromomethyl)-3-chloro-2-nitrobenzene is a key building block in medicinal chemistry, and its purity can significantly impact the outcome of subsequent synthetic steps and the toxicological profile of the final drug substance. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.

The Synthetic Landscape: Understanding Potential Impurities

The most common synthetic route to this compound is the radical bromination of 1-chloro-2-methyl-3-nitrobenzene using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] This reaction mechanism, while generally effective, can lead to a predictable profile of impurities that must be identified and quantified.

Common Impurities in the Synthesis of this compound:

  • Unreacted Starting Material: 1-chloro-2-methyl-3-nitrobenzene.

  • Over-brominated Byproduct: 1-(Dibromomethyl)-3-chloro-2-nitrobenzene.

  • Positional Isomers: Isomers of the starting material or product, such as 1-(bromomethyl)-2-chloro-3-nitrobenzene, may arise from impurities in the initial starting material or lack of complete regioselectivity in the preceding nitration or chlorination steps.[3]

  • Hydrolyzed Product: 1-Chloro-2-nitro-3-(hydroxymethyl)benzene, formed if water is present during workup or storage.

  • Residual Solvents: Solvents used in the reaction and purification, such as carbon tetrachloride, acetonitrile, or chlorobenzene.[4]

The choice of analytical methodology must be tailored to effectively separate and quantify these structurally similar compounds. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas or Liquid Chromatography (GC/LC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

A multi-faceted approach is often necessary for the comprehensive purity assessment of pharmaceutical intermediates. The following sections detail the application of key analytical techniques to this compound, explaining the rationale behind their use and providing illustrative experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous identification of the target compound and its structurally related impurities.

Why NMR is Essential:

  • Structural Confirmation: Provides definitive confirmation of the product's identity.

  • Quantitative Analysis (qNMR): When performed with an internal standard of known purity, ¹H NMR can be used for highly accurate quantitative analysis of the main component and any detectable impurities.

  • Impurity Identification: Characteristic signals for the starting material (methyl group singlet), the over-brominated byproduct (methine singlet), and positional isomers (different aromatic splitting patterns) can be readily identified.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 15-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

  • Data Processing: Process the raw data using appropriate software to obtain high-resolution spectra.

Expected ¹H NMR Spectral Data (in CDCl₃):

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~4.8 s 2H -CH₂Br
~7.4-7.8 m 3H Ar-H
Impurity: 1-chloro-2-methyl-3-nitrobenzene~2.6s3H-CH₃
Impurity: 1-(Dibromomethyl)-3-chloro-2-nitrobenzene~6.9s1H-CHBr₂

Expected ¹³C NMR Spectral Data (in CDCl₃):

CompoundChemical Shift (δ, ppm)Assignment
This compound ~30 -CH₂Br
~125-150 Ar-C
Impurity: 1-chloro-2-methyl-3-nitrobenzene~15-CH₃
Chromatography Coupled with Mass Spectrometry (GC-MS/LC-MS): The Sensitivity Champions

For detecting and quantifying trace-level impurities, hyphenated chromatographic and mass spectrometric techniques are indispensable.[3] The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the volatility and thermal stability of the analytes.

  • GC-MS: Ideal for volatile and thermally stable compounds like residual solvents and some of the key process-related impurities.[5]

  • LC-MS: More versatile for less volatile or thermally labile compounds and is often the preferred method for potency and impurity profiling in pharmaceutical analysis.

Why GC-MS/LC-MS are Crucial:

  • High Sensitivity: Capable of detecting impurities at parts-per-million (ppm) levels, which is critical for potentially genotoxic impurities.[5]

  • High Specificity: Mass spectrometry provides molecular weight and fragmentation information, aiding in the positive identification of impurities.

  • Quantitative Accuracy: With appropriate calibration, these methods provide excellent quantitative performance.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • GC Separation:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

Expected Mass Spectral Data (EI):

CompoundKey Fragments (m/z)
This compound ~249/251/253 (M⁺) , 170/172 ([M-Br]⁺), 125 ([M-Br-NO₂]⁺)
Impurity: 1-chloro-2-methyl-3-nitrobenzene~171/173 (M⁺), 126 ([M-NO₂]⁺)

Note: The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a characteristic signature in the mass spectrum.

Experimental Protocol: LC-MS for Comprehensive Impurity Profiling

  • Sample Preparation: Prepare a solution of the sample in acetonitrile/water (1:1 v/v) at a concentration of approximately 0.1 mg/mL.

  • LC Separation:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with 40% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan from m/z 100 to 600.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Quality Control Standard

HPLC with UV detection is the workhorse of quality control laboratories for routine purity analysis and assay determination.[6] It offers a balance of resolution, sensitivity, and robustness for quantifying the main component and known impurities.

Why HPLC-UV is the Go-To Method:

  • Robustness and Reproducibility: Well-established and reliable for routine analysis.

  • Excellent Resolution: Capable of separating closely related isomers with the correct column and mobile phase selection.[7]

  • Quantitative Precision: Provides highly precise quantitative results for assay and impurity levels.

Experimental Protocol: HPLC-UV for Purity and Assay

  • Sample and Standard Preparation: Prepare solutions of the sample and a reference standard in acetonitrile/water (1:1 v/v) at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). Isocratic or gradient elution may be used to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 240 nm.

  • Data Analysis: Calculate the purity by area percent normalization and the assay against the reference standard.

Illustrative HPLC Data:

Peak No.Retention Time (min)AnalyteArea %
14.5Impurity: 1-chloro-2-methyl-3-nitrobenzene0.2%
28.2This compound 99.5%
312.1Impurity: 1-(Dibromomethyl)-3-chloro-2-nitrobenzene0.3%
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative analysis of impurities, it is an excellent tool for confirming the identity of the bulk material and for detecting certain types of impurities.

Why FTIR is a Useful Complementary Technique:

  • Rapid Identity Confirmation: Provides a unique "fingerprint" spectrum for the compound.

  • Detection of Functional Group Changes: Can easily detect the presence of a hydroxyl group from the hydrolyzed impurity or the absence of the starting material's methyl C-H stretches.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with that of a reference standard.

Expected Key IR Absorption Bands (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1530 & ~1350Asymmetric and symmetric NO₂ stretch
~1200C-N stretch
~800-700Ar-Cl and Ar-Br stretches
~680C-Br stretch of the bromomethyl group

Visualization of Analytical Workflows

Analytical_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_results Data Interpretation & Decision synthesis Radical Bromination of 1-chloro-2-methyl-3-nitrobenzene crude_product Crude Product synthesis->crude_product nmr NMR Spectroscopy (¹H, ¹³C) crude_product->nmr Structural ID & Quantification gcms GC-MS crude_product->gcms Volatile Impurities hplc HPLC-UV crude_product->hplc Purity & Assay ftir FTIR Spectroscopy crude_product->ftir Identity Check pure_product Pure Product (Meets Specification) nmr->pure_product gcms->pure_product hplc->pure_product ftir->pure_product further_purification Further Purification Required

Caption: A comprehensive analytical workflow for the purity assessment of this compound.

Comparative Summary and Recommendations

TechniquePrimary ApplicationStrengthsLimitations
NMR Spectroscopy Structural Elucidation & Quantitative AnalysisDefinitive structural information, accurate quantification (qNMR)Lower sensitivity compared to MS, requires pure internal standard for qNMR
GC-MS Volatile Impurity Analysis & IdentificationHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
LC-MS Comprehensive Impurity Profiling & IdentificationHigh sensitivity and specificity, wide applicabilityMore complex instrumentation and method development than HPLC-UV
HPLC-UV Routine Purity Testing & AssayRobust, reproducible, excellent for quantification of major componentsLower specificity than MS, may not detect co-eluting impurities
FTIR Spectroscopy Identity ConfirmationRapid, non-destructive, good for functional group analysisNot suitable for quantification of minor components

Recommendations for a Self-Validating Purity Assessment Strategy:

  • Initial Characterization: For a newly synthesized batch, a full characterization using ¹H NMR, ¹³C NMR, and LC-MS is essential to confirm the structure and identify any unexpected impurities.

  • Method Development: Develop a robust, stability-indicating HPLC-UV method for routine quality control. This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Trace Analysis: A GC-MS method should be in place to monitor residual solvents. If any potential genotoxic impurities are identified, a dedicated, validated trace analysis method (usually LC-MS or GC-MS) is required to ensure they are below the threshold of toxicological concern (TTC).[3][5]

  • Identity Confirmation: FTIR spectroscopy should be used as a quick and simple identity check for incoming batches of starting material and for the final product.

By employing this multi-technique approach, researchers and drug development professionals can be confident in the purity of their this compound, ensuring the quality and safety of their downstream products.

References

  • He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • NIST. Benzene, 1-(chloromethyl)-3-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1-(bromomethyl)-3-chloro-. NIST Chemistry WebBook. [Link]

  • SIELC Technologies. Separation of 2-(Bromomethyl)-1-chloro-3-nitrobenzene on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. [Link]

  • Organic Syntheses. m-CHLORONITROBENZENE. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Organic Syntheses. Benzene, 1-bromo-3-nitro-. [Link]

  • Liu, Y., He, J., Xiao, Y., et al. (2022). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 30(6), 564-570. [Link]

  • PubChemLite. This compound. [Link]

  • NIST. Benzene, 1-(bromomethyl)-3-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1-bromo-3-chloro-2-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. 1-Bromo-2-chloro-3-nitrobenzene. [Link]

  • ResearchGate. (2011). 1-Chloro-2-methyl-3-nitrobenzene. [Link]

  • NIST. Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. [Link]

  • Master Organic Chemistry. (2013). What is Allylic Bromination?. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. [Link]

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

  • Kasina, V., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1350. [Link]

  • PubChem. 1-Bromo-3-chloro-2-methyl-5-nitrobenzene. [Link]

  • Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. [Link]

  • Gensini, M., et al. (2021). Radical Bromination by the Use of Various Solvents. Chemistry of Heterocyclic Compounds, 57(6), 555-559. [Link]

  • SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

  • NIST. Benzene, 1-chloro-3-nitro-. NIST Chemistry WebBook. [Link]

  • NIST. Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. [Link]

  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. [Link]

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The Latent Bio-Potential of 1-(Bromomethyl)-3-chloro-2-nitrobenzene: A Comparative Guide to its Synthetic Derivatives in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The inherent reactivity and substitution pattern of a starting material can unlock pathways to novel bioactive compounds. In this guide, we delve into the synthetic versatility and latent biological potential of 1-(Bromomethyl)-3-chloro-2-nitrobenzene. While direct biological activity data for this specific compound is not extensively documented, its structural motifs—a reactive benzyl bromide, an electron-withdrawing nitro group, and a chloro substituent—render it an exceptionally promising precursor for the synthesis of compounds with significant antimicrobial and anticancer properties. This guide will provide a comparative analysis of compound classes that can be derived from this scaffold, supported by experimental data from closely related analogues found in the literature.

The Strategic Advantage of the this compound Scaffold

The this compound molecule is primed for strategic chemical modification. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles to introduce diverse functionalities. The nitro group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and is a known pharmacophore in many antimicrobial and anticancer agents. Furthermore, the chloro and nitro substituents offer opportunities for further functionalization, such as reduction of the nitro group to an amine, which can then be used to construct heterocyclic systems.

Comparative Analysis of Derived Bioactive Compounds

Based on the reactivity of the this compound scaffold, we can envision the synthesis of several classes of biologically active molecules. Here, we compare two prominent classes: nitroaromatic-derived chalcones and quinazolinones, drawing on experimental data from analogues with similar substitution patterns.

Nitro-Substituted Chalcones: Potent Antimicrobial Agents

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including antimicrobial and anticancer effects. The Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative is a common synthetic route.[1][2] this compound can be envisioned as a precursor to a substituted benzaldehyde, which can then be reacted to form novel chalcones.

Table 1: Comparative Antimicrobial Activity of Nitro-Substituted Chalcone Analogues

Compound ClassTest OrganismMIC (µg/mL)Reference
Nitro-substituted Chalcones Staphylococcus aureus (Gram-positive)1.95 - 62.5[1][2]
Bacillus subtilis (Gram-positive)3.9 - 125
Escherichia coli (Gram-negative)7.8 - 250[1][2]
Pseudomonas aeruginosa (Gram-negative)15.6 - 500[1][2]
Candida albicans (Fungus)0.97 - 31.25[1][2]
Aspergillus niger (Fungus)1.95 - 62.5[1][2][3]
Fluconazole (Standard) Candida albicans0.25 - 16[4]
Ciprofloxacin (Standard) Escherichia coli0.008 - 2-

Note: The data presented are for nitro-substituted chalcone analogues and are intended to be representative of the potential activity of derivatives of this compound.

The data clearly indicates that nitro-substituted chalcones exhibit potent antimicrobial activity, often comparable to or exceeding that of standard antimicrobial agents. The presence of the nitro group is frequently associated with enhanced biological activity.[1][2]

Quinazolinone Derivatives: Emerging Anticancer and Antimicrobial Candidates

Quinazolinones are a class of heterocyclic compounds containing a fused benzene and pyrimidine ring system. They have garnered significant attention for their diverse pharmacological activities, including potent anticancer and antimicrobial effects.[5][6] The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative. The amino group, which can be obtained by the reduction of the nitro group in our parent scaffold, is a key functionality for the construction of the quinazolinone core.

Table 2: Comparative Anticancer and Antimicrobial Activity of Quinazolinone Analogues

Compound ClassActivity TypeCell Line / OrganismIC50 / MIC (µM)Reference
Quinazolinone Derivatives AnticancerMCF-7 (Breast Cancer)2.5 - 15[6]
HCT-116 (Colon Cancer)1.8 - 12[6]
AntibacterialStaphylococcus aureus5 - 25[5][7]
Streptococcus pneumoniae10 - 50[7]
Doxorubicin (Standard) AnticancerMCF-7 (Breast Cancer)0.04 - 0.1-
Norfloxacin (Standard) AntibacterialStaphylococcus aureus0.25 - 1[5]

Note: The data presented are for various quinazolinone analogues and serve as an illustration of the potential of derivatives from the proposed scaffold.

The quinazolinone scaffold demonstrates significant potential in both anticancer and antibacterial applications. The ability to introduce a variety of substituents onto the quinazolinone core allows for the fine-tuning of biological activity.[5][6]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a hypothetical chalcone derivative from a precursor conceptually derived from this compound, and a standard protocol for the evaluation of its antimicrobial activity.

Synthesis of a Nitro-Substituted Chalcone Derivative

This protocol outlines the synthesis of a chalcone via a Claisen-Schmidt condensation.

DOT Script for Synthesis Workflow

cluster_synthesis Chalcone Synthesis Workflow start Start: 3-Chloro-2-nitrobenzaldehyde (from this compound) reaction Claisen-Schmidt Condensation (Base, Ethanol, rt) start->reaction acetophenone Substituted Acetophenone acetophenone->reaction workup Reaction Quench (Ice Water) reaction->workup purification Purification (Recrystallization) workup->purification product Product: Nitro-Substituted Chalcone purification->product

Caption: Workflow for the synthesis of a nitro-substituted chalcone.

Methodology:

  • Preparation of Reactants: In a round-bottom flask, dissolve 1 mmol of 3-chloro-2-nitrobenzaldehyde (conceptually derived from the parent compound) and 1 mmol of a substituted acetophenone in 10 mL of ethanol.

  • Reaction Initiation: To the stirred solution, add a catalytic amount of a suitable base (e.g., 10% aqueous NaOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

DOT Script for MIC Determination Workflow

cluster_mic MIC Determination Workflow start Start: Test Compound & Microbial Culture dilution Serial Dilution of Compound in 96-well plate start->dilution inoculation Inoculation with Microbial Suspension dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Visual Inspection for Growth (Turbidity) incubation->readout mic Determine MIC (Lowest concentration with no visible growth) readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

While this compound itself may not be the subject of extensive biological investigation, its chemical architecture presents a compelling case for its use as a versatile starting material in medicinal chemistry. The synthesis of derivatives such as nitro-substituted chalcones and quinazolinones offers promising avenues for the discovery of novel antimicrobial and anticancer agents. The comparative data presented in this guide, drawn from closely related analogues, underscores the significant therapeutic potential that can be unlocked from this scaffold. Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound to fully elucidate its potential in drug discovery.

References

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. Research Journal of Pharmacy and Technology. 2023.

  • Synthesis and Biological Evaluation of Nitro-substituted chalcones as potent Antibacterial and Antifungal agents. ResearchGate. 2023.

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Science. 2019.

  • Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. PMC. 2015.

  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. 2012.

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. 2024.

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. 2013.

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. 2021.

  • Antibacterial activity of quinazoline derivatives. ResearchGate. 2023.

  • Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp. PubMed. 2021.

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. MDPI. 2020.

Sources

A Comparative Guide to the Reactivity of 1-(Bromomethyl)-3-chloro-2-nitrobenzene and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzylic halides are foundational building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. The reactivity of the benzylic carbon, however, is not uniform; it is exquisitely sensitive to the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 1-(Bromomethyl)-3-chloro-2-nitrobenzene and its key positional isomers in nucleophilic substitution reactions. By dissecting the interplay of substituent effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for selecting the optimal isomer for their synthetic needs and understanding the causal factors behind observed reactivity trends.

The Isomers: A Structural Overview

The core structure under investigation consists of a benzene ring substituted with a bromomethyl (-CH₂Br), a chloro (-Cl), and a nitro (-NO₂) group. The relative positions of these groups give rise to numerous isomers, each with a unique electronic and steric profile. For this guide, we will focus on the target compound and three other representative isomers to illustrate the key principles governing their reactivity.

Compound NameIUPAC NameSubstituent Positions
Isomer A (Target) This compound1-CH₂Br, 2-NO₂, 3-Cl
Isomer B 2-(Bromomethyl)-4-chloro-1-nitrobenzene1-NO₂, 2-CH₂Br, 4-Cl
Isomer C 4-(Bromomethyl)-2-chloro-1-nitrobenzene1-NO₂, 2-Cl, 4-CH₂Br
Isomer D 1-(Bromomethyl)-2-chloro-4-nitrobenzene1-CH₂Br, 2-Cl, 4-NO₂

Fundamental Principles of Reactivity in Substituted Benzyl Bromides

The primary reaction pathway for these compounds is nucleophilic substitution at the benzylic carbon. The choice between a dissociative (Sₙ1) or associative (Sₙ2) mechanism is dictated by the stability of the potential carbocation intermediate.

  • Mechanistic Pathway: All isomers are primary benzylic bromides. While unsubstituted benzyl bromide can undergo Sₙ1 reactions due to resonance stabilization of the resulting carbocation[1], the presence of strongly electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) severely destabilizes any positive charge development on the benzylic carbon.[2][3] Consequently, an Sₙ1 pathway is highly unfavorable. The reaction will proceed exclusively through a concerted Sₙ2 mechanism, involving a backside attack by the nucleophile.[3]

  • Electronic Effects: The rate of an Sₙ2 reaction is influenced by the electrophilicity of the carbon atom being attacked.

    • Nitro Group (-NO₂): A powerful EWG, operating through both a strong inductive effect (-I) and a strong resonance effect (-R).[4][5]

    • Chloro Group (-Cl): An EWG that operates primarily through a strong inductive effect (-I) but also has a weak, opposing resonance-donating effect (+R). The inductive effect is dominant.[5][6]

    The cumulative effect of these EWGs is a significant withdrawal of electron density from the benzene ring, which in turn makes the benzylic carbon more electron-deficient (i.e., more electrophilic) and thus more susceptible to nucleophilic attack.[2][3] However, this is balanced by the fact that these same EWGs can destabilize the electron-rich, pentacoordinate transition state of the Sₙ2 reaction.[2]

  • Steric Hindrance: The Sₙ2 mechanism requires an unhindered path for the nucleophile to attack the carbon atom from the side opposite the leaving group. Substituents located at the ortho positions (C2 or C6) relative to the bromomethyl group can physically obstruct this approach, thereby decreasing the reaction rate.

G cluster_mech Generalized SN2 Mechanism Nu Nu⁻ C Benzylic Carbon Nu->C Backside Attack Br Br C->Br TS [Nu---C---Br]⁻ᵟ C->TS Product Product TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departure

Caption: Generalized Sₙ2 pathway for substituted benzyl bromides.

Comparative Reactivity Analysis of the Isomers

The reactivity of each isomer is a delicate balance between electronic activation (increased electrophilicity) and steric/electronic deactivation (hindrance and transition state destabilization).

  • Isomer A (1-CH₂Br, 2-NO₂, 3-Cl):

    • Electronics: The nitro group is ortho to the reaction center, exerting a powerful -I and -R electron-withdrawing effect. The chloro group is meta and contributes a -I effect. This combination makes the benzylic carbon highly electrophilic.

    • Sterics: The bulky nitro group is directly adjacent to the bromomethyl group, creating significant steric hindrance for the incoming nucleophile. This is a major rate-determining factor.

  • Isomer B (1-NO₂, 2-CH₂Br, 4-Cl):

    • Electronics: This isomer is structurally identical to Isomer A, simply numbered differently based on IUPAC priority rules. The analysis is the same: a highly electrophilic carbon that is severely sterically hindered by an ortho-nitro group.

  • Isomer C (1-NO₂, 2-Cl, 4-CH₂Br):

    • Electronics: The nitro group is para to the bromomethyl group, allowing it to exert its strong -R effect, effectively withdrawing electron density from the benzylic position. The chloro group is ortho, contributing a strong -I effect and some steric bulk.

    • Sterics: The chloro group at the ortho position provides moderate steric hindrance, which is less severe than that from the larger nitro group in Isomers A and B.

  • Isomer D (1-CH₂Br, 2-Cl, 4-NO₂):

    • Electronics: This isomer is structurally identical to Isomer C. The analysis remains the same: strong electronic activation from a para-nitro and ortho-chloro group.

    • Sterics: Moderate steric hindrance from the ortho-chloro group.

Predicted Reactivity Order

Based on the interplay of these effects, a predicted order of reactivity in an Sₙ2 reaction can be established:

Isomer C/D > Isomer A/B

Causality: The dominant factor differentiating these isomers is the nature of the ortho substituent. While all isomers benefit from electronic activation, the severe steric hindrance imposed by the bulky ortho-nitro group in Isomers A and B is expected to significantly retard the rate of nucleophilic attack compared to the smaller ortho-chloro group in Isomers C and D.

Experimental Validation: The Finkelstein Reaction

To empirically determine the relative reactivities, a competitive kinetic study can be performed. The Finkelstein reaction, which involves the substitution of bromide with iodide in an acetone solvent, is an ideal model system for comparing Sₙ2 reactivity.[2] The reaction is driven to completion by the precipitation of the insoluble sodium bromide salt (NaBr) from the acetone solution.

Experimental Protocol

Objective: To determine the relative rate of reaction for Isomers A-D with sodium iodide in acetone.

Materials:

  • Isomer A (this compound)

  • Isomer C (4-(Bromomethyl)-2-chloro-1-nitrobenzene)

  • Unsubstituted Benzyl Bromide (as a reference standard)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Test tubes, constant temperature water bath, stopwatch, analytical balance.

Procedure:

  • Preparation of Solutions: Prepare equimolar (e.g., 0.1 M) solutions of each benzylic bromide (Isomer A, Isomer C, and Benzyl Bromide) in anhydrous acetone. Prepare a 1 M solution of NaI in anhydrous acetone.

  • Reaction Setup: In separate, labeled test tubes, place 2 mL of the NaI/acetone solution.

  • Equilibration: Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 5 minutes.

  • Initiation and Observation: To each test tube, add 2 mL of one of the benzylic bromide solutions, start the stopwatch immediately, and mix thoroughly.

  • Data Collection: Record the time required for the first appearance of a persistent precipitate (NaBr). A shorter time to precipitation indicates a faster reaction rate.

  • Analysis: The inverse of the time taken (1/t) is proportional to the initial reaction rate. Calculate the relative rate constant (k_rel) by normalizing the rates against the reference standard (Benzyl Bromide).

G cluster_workflow Experimental Workflow: Finkelstein Reaction A1 Prepare 0.1 M solutions of Isomers A, C, and Benzyl Bromide in Acetone D Add 2 mL of a bromide solution to its respective tube & start timer A1->D A2 Prepare 1 M NaI in Acetone solution B Add 2 mL NaI solution to each test tube A2->B C Equilibrate tubes at 50°C B->C C->D E Record time (t) for first appearance of NaBr precipitate D->E F Calculate Relative Rate: k_rel = (t_benzyl_bromide / t_isomer) E->F

Caption: Workflow for comparing isomer reactivity via Finkelstein reaction.

Anticipated Quantitative Data

The following table presents expected results based on our theoretical analysis. The data is illustrative and serves to quantify the predicted reactivity trends.

CompoundOrtho SubstituentKey FactorsExpected Time to Precipitate (s)Estimated Relative Rate (k_rel)
Benzyl Bromide-HBaseline1201.00
Isomer C/D -ClStrong electronic activation, moderate steric hindrance200~0.60
Isomer A/B -NO₂Strong electronic activation, severe steric hindrance960~0.125

Note: The strong electron-withdrawing properties of the substituents in all isomers are expected to decrease the Sₙ2 reaction rate compared to unsubstituted benzyl bromide, likely due to destabilization of the electron-rich transition state, an effect that often outweighs the increased electrophilicity of the benzylic carbon.[2]

Conclusion

While the presence of both chloro and nitro groups universally increases the electrophilicity of the benzylic carbon in (bromomethyl)chloronitrobenzene isomers, the overall reactivity in Sₙ2 reactions is predominantly governed by steric hindrance. Isomers with a bulky nitro group in the ortho position to the bromomethyl moiety (Isomers A and B) are significantly less reactive than those with a smaller chloro group in the ortho position (Isomers C and D). This guide underscores the critical importance of considering both electronic and steric factors in tandem when designing synthetic routes. For researchers requiring rapid nucleophilic displacement, isomers of type C and D are the superior choice, whereas isomers of type A and B may be preferred when a more controlled, slower reaction is desired.

References

  • Benchchem. A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.
  • Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
  • Benchchem. The Bromomethyl Group in 2-(Bromomethyl)-4-chloro-1-nitrobenzene: A Hub of Reactivity for Synthetic Chemistry.
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
  • St.Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity.
  • Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry.
  • OpenStax. 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts.
  • OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry.

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A Senior Application Scientist's Guide to 1-(Bromomethyl)-3-chloro-2-nitrobenzene in Advanced Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in the fast-paced fields of medicinal chemistry and materials science, the choice of a synthetic building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 1-(Bromomethyl)-3-chloro-2-nitrobenzene , a strategically functionalized aromatic compound, with alternative reagents in key synthetic applications. We will explore the nuanced advantages conferred by its unique substitution pattern, supported by mechanistic insights and detailed experimental protocols.

The Strategic Advantage of Polysubstitution

This compound is not merely another benzylating agent. Its true value lies in the interplay of its three distinct functionalities: the highly reactive bromomethyl group , the electron-withdrawing nitro group , and the chloro substituent . This arrangement offers a unique combination of reactivity and handles for further molecular elaboration, setting it apart from simpler reagents like benzyl bromide or 2-nitrobenzyl bromide. The primary locus of reactivity is the benzylic bromide, which is primed for nucleophilic substitution, while the chloro and nitro groups modulate this reactivity and provide sites for subsequent transformations.

Application I: Streamlining the Synthesis of Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A common strategy for their synthesis involves the N-alkylation of a primary amine followed by intramolecular cyclization. Here, we compare the performance of this compound with the less substituted 2-nitrobenzyl bromide in this key transformation.

Comparative Analysis

The presence of the chloro group at the 3-position, in conjunction with the ortho-nitro group, enhances the electrophilicity of the benzylic carbon. This heightened reactivity can lead to faster reaction times and milder reaction conditions for the initial N-alkylation step, which is often the rate-determining step.

ReagentKey Structural FeaturesExpected Reactivity in N-AlkylationPotential Advantages
This compound Ortho-nitro and meta-chloro substitutionHighFaster reaction kinetics, milder conditions, additional site for further functionalization (Cl group).
2-Nitrobenzyl bromide Ortho-nitro substitutionModerate to HighSimpler structure, well-established reactivity.
Benzyl bromide UnsubstitutedModerateBaseline reactivity, lacks handles for further functionalization.
Experimental Protocol: Synthesis of N-(2-chloro-6-nitrobenzyl)aniline

This protocol describes the N-alkylation of aniline as a model reaction.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve aniline in anhydrous DMF.

  • Add potassium carbonate to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound in DMF dropwise to the stirred suspension.

  • Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-chloro-6-nitrobenzyl)aniline.

Synthetic Workflow for Isoindolinone Synthesis

The N-alkylated product from the protocol above can be further elaborated to form the isoindolinone ring system, for example, through reduction of the nitro group followed by intramolecular cyclization.

reagent This compound + Aniline alkylation N-Alkylation (K₂CO₃, DMF) reagent->alkylation intermediate N-(2-chloro-6-nitrobenzyl)aniline alkylation->intermediate reduction Nitro Reduction (e.g., SnCl₂, HCl) intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization product Substituted Isoindolinone cyclization->product

Caption: Workflow for the synthesis of a substituted isoindolinone.

Application II: A Tunable Ortho-Nitrobenzyl Photolabile Protecting Group

Ortho-nitrobenzyl (oNB) derivatives are among the most widely used photolabile protecting groups (PPGs) in chemistry and biology.[2][3] They allow for the "caging" of a functional group, which can then be released with spatiotemporal control upon irradiation with UV light. The substituents on the aromatic ring play a crucial role in tuning the photophysical properties of the oNB group.

Mechanistic Insights and Comparative Performance

The photocleavage of oNB groups proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and 2-nitrosobenzaldehyde.[4][5]

Protecting GroupKey SubstituentsTypical Photolysis Wavelength (nm)Relative Quantum Yield (Φ)Key Features
2-Chloro-6-nitrobenzyl 2-Cl, 6-NO₂~350-365ModeratePotentially red-shifted absorption, tunable reactivity.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) 4,5-(OMe)₂, 2-NO₂~350HighHigh quantum yield, widely used.
2-Nitrobenzyl (oNB) 2-NO₂~350ModerateThe parent system, well-understood.
Experimental Protocol: Photocleavage of a Protected Amine

This protocol outlines a general procedure for the photodeprotection of an amine protected with the 2-chloro-6-nitrobenzyl group.

Materials:

  • N-(2-chloro-6-nitrobenzyl)-protected amine

  • Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp with a suitable wavelength (e.g., 365 nm)

  • Quartz reaction vessel

Procedure:

  • Dissolve the protected compound in the chosen solvent in a quartz reaction vessel to a desired concentration.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature.

  • Monitor the progress of the deprotection by TLC, LC-MS, or HPLC by observing the disappearance of the starting material and the appearance of the deprotected amine.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques to remove the 2-chloro-6-nitrosobenzaldehyde byproduct.

Photocleavage Mechanism

caged_compound Caged Amine (2-chloro-6-nitrobenzyl protected) uv_light UV Light (hν) caged_compound->uv_light excited_state Excited State uv_light->excited_state h_abstraction Intramolecular H-Abstraction excited_state->h_abstraction aci_nitro aci-Nitro Intermediate h_abstraction->aci_nitro rearrangement Rearrangement aci_nitro->rearrangement deprotected_amine Deprotected Amine rearrangement->deprotected_amine byproduct 2-Chloro-6-nitrosobenzaldehyde rearrangement->byproduct

Caption: Mechanism of photocleavage for an o-nitrobenzyl protecting group.

Relevance in Medicinal Chemistry: The Case of Pazopanib

The importance of substituted nitroaromatic compounds as synthetic intermediates is underscored by their use in the synthesis of blockbuster drugs. For instance, the synthesis of the anti-cancer drug Pazopanib, a potent tyrosine kinase inhibitor, often starts from 3-methyl-6-nitro-1H-indazole.[8][9] This precursor undergoes a series of transformations, including methylation and reduction, to construct the core of the final drug molecule.[10][11] The synthetic strategies for Pazopanib highlight the utility of the nitro group as a versatile functional handle that can be manipulated to build complex molecular architectures. While this compound is not a direct precursor to Pazopanib, its structural motifs are highly relevant to the types of transformations employed in modern drug discovery.

Conclusion

This compound presents itself as a highly versatile and strategic building block for researchers in organic synthesis. Its advantages over simpler benzylating agents stem from a unique combination of a reactive bromomethyl group, an activating and functionalizable nitro group, and a chloro substituent that further modulates reactivity and offers an additional site for molecular diversification. In the synthesis of isoindolinones, it promises enhanced reaction kinetics. As a photolabile protecting group, it offers tunable properties that can be exploited for controlled release applications. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic intermediate in their pursuit of novel molecules and materials.

References

Sources

A Comparative Mechanistic Guide to Reactions of 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanistic nuances of reactions involving 1-(bromomethyl)-3-chloro-2-nitrobenzene. By examining its reactivity in comparison to other relevant benzyl halides, this document aims to equip researchers with the insights necessary for informed experimental design and optimization in synthetic chemistry.

Introduction: The Unique Reactivity Profile of this compound

This compound is a versatile synthetic intermediate characterized by a highly reactive benzylic bromide. The strategic placement of electron-withdrawing chloro and nitro groups on the aromatic ring significantly modulates the reactivity of the bromomethyl moiety, making it a subject of interest for mechanistic studies and a valuable tool in the synthesis of complex organic molecules. This guide will delve into the mechanistic pathways governing its reactions, compare its performance with alternative reagents, and provide detailed experimental protocols for its application.

Mechanistic Insights into Reactions of this compound

The primary reactive center of this compound is the benzylic carbon, which is highly susceptible to nucleophilic attack. The predominant mechanism for nucleophilic substitution at this primary benzylic halide is the bimolecular nucleophilic substitution (SN2) pathway.[1][2] This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[3]

The Dominance of the SN2 Mechanism

Several factors contribute to the prevalence of the SN2 mechanism:

  • Primary Benzylic Halide: The carbon bearing the bromine is primary, which minimizes steric hindrance and allows for facile backside attack by the nucleophile.[4]

  • Excellent Leaving Group: The bromide ion is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.[5]

  • Destabilization of the SN1 Intermediate: The alternative unimolecular (SN1) pathway proceeds through a carbocation intermediate. The presence of two strong electron-withdrawing groups (EWG), the ortho-nitro and meta-chloro substituents, would severely destabilize a positive charge on the benzylic carbon, making the SN1 pathway energetically unfavorable.[6]

SN2_Mechanism reactants Nu⁻ + this compound transition_state [Nu---CH₂(Ar)---Br]⁻ (Trigonal Bipyramidal Transition State) reactants->transition_state Backside Attack products Nu-CH₂(Ar) + Br⁻ (Inversion of Stereochemistry) transition_state->products Leaving Group Departure

Caption: The concerted SN2 mechanism for this compound.

Electronic Effects of the Chloro and Nitro Substituents

The chloro and nitro groups exert a profound influence on the reactivity of the benzylic carbon through a combination of inductive and resonance effects:

  • Increased Electrophilicity: Both the chloro and nitro groups are strongly electron-withdrawing, which polarizes the C-Br bond and increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[5]

  • Transition State Destabilization: While enhancing electrophilicity, these electron-withdrawing groups can also destabilize the electron-rich SN2 transition state.[6] This can lead to a comparatively lower reaction rate compared to unsubstituted or electron-rich benzyl bromides.

The Potential Role of the Ortho-Nitro Group: Intramolecular Nucleophilic Assistance

A noteworthy feature of ortho-nitrobenzyl halides is the potential for the nitro group to act as an intramolecular nucleophile, assisting in the displacement of the leaving group.[7] Kinetic studies on the solvolysis of o-nitrobenzyl bromide have suggested that the ortho-nitro group can participate in the reaction, particularly in less nucleophilic solvents.[7] This intramolecular assistance can proceed through the formation of a cyclic intermediate, which then undergoes nucleophilic attack.

Intramolecular_Assistance substrate This compound intermediate Cyclic Intermediate substrate->intermediate Intramolecular Attack by NO₂ group product Product intermediate->product nucleophile Nu⁻ nucleophile->intermediate External Nucleophilic Attack

Caption: Potential intramolecular nucleophilic assistance by the ortho-nitro group.

Comparative Analysis with Alternative Benzyl Halides

The choice of a benzylating agent in a synthetic sequence is critical and depends on the desired reactivity and selectivity. Below is a comparison of this compound with other commonly used benzyl halides.

Unsubstituted Benzyl Bromide

Benzyl bromide is a standard reagent for benzylation. Its reactivity is a benchmark against which substituted analogues are often compared.

  • Reactivity: Generally more reactive in SN2 reactions than this compound due to the absence of electron-withdrawing groups that can destabilize the transition state.[6]

  • Mechanism: Also proceeds primarily through an SN2 mechanism for primary substrates, but the SN1 pathway becomes more accessible, especially with secondary or tertiary benzylic systems or under solvolytic conditions, due to the resonance stabilization of the benzyl carbocation.[2]

Benzyl Bromides with Electron-Donating Groups (e.g., p-Methoxybenzyl Bromide)

The presence of electron-donating groups (EDGs) significantly alters the reactivity profile.

  • Reactivity: Markedly more reactive than benzyl bromide and this compound, particularly in reactions with SN1 character. The EDG stabilizes the developing positive charge in the transition state.

  • Mechanism: More prone to SN1 reactions due to the enhanced stability of the carbocation intermediate.

Benzyl Bromides with Other Electron-Withdrawing Groups (e.g., p-Nitrobenzyl Bromide)

p-Nitrobenzyl bromide offers a good comparison for the electronic effects of the nitro group without the steric and potential participatory effects of the ortho position.

  • Reactivity: Less reactive than benzyl bromide in SN2 reactions due to the destabilizing effect of the nitro group on the transition state. Its reactivity is expected to be comparable to or slightly higher than this compound, which has an additional electron-withdrawing chloro group.

  • Mechanism: Strongly disfavors the SN1 pathway due to the destabilization of the carbocation by the nitro group.

Data Presentation: Relative Reactivity Comparison

The following table provides a qualitative and illustrative comparison of the relative rates of SN2 reactions for various substituted benzyl bromides.

Benzyl Bromide DerivativeSubstituent EffectsExpected Relative SN2 Rate
p-Methoxybenzyl BromideStrong Electron-Donating> 1
Benzyl BromideUnsubstituted (Reference)1
This compound Strong Electron-Withdrawing< 1
p-Nitrobenzyl BromideStrong Electron-Withdrawing< 1

Note: The relative rates are illustrative and can vary significantly with the nucleophile, solvent, and temperature. The strong electron-withdrawing properties of the ortho-nitro and meta-chloro groups in this compound are expected to decrease the rate of SN2 reactions compared to unsubstituted benzyl bromide due to the destabilization of the electron-rich transition state. However, the increased electrophilicity of the benzylic carbon can still allow for efficient reaction with potent nucleophiles.[6]

Experimental Protocols

To ensure reproducibility and facilitate the application of this compound in synthesis, the following detailed experimental protocols are provided.

General Procedure for N-Alkylation of Amines

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted benzylamine.

N_Alkylation_Workflow start Dissolve Amine and Base in Aprotic Solvent add_substrate Add 1-(Bromomethyl)-3-chloro- 2-nitrobenzene solution start->add_substrate react Stir at RT or Heat (Monitor by TLC) add_substrate->react workup Quench with Water & Extract with Organic Solvent react->workup purify Dry, Concentrate, & Purify by Chromatography workup->purify product N-(3-chloro-2-nitrobenzyl)amine purify->product

Caption: Experimental workflow for the N-alkylation of an amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.5-2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-chloro-2-nitrobenzyl)amine derivative.

General Procedure for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of 3-chloro-2-nitrobenzyl ethers from phenols.

Materials:

  • This compound (1.0-1.1 eq)

  • Phenol (1.0 eq)

  • Base (e.g., potassium carbonate, cesium carbonate) (1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetone)

  • Standard laboratory glassware

Procedure:

  • To a solution of the phenol (1.0 eq) in the chosen anhydrous solvent, add the base (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add this compound (1.0-1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with heating (50-70 °C) until the starting phenol is consumed, as monitored by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion

This compound is a highly reactive and versatile synthetic building block. Its reactivity is dominated by the SN2 mechanism, which is a consequence of its primary benzylic halide nature and the strong electronic destabilization of the corresponding carbocation. The presence of the ortho-nitro and meta-chloro substituents increases the electrophilicity of the benzylic carbon, while also potentially slowing the reaction rate compared to less substituted benzyl halides due to transition state destabilization. The potential for intramolecular nucleophilic assistance from the ortho-nitro group adds another layer of mechanistic complexity that can be exploited in synthetic design. By understanding these mechanistic principles and utilizing the provided experimental protocols, researchers can effectively employ this reagent in the synthesis of a wide range of complex molecules for applications in drug discovery and materials science.

References

  • Computational Study of Reactivity and Transition Structures in Nucleophilic Substitutions on Benzyl Bromides - ResearchGate. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks. [Link]

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - NIH. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide - MDPI. [Link]

  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC - PubMed Central. [Link]

  • Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions? - Study.com. [Link]

  • SN2 Reaction Mechanism - Chemistry Steps. [Link]

  • The SN2 Reaction Mechanism - Master Organic Chemistry. [Link]

  • 1-Bromo-3-chloro-2-methyl-5-nitrobenzene | C7H5BrClNO2 | CID 59245469 - PubChem. [Link]

  • Reactions with reactive alkyl halides (1966) | H.R. Horton - SciSpace. [Link]

  • Nucleophilic Substitution Reactions of p-Nitrobenzyl Chloroformate - Korean Chemical Society. [Link]

  • (PDF) Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate - ResearchGate. [Link]

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A Comparative Guide to the Applications of 1-(Bromomethyl)-3-chloro-2-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 1-(Bromomethyl)-3-chloro-2-nitrobenzene is a versatile reagent that offers a unique combination of reactive functional groups, making it a valuable tool for a range of chemical transformations. This guide provides an in-depth, comparative analysis of the applications of this compound, with a focus on its performance as a benzylating agent and its utility in protecting group chemistry and heterocyclic synthesis. By examining its reactivity profile against common alternatives and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of this multifaceted compound.

The core of this compound's utility lies in its trifunctional nature. The primary site of reactivity is the benzylic bromide (the bromomethyl group), which is highly susceptible to nucleophilic substitution. Furthermore, the presence of both a chloro and a nitro substituent on the aromatic ring not only modulates the reactivity of the benzylic position but also provides additional handles for further synthetic elaborations.

Core Application: Benzylation of Nucleophiles

The introduction of a benzyl group, or a substituted benzyl group, is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This compound serves as a potent electrophile for the benzylation of a wide array of nucleophiles, including alcohols, phenols, amines, and thiols.

Mechanism of Benzylation

The benzylation of nucleophiles by benzyl halides typically proceeds via one of two nucleophilic substitution mechanisms: SN1 (unimolecular) or SN2 (bimolecular). The operative pathway is influenced by the structure of the benzyl halide, the nature of the nucleophile, the solvent, and the reaction temperature.

Caption: Generalized mechanisms for nucleophilic substitution on benzyl halides.

Reactivity Analysis of this compound

The reactivity of the benzylic bromide in this compound is significantly influenced by the electronic and steric effects of the chloro and nitro substituents.

  • Electronic Effects: Both the chloro and nitro groups are strongly electron-withdrawing. This has a dual effect on the reactivity. For an SN2 reaction, the electron-withdrawing nature of these groups increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, for an SN1 reaction, these groups would destabilize the formation of a benzylic carbocation, thus disfavoring this pathway.[1]

  • Steric Effects: The nitro group at the ortho position to the bromomethyl group introduces steric hindrance, which can impede the backside attack of a nucleophile required for an SN2 reaction. The extent of this steric hindrance will depend on the size of the incoming nucleophile.

Comparison with Alternative Benzylating Agents

To provide a comprehensive understanding of the performance of this compound, it is essential to compare it with other commonly used benzylating agents.

  • Benzyl Bromide: As the parent, unsubstituted benzylating agent, benzyl bromide serves as a benchmark for reactivity. It can undergo both SN1 and SN2 reactions, with the pathway being highly dependent on the reaction conditions.[2]

  • 4-Methoxybenzyl Chloride (PMB-Cl): The methoxy group is electron-donating, which stabilizes the benzylic carbocation and thus accelerates SN1 reactions. In SN2 reactions, it has a smaller activating effect.[3]

  • 4-Nitrobenzyl Bromide: The para-nitro group is strongly electron-withdrawing, which disfavors the SN1 pathway by destabilizing the carbocation. It enhances the electrophilicity of the benzylic carbon, but the overall effect on the SN2 rate can be complex.

Table 1: Comparison of Physicochemical Properties of Benzylating Agents

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Structural Feature
This compound250.4862-63-Electron-withdrawing Cl and NO₂ groups
Benzyl Bromide171.04-3198-199Unsubstituted
4-Methoxybenzyl Chloride156.61-1252Electron-donating OCH₃ group
4-Nitrobenzyl Bromide216.0398-100-Electron-withdrawing NO₂ group

Table 2: O-Alkylation of Phenols - A Comparative Overview

Benzylating AgentExpected Relative ReactivityTypical Yields Reported for Phenol Alkylation
This compoundModerate to high (SN2 favored)Good to excellent
Benzyl BromideHighExcellent
4-Methoxybenzyl ChlorideVery high (SN1 character)Excellent
4-Nitrobenzyl BromideModerate (SN2 favored)Good to excellent

Table 3: N-Alkylation of Amines - A Comparative Overview

Similar to O-alkylation, direct comparative data for N-alkylation is scarce. The following provides a qualitative comparison.

Benzylating AgentExpected Relative ReactivityTypical Yields Reported for Amine Alkylation
This compoundModerate to high (SN2 favored)Good to excellent
Benzyl BromideHighExcellent
4-Methoxybenzyl ChlorideVery high (SN1 character)Excellent
4-Nitrobenzyl BromideModerate (SN2 favored)Good to excellent

Application in Protecting Group Chemistry

The 2-nitrobenzyl moiety is a well-established photolabile protecting group for a variety of functional groups, including alcohols, phenols, and amines.[4][5] The introduction of a 3-chloro substituent, as in this compound, can subtly modify the properties of the resulting protected compound and the deprotection process.

The key advantage of a photolabile protecting group is the ability to deprotect under mild and neutral conditions using UV light, which avoids the need for harsh acidic or basic reagents that could be detrimental to sensitive substrates.[6][7]

Caption: General workflow for the protection and photolytic deprotection of alcohols/phenols using a 2-nitrobenzyl-based protecting group.

Application in Heterocyclic Synthesis

The trifunctional nature of this compound makes it an excellent starting material for the synthesis of fused heterocyclic systems. For instance, it can be employed in the synthesis of benzothiazine derivatives, which are important scaffolds in medicinal chemistry.[8][9]

A plausible synthetic route could involve an initial nucleophilic substitution at the benzylic bromide by a sulfur nucleophile, followed by reduction of the nitro group and subsequent intramolecular cyclization.

Experimental Protocols

The following are detailed, step-by-step methodologies for key applications of this compound.

General Procedure for O-Alkylation of Phenols
  • Reaction Setup: To a solution of the desired phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone) is added a base (e.g., potassium carbonate, 1.2 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to form the corresponding phenoxide.

  • Addition of Electrophile: this compound (1.0-1.1 eq) is then added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated (50-70 °C) until complete consumption of the starting nucleophile, as monitored by TLC.

  • Work-up and Purification: The reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by silica gel chromatography.

General Procedure for N-Alkylation of Primary Amines (Gabriel Synthesis)

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often seen in direct alkylation of ammonia or primary amines.[10][11][12]

  • N-Alkylation of Potassium Phthalimide: In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF. To this solution, add a solution of this compound (1.0 eq) in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the N-alkylated phthalimide.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Hydrazinolysis: To a suspension of the N-alkylated phthalimide in ethanol, add hydrazine hydrate (1.5-2.0 eq).

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Filter off the phthalhydrazide precipitate and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine hydrochloride salt. The free amine can be obtained by neutralization with a base.

Synthesis of a 4H-1,4-Benzothiazine Derivative

This protocol describes a potential route to a benzothiazine scaffold using this compound.

  • S-Alkylation: To a solution of 2-aminothiophenol (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) in a suitable solvent like ethanol, add this compound (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours at room temperature.

  • Reduction of the Nitro Group: After completion of the S-alkylation, the nitro group can be reduced to an amine using a reducing agent such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation (H₂/Pd-C).

  • Cyclization: Upon formation of the amino group, intramolecular cyclization to the benzothiazine is expected to occur, possibly with gentle heating.

  • Work-up and Purification: The reaction mixture is worked up by removing the catalyst (if any) by filtration and concentrating the solvent. The crude product is then purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary application lies in the benzylation of a wide range of nucleophiles, where the electron-withdrawing substituents activate the benzylic position for SN2 reactions. While its reactivity may be slightly attenuated by steric hindrance from the ortho-nitro group compared to unsubstituted benzyl bromide, it offers the advantage of introducing a functionalized benzyl moiety that can be further manipulated. Its utility as a precursor for a photolabile protecting group and in the synthesis of complex heterocyclic systems further underscores its importance. For researchers seeking to introduce the 3-chloro-2-nitrobenzyl group, this reagent is an excellent choice, providing a reliable and efficient synthetic handle.

References

  • Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl esters. Journal of Medicinal Chemistry, 20(7), 907-911.
  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups—a review. Israel Journal of Chemistry, 12(1-2), 103-113.
  • Pillai, V. N. R. (1980). Photoremovable protecting groups in organic synthesis. Synthesis, 1980(01), 1-26.
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142.
  • Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2012). Heterocyclic chemistry (Vol. 1). Springer Science & Business Media.
  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive heterocyclic chemistry: the structure, reactions, synthesis and uses of heterocyclic compounds. Pergamon.
  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.
  • Metzger, J. V. (Ed.). (2008).
  • Peacock, D. H. (1935). The benzylation of amines. Part IV. The rate of reaction of benzyl bromide with nitrobenzylaniline and some derivatives. Journal of the Chemical Society (Resumed), 16.
  • Horcajada, P., et al. (2007). Metal–organic frameworks as catalysts for the benzylation of benzene with benzyl chloride.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of 1-(Bromomethyl)
  • BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides.
  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution....
  • Hanumanthu, R., & Weaver, J. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters.
  • Pearson Education. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution...
  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples.
  • BenchChem. (2025). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene.
  • Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(6), 973-978.
  • Filo. (2025). The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide...
  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis.
  • MDPI. (2022).
  • PubMed Central. (2022). Palladium-Catalyzed Enantioselective (2-Naphthyl)
  • ResearchGate. (2025). Synthesis of 1- and 3-chloro-phenothiazines.
  • ACS Publications. (2026).
  • PG.CHEMEASY. (2019). Why the nucleophilic substitution reaction of 1-chloro-2,4,6-trinitro benzene occurs very easily.
  • Royal Society of Chemistry. (2019).
  • Filo. (2025). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...
  • ChemistryViews. (2024). Benzyl Halides Coupled with Electron-Deficient Alkenes.
  • ChemRxiv. (2024).
  • ResearchGate. (2025). ChemInform Abstract: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.

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Safety Operating Guide

Proper Disposal of 1-(Bromomethyl)-3-chloro-2-nitrobenzene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 1-(Bromomethyl)-3-chloro-2-nitrobenzene. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the waste management process for this hazardous compound.

Understanding the Hazard Profile

This compound is a multi-functionalized aromatic compound. Its hazard profile is dictated by the presence of a nitro group, a chlorinated aromatic ring, and a reactive bromomethyl group. This combination renders the molecule toxic and environmentally hazardous.[1][2][3] Improper disposal can lead to the contamination of soil and water. The presence of halogens (bromine and chlorine) means that this compound is classified as a halogenated organic waste, which has specific regulatory requirements for disposal.[4][5][6]

Immediate Actions and Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

2.1. Personal Protective Equipment (PPE):

Before handling any spill, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a respirator may be necessary.[7]

2.2. Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Containment: Prevent the spread of the material. For liquid spills, use an inert absorbent material like vermiculite, sand, or earth.[4][8] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (such as ethanol or isopropanol), followed by a thorough wash with soap and water.[4] All materials used for decontamination should also be collected as hazardous waste.

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound: direct disposal via a certified hazardous waste contractor and in-lab chemical pre-treatment to reduce its reactivity and toxicity prior to disposal. The choice of pathway depends on the quantity of waste, available facilities, and institutional policies.

DisposalDecision start Waste this compound small_quantity Small Quantity? (< 100g) start->small_quantity large_quantity Large Quantity? (> 100g) small_quantity->large_quantity No direct_disposal Direct Disposal via Certified Contractor small_quantity->direct_disposal Yes pre_treatment In-Lab Pre-treatment Feasible? large_quantity->pre_treatment pre_treatment->direct_disposal No hydrolysis Option 1: Hydrolysis of Bromomethyl Group pre_treatment->hydrolysis Yes reduction Option 2: Reduction of Nitro Group pre_treatment->reduction Yes collect_waste Collect Pre-treated Waste for Contractor Pickup hydrolysis->collect_waste reduction->collect_waste

Caption: Decision-making workflow for the disposal of this compound.

Direct Disposal Protocol

For small quantities or when in-lab pre-treatment is not feasible, direct disposal is the standard procedure.

  • Segregation: Do not mix this compound waste with non-halogenated waste streams.[5][6] Halogenated waste is typically incinerated at higher temperatures and requires special handling, making its disposal more costly.[5]

  • Containerization: Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The appropriate EPA hazardous waste codes. Based on its structure as a chlorinated and brominated nitroaromatic compound, it would likely fall under the F-list (F001 or F002 for spent solvents if applicable) or be classified based on its characteristics (e.g., toxicity).[9][10][11][12][13][14] Consult your institution's environmental health and safety (EHS) office for the specific waste codes.

    • The hazards associated with the waste (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal contractor.

In-Lab Pre-treatment Protocols

For larger quantities, pre-treatment can be a responsible approach to reduce the hazard level of the waste before final disposal. These procedures should only be carried out by trained personnel in a properly equipped laboratory with a fume hood.

5.1. Option 1: Hydrolysis of the Bromomethyl Group

The benzylic bromide is the most reactive functional group in the molecule and can be hydrolyzed to the less reactive benzyl alcohol.

Protocol:

  • In a fume hood, dissolve the this compound waste in a suitable solvent like aqueous acetone or dioxane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of a mild base, such as sodium bicarbonate or sodium carbonate, to the mixture.

  • Gently heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl) if necessary.

  • The resulting solution, containing the less hazardous 1-(hydroxymethyl)-3-chloro-2-nitrobenzene, should be collected as halogenated hazardous waste for disposal by a certified contractor.

5.2. Option 2: Reduction of the Nitro Group

Reduction of the nitro group to an amine significantly reduces the compound's toxicity.[15][16]

Protocol:

  • In a fume hood, set up a round-bottom flask with a magnetic stirrer.

  • Suspend the this compound waste in a solvent such as ethanol or acetic acid.

  • Carefully add a reducing agent. A common and effective method is the use of iron powder in the presence of a small amount of acid (e.g., acetic acid or ammonium chloride).[15]

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the iron salts.

  • The filtrate, containing the less toxic 2-(bromomethyl)-6-chloroaniline, should be collected as halogenated hazardous waste.

Table 1: Summary of Disposal Pathways

Disposal PathwayBest ForKey ConsiderationsResulting Waste Product (for Pre-treatment)
Direct Disposal Small quantities (<100g), labs without pre-treatment capabilitiesProper segregation, labeling, and use of a certified waste contractor are crucial.This compound
In-Lab Hydrolysis Larger quantities, labs with chemical synthesis capabilitiesReduces the reactivity of the benzylic bromide.1-(Hydroxymethyl)-3-chloro-2-nitrobenzene
In-Lab Reduction Larger quantities, labs with chemical synthesis capabilitiesSignificantly reduces the toxicity by converting the nitro group to an amine.2-(Bromomethyl)-6-chloroaniline

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[9][10][11][12][13][14] It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and handled. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • 10: Aromatic halogenated amines and nitro-compounds - Croner-i. (n.d.). Retrieved from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved from [Link]

  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 19). Retrieved from [Link]

  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.). Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). Retrieved from [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). Retrieved from [Link]

  • BENZENE, 1-(BROMOMETHYL)-3-CHLORO-5-NITRO- (CAS No. 865624-17-5) SDS. (n.d.). Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water - Vita-D-Chlor. (n.d.). Retrieved from [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]

  • hazardous waste segregation. (n.d.). Retrieved from [Link]

  • RCRA Hazardous Waste F list. (n.d.). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from [Link]

  • Waste Code - RCRAInfo - EPA. (n.d.). Retrieved from [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]

  • 1-Chloro-2-(chloromethyl)-3-nitrobenzene | C7H5Cl2NO2 | CID 20200498 - PubChem. (n.d.). Retrieved from [Link]

  • What is the reduction of nitrobenzene in different mediums? - Quora. (2022, February 24). Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved from [Link]

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Mastering the Unseen Threat: A Comprehensive Guide to Handling 1-(Bromomethyl)-3-chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the mastery of handling highly reactive chemical intermediates is not just a matter of procedure, but a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational and safety directive for the proficient handling of 1-(Bromomethyl)-3-chloro-2-nitrobenzene, a compound whose utility in synthesis is matched by its potential hazards. Here, we move beyond mere checklists to instill a deep, causal understanding of the necessary precautions, ensuring every action is underpinned by scientific rationale.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

This compound is a multi-functionalized aromatic compound. Its hazardous nature stems from the synergistic effects of its constituent functional groups: the reactive bromomethyl group, the electron-withdrawing nitro group, and the chloro-substituted benzene ring.

The bromomethyl group renders the molecule a potent lachrymator, a substance that irritates the eyes and causes tearing.[1][2] This is a primary and immediate concern upon exposure. Furthermore, the compound is anticipated to be harmful if swallowed, and to cause significant skin and eye irritation, potentially leading to chemical burns.[3][4][5][6] Inhalation of the dust or vapors may lead to respiratory tract irritation.[3][7]

Given these properties, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Type Specific Equipment Standard/Specification Rationale
Eye and Face Protection Chemical splash goggles and a face shieldEN 166 (EU) or NIOSH (US) approved[8][9]Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes from the compound's lachrymatory and irritant effects.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)EN 374[8]Prevents direct skin contact, which can cause irritation or burns. Gloves must be inspected for integrity before each use.[8]
Body Protection Flame-retardant laboratory coat and impervious clothingN/AProtects against accidental spills and contamination of personal clothing. Fire-resistant properties are crucial in a laboratory setting where flammable solvents may be present.[8][9]
Respiratory Protection Full-face respirator with appropriate cartridgesNIOSH (US) or EN 149 (EU) approved[1][2]To be used when engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup. This provides protection against inhalation of dusts and vapors.[8][9]

Operational Protocol: A Step-by-Step Procedural Workflow

Adherence to a strict operational protocol is critical for the safe handling of this compound. The following workflow is designed to minimize the risk of exposure at every stage.

Preparation and Handling
  • Work Area Preparation : All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[7][8][10] The work surface should be clean and uncluttered.

  • PPE Donning : Before handling the compound, don all required PPE as outlined in the table above.

  • Weighing and Transfer : When weighing the solid, do so in a manner that avoids the generation of dust.[8][9] Use a spatula for transfers and ensure the container is opened and closed within the fume hood.

  • Inert Atmosphere : For reactions requiring an inert atmosphere, ensure the setup is properly assembled and purged with an inert gas (e.g., nitrogen or argon) before introducing the reagent.

Post-Handling and Decontamination
  • Work Surface Decontamination : Upon completion of work, decontaminate all surfaces that may have come into contact with the chemical. Use a suitable solvent followed by a thorough wash with soap and water.

  • PPE Doffing : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

  • Personal Hygiene : Immediately after handling and removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[8][11][12]

The following diagram illustrates the logical flow of the safe handling workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_hood Prepare Chemical Fume Hood don_ppe Don Appropriate PPE prep_hood->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer reaction_setup Perform Experimental Procedure weigh_transfer->reaction_setup decontaminate Decontaminate Work Area reaction_setup->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: A Plan for Every Contingency

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4][5]

  • Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][4][5]

  • Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][4]

  • Ingestion : Do NOT induce vomiting. If the individual is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response
  • Evacuate : Evacuate all non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.

  • Contain : For small spills, carefully cover the material with an inert absorbent such as sand, vermiculite, or dry lime.[5][13][14]

  • Collect : Sweep or scoop the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[5][13][14]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[5]

  • Waste Collection : Collect all waste in sealed, clearly labeled containers.

  • Regulatory Compliance : Dispose of the waste in strict accordance with all applicable federal, state, and local environmental regulations.[5][14] Do not dispose of this chemical down the drain or in general waste streams.[5]

By internalizing the principles and procedures outlined in this guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

Sources

×

Retrosynthesis Analysis

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1-(Bromomethyl)-3-chloro-2-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.